EB 1089
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC 名称 |
(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13-,24-14+/t21-,25-,26-,27+,28+,29-/m1/s1 |
InChI 键 |
LVLLALCJVJNGQQ-QMWUBLQMSA-N |
手性 SMILES |
CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
规范 SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
同义词 |
1(S),3(R)-dihydroxy-20(R)-(5'-ethyl-5'-hydroxyhepta-1'(E),3'(E)-dien-1'-yl)-9,10-secopregna-5(Z),7(E),10(19)-triene EB 1089 EB-1089 EB1089 seocalcitol |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of EB 1089 (Seocalcitol)
Introduction
EB 1089, also known as Seocalcitol, is a synthetic analogue of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). It was developed to leverage the potent anti-proliferative, pro-differentiating, and pro-apoptotic properties of calcitriol while minimizing its dose-limiting hypercalcemic side effects.[1][2][3] Structurally, this compound is characterized by modifications to the side chain, including the introduction of 26,27-dimethyl groups and two double bonds, which contribute to its enhanced biological activity profile.[3] This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cellular effects, with a focus on its potential therapeutic applications in oncology.
Core Mechanism of Action: Vitamin D Receptor (VDR) Dependent Genomic Pathway
The primary mechanism of action of this compound is mediated through its high-affinity binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4][5] Upon binding, this compound induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[6] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6] The recruitment of co-activator or co-repressor proteins to this complex ultimately modulates the transcription of genes involved in a variety of cellular processes, including cell cycle regulation, apoptosis, and differentiation.[4]
One of the key downstream genes regulated by the VDR is CYP24A1, which is involved in the degradation pathway of vitamin D. The induction of CYP24A1 expression is a reliable marker of VDR activation.[4] Studies have shown that this compound is a potent inducer of CYP24A1, confirming its activity through the classical VDR-mediated genomic pathway.[4]
Modulation of Key Signaling Pathways
This compound has been shown to influence several critical signaling pathways implicated in cancer cell survival and proliferation:
-
MAPK Pathway: In B-cell chronic lymphocytic leukemia (B-CLL) cells, this compound-induced apoptosis is associated with the activation of p38 mitogen-activated protein (MAP) kinase and the suppression of extracellular signal-regulated kinase (ERK) activity.[7][8] This modulation of the MAPK pathway leads to the downstream activation of caspase-3, a key executioner caspase in apoptosis.[7][8]
-
PI3K/AKT and Ras/Raf/MEK/MAPK Pathways: When used in combination with tyrosine kinase inhibitors (TKIs) like lapatinib and neratinib in breast cancer cells, this compound enhances the inhibition of AKT and MAPK phosphorylation.[9] These pathways are crucial for promoting proliferation and tumor cell growth.[9]
-
IRE1α-JNK Pathway: In breast cancer cells, this compound has been observed to inhibit the activation of the IRE1α-JNK signaling pathway, which can be involved in cellular stress responses and survival.[10]
Cellular Effects of this compound
The activation of the VDR and modulation of downstream signaling pathways by this compound culminate in several key cellular effects that contribute to its anti-tumor activity:
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in various cancer cell lines, including breast cancer, colorectal cancer, and B-CLL.[7][11][12][13] The apoptotic mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of pro-apoptotic proteins such as Bak.[7][12][13] This shifts the Bcl-2/Bax ratio to favor apoptosis.[12] The induction of apoptosis by this compound appears to be p53-independent in some cancer types, suggesting its potential utility in tumors with p53 mutations.[7]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily in the G0-G1 phase.[11][13] This effect is mediated by the upregulation of cell cycle inhibitors such as p21.[13]
-
Induction of Differentiation: In colorectal tumor cells, this compound has been shown to induce enterocytic differentiation, as evidenced by increased alkaline phosphatase (ALP) activity.[13] Apoptosis in these cells appears to be a subsequent event following the induction of differentiation.[13]
-
Inhibition of Proliferation: this compound is significantly more potent than calcitriol in inhibiting the proliferation of various cancer cell lines.[1][3] This anti-proliferative effect is a direct consequence of its ability to induce cell cycle arrest and apoptosis.
VDR-Independent and Non-Genomic Mechanisms
While the VDR-dependent genomic pathway is central to the action of this compound, there is emerging evidence for VDR-independent and rapid, non-genomic effects. Some studies suggest that this compound can exert antiviral activity independently of the VDR.[4] Additionally, like calcitriol, this compound may interact with a putative membrane-bound VDR (mVDR), identified as the protein disulfide isomerase family A member 3 (PDIA3).[4] This can trigger rapid, non-genomic signaling cascades involving protein kinase C (PKC), phospholipase A2 (PLA2), and the PI3K and MAPK pathways.[4]
Quantitative Data
| Parameter | Cell Line/Model | Value | Reference |
| Potency vs. Calcitriol | In vitro cell growth and differentiation | 50-200 times more potent | [1] |
| LD50 (Apoptosis Induction) | B-cell chronic lymphocytic leukemia (B-CLL) samples | Mean: 2.1 x 10⁻⁸ M (± 1.4 x 10⁻⁸ M) | [7] |
| In Vivo Tumor Progression Inhibition | Nitrosomethylurea-induced rat mammary tumors | Significant inhibition at 0.5 µg/kg body weight | [12] |
| In Vivo Tumor Regression | Nitrosomethylurea-induced rat mammary tumors | Substantial regression at 1 and 2.5 µg/kg | [12] |
| Tolerable Dose in Humans (Phase I) | Advanced breast and colorectal cancer patients | Estimated at around 7 µg/m²/day | [2][14] |
Experimental Protocols
Cell Culture and Proliferation Assays
-
Cell Lines: LNCaP prostate cancer cells, MCF-7 human breast cancer cells, various colorectal adenoma and carcinoma cell lines, and Hodgkin's lymphoma cell lines have been utilized.[5][11][12][13]
-
Treatment: Cells are typically treated with varying concentrations of this compound (e.g., 10 nM, 100 nM, or in dose-response studies) for specified time periods (e.g., 24, 48, 72, 96 hours, or up to 7 days).[5][10][12]
-
Proliferation Measurement: Cell proliferation is often assessed using a water-soluble tetrazolium salt (WST-1) assay or by crystal violet staining to determine relative cell density.[5][10]
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. Positive nuclear staining indicates apoptotic cells.[12]
-
Cell Death Detection ELISA: This enzyme-linked immunosorbent assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes), providing a quantitative measure of apoptosis.[12]
-
Flow Cytometry for Cell Cycle Analysis: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G0/G1 phase is indicative of cell cycle arrest.[13]
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Methodology: Cells are lysed, and protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, p38 MAPK, ERK, IRE1α, JNK, VDR).[5][10][12] Secondary antibodies conjugated to an enzyme (e.g., HRP) are then used for detection via chemiluminescence. β-actin is often used as a loading control to ensure equal protein loading.[10]
In Vivo Tumor Models
-
Xenograft Models: Human cancer cells (e.g., LNCaP prostate cancer cells) are implanted subcutaneously into immunodeficient mice (e.g., nude mice).[11] The mice are then treated with this compound or a vehicle control, and tumor growth is monitored over time.[11]
-
Chemically-Induced Tumor Models: Tumors are induced in rodents using a carcinogen (e.g., nitrosomethylurea in rats to induce mammary tumors).[12] The animals are then treated with this compound, and tumor progression or regression is assessed.[12]
Visualizations
Caption: VDR-Dependent Genomic Signaling Pathway of this compound.
Caption: this compound-Mediated Apoptosis via MAPK and Bcl-2 Pathways.
References
- 1. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin D receptor agonist EB1089 can exert its antiviral activity independently of the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clsjournal.ascls.org [clsjournal.ascls.org]
- 6. Structural variants of the vitamin D analogue EB1089 reduce its ligand sensitivity and promoter selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A calcitriol analogue, EB1089, inhibits the growth of LNCaP tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
EB 1089 (Seocalcitol): A Technical Guide to the Vitamin D Analog
Topic: EB 1089 Vitamin D Analog Discovery and History Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, also known as Seocalcitol, is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). Developed by Leo Pharmaceutical Products, this compound was engineered to retain and enhance the potent antiproliferative and cell-differentiating properties of its natural counterpart while significantly reducing the dose-limiting side effect of hypercalcemia.[1][2] This strategic dissociation of therapeutic and calcemic effects has positioned this compound as a promising agent in oncology.[1][3] Preclinical and clinical investigations have demonstrated its efficacy in inhibiting the growth of various cancer cell lines and tumors, including breast, colorectal, and pancreatic cancer.[4][5][6] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound.
Discovery and Developmental History
The quest for vitamin D analogs with a favorable therapeutic index for cancer treatment emerged from the observation that 1α,25(OH)2D3, in addition to its classical role in calcium homeostasis, is a potent regulator of cell growth and differentiation.[1][2] However, the clinical application of 1α,25(OH)2D3 as an anticancer agent is hampered by its strong calcemic effects.[1] This led to a concerted effort to synthesize analogs with a separation of these activities.
This compound was synthesized and developed by Leo Pharmaceutical Products in Denmark.[2][7] The key structural modification in this compound is an altered side chain, which includes 26,27-dimethyl groups and two double bonds.[2] This modification renders the molecule less susceptible to catabolic degradation and alters its interaction with the vitamin D receptor (VDR) and other proteins, contributing to its unique biological profile.[8]
Early preclinical studies in the 1990s established the potent in vitro antiproliferative effects of this compound on various cancer cell lines, including histiocytic lymphoma and breast cancer cells, where it was found to be 50 to 100 times more potent than 1α,25(OH)2D3.[7] Subsequent in vivo studies in animal models of cancer confirmed its anti-tumor activity and, crucially, its reduced calcemic effect compared to the natural hormone.[6][9] These promising preclinical results paved the way for clinical evaluation in cancer patients.[1]
Phase I clinical trials were conducted to determine the maximum tolerated dose of this compound in patients with advanced cancers, such as breast and colorectal cancer.[4][10] These trials confirmed that the low calcemic activity observed in animal studies was reproducible in humans.[1] Phase II trials further explored the efficacy of this compound in specific cancer types, including inoperable pancreatic cancer.[5] While objective tumor responses were limited in advanced disease, some patients experienced disease stabilization.[4][5]
Mechanism of Action
The biological effects of this compound are primarily mediated through its interaction with the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[8][11] Upon binding to this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[8][11]
The enhanced antiproliferative and pro-differentiating activity of this compound compared to 1α,25(OH)2D3 is attributed to several factors, including its high affinity for the VDR and the increased stability of the ligand-VDR-RXR complex on the VDRE.[8] This leads to a more potent and sustained regulation of gene expression.
Key signaling pathways and cellular processes modulated by this compound include:
-
Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in cancer cells.[9][12] This is associated with the upregulation of cyclin-dependent kinase inhibitors such as p21(WAF1/CIP1) and p27(KIP1).[9]
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.[2][13] The apoptotic mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[13][14] Studies have also shown that this compound-induced apoptosis can be p53-independent and may involve the activation of the p38 MAP kinase pathway and suppression of the ERK pathway.[14][15]
-
Modulation of Growth Factor Signaling: this compound has been shown to interfere with growth factor signaling pathways that are crucial for cancer cell proliferation. For instance, it can inhibit the phosphorylation of AKT and MAPK, key downstream effectors of EGFR and HER2 signaling.[16]
-
Induction of Differentiation: In certain cancer cell types, this compound promotes cellular differentiation, leading to a less malignant phenotype.[2][7]
It is noteworthy that some studies suggest that this compound may also exert some of its effects through non-genomic pathways that are independent of the nuclear VDR.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | Parameter | This compound Value | 1α,25(OH)2D3 Value | Reference |
| U937 | Histiocytic Lymphoma | Proliferation Inhibition | 50-100x more potent | - | [7] |
| MCF-7 | Breast Cancer | Proliferation Inhibition | 50-100x more potent | - | [7] |
| PC-3 | Prostate Cancer | Proliferation Inhibition | Significant at 0.1 µM | - | [17] |
| B-CLL | B-cell Chronic Lymphocytic Leukemia | LD50 | 2.1 x 10⁻⁸ M | - | [14] |
Table 2: In Vivo Anti-Tumor Efficacy and Calcemic Effects of this compound
| Animal Model | Cancer Type | This compound Dose | Anti-Tumor Effect | Calcemic Effect | Reference |
| Rat | Mammary Tumors | 0.5 µg/kg | Significant tumor growth inhibition | No significant increase in serum calcium | [13] |
| Rat | Mammary Tumors | 1.0 & 2.5 µg/kg | Substantial tumor regression | Hypercalcemia | [13] |
| Mouse | Head and Neck Squamous Cell Carcinoma | - | Significant decrease in tumor growth | No hypercalcemia | [9] |
| Mouse | Hormone-induced Mammary Cancer | - | Decreased tumor growth rate, some regression | - | [18] |
Table 3: Clinical Trial Data for this compound
| Phase | Cancer Type(s) | Dose Range | Key Findings | Reference |
| I | Advanced Breast and Colorectal Cancer | 0.15 - 17.0 µg/m²/day | Tolerable dose around 7 µg/m²/day; dose-dependent hypercalcemia; 6 patients had stable disease for >90 days. | [4][10] |
| II | Inoperable Pancreatic Cancer | Dose escalation until hypercalcemia (most tolerated 10-15 µ g/day ) | No objective responses; 5 of 14 evaluable patients had stable disease. | [5] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate this compound.
In Vitro Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum.[17]
-
Treatment: Cells are seeded in multi-well plates and, after a period of attachment, treated with various concentrations of this compound or vehicle control (e.g., ethanol).[17]
-
Proliferation Measurement: Cell proliferation is measured at different time points (e.g., 7 and 12 days) using methods such as:
-
[³H]-Thymidine Incorporation: Cells are incubated with [³H]-thymidine, which is incorporated into the DNA of proliferating cells. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the rate of cell division.[17]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) cells. IC50 values (the concentration of the drug that inhibits cell growth by 50%) can be calculated.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and systemic toxicity (e.g., hypercalcemia) of this compound in animal models.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) or syngeneic models are used.[9]
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the animals to establish tumors.[9]
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound is administered through various routes, such as oral gavage or intraperitoneal injection, at different doses and schedules.[9][13]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Assessment: Animal body weight is monitored as an indicator of general health. Blood samples are collected at the end of the study to measure serum calcium levels.[9][13]
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the tumor growth between the treated and control groups.
-
Apoptosis Assays
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound for various durations.
-
Apoptosis Detection: Apoptosis can be detected using several methods:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[13]
-
Cell Death ELISA: This assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes).[13]
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Western Blotting for Apoptosis-Related Proteins: The expression levels of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspases, are analyzed by Western blotting.[13][14]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
References
- 1. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EB1089: a new vitamin D analogue that inhibits the growth of breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Action of low calcemic 1alpha,25-dihydroxyvitamin D3 analogue EB1089 in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vitamin D receptor agonist EB1089 can exert its antiviral activity independently of the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and … [ouci.dntb.gov.ua]
- 16. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The in vitro effect of vitamin D3 analogue EB-1089 on a human prostate cancer cell line (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EB1089, a vitamin D receptor agonist, reduces proliferation and decreases tumor growth rate in a mouse model of hormone-induced mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
seocalcitol (EB 1089) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seocalcitol, also known as EB 1089, is a synthetic analog of calcitriol, the active form of Vitamin D3. It has garnered significant interest in the field of oncology due to its potent anti-proliferative, pro-differentiative, and pro-apoptotic effects on a wide range of cancer cells.[1][2] A key advantage of seocalcitol is its reduced calcemic activity compared to calcitriol, making it a more favorable candidate for therapeutic applications.[1][2][3][4] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental methodologies associated with seocalcitol.
Chemical Structure and Properties
Seocalcitol is characterized by a modified side chain structure, which includes 26,27-dimethyl groups and two double bonds, contributing to its increased potency and reduced calcemic side effects.[1]
Chemical Structure
Image of the chemical structure of Seocalcitol (this compound) should be included here. (A visual representation of the 2D chemical structure would be placed here in a full whitepaper).
Physicochemical Properties
A summary of the key physicochemical properties of seocalcitol is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | [5] |
| Synonyms | This compound, CB-1089 | [5] |
| CAS Number | 134404-52-7 | [3][5] |
| Molecular Formula | C30H46O3 | [3][5][6] |
| Molecular Weight | 454.7 g/mol | [5][6] |
| Appearance | White solid | [3][7] |
| Melting Point | 123-125 °C | [3] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Soluble in Ethanol:PBS (pH 7.2) (1:2) at 0.33 mg/mL. | [3][8] |
| Storage | Store at -20°C | [3][7] |
Biological and Pharmacological Properties
Seocalcitol exhibits potent anti-cancer properties, primarily through its interaction with the Vitamin D Receptor (VDR).[5][7] It is reported to be 50-200 times more potent than calcitriol in regulating cell growth and differentiation.[2][3][4][9]
| Property | Description | Value | Reference |
| Mechanism of Action | Binds to and activates the Vitamin D Receptor (VDR), leading to the regulation of gene expression involved in cell cycle arrest, differentiation, and apoptosis. | - | [5] |
| Primary Target | Vitamin D Receptor (VDR) | - | [7] |
| Binding Affinity (Kd) | Binds to VDR from human osteosarcoma MG-63 cells. | 0.27 nM | [6][10] |
| IC50 | Inhibits proliferation of SKHEP-1 hepatocellular carcinoma cells. | 460.99 nM | [7] |
| Biological Effects | Induces cell differentiation, inhibits cell proliferation, and promotes apoptosis in various cancer cell lines. | - | [1][11] |
| In Vivo Efficacy | Inhibits tumor growth in animal models of hepatocellular and pancreatic cancer. | - | [11][12] |
| Clinical Significance | Has been investigated in Phase I and II clinical trials for various cancers, including hepatocellular carcinoma and pancreatic cancer. | - | [1][11][13][14] |
| Key Advantage | Exhibits significantly reduced hypercalcemic effects compared to calcitriol. | - | [1][2][12] |
Signaling Pathways
The biological effects of seocalcitol are predominantly mediated through the classical Vitamin D Receptor (VDR) signaling pathway. However, evidence for VDR-independent mechanisms also exists.
VDR-Dependent Signaling Pathway
The primary mechanism of action of seocalcitol involves its binding to the cytosolic VDR. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The seocalcitol-VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell cycle regulation (e.g., up-regulation of p21 and p27), apoptosis (e.g., altering the Bcl-2/Bax ratio), and cellular differentiation.[2]
Caption: VDR-Dependent Signaling Pathway of Seocalcitol.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in seocalcitol research.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the effect of seocalcitol on the proliferation of cancer cells.
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[15][16]
-
Treatment: Treat the cells with various concentrations of seocalcitol (e.g., 1-1000 nM) and a vehicle control (e.g., DMSO).[12]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[15][17]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl termini of DNA breaks with labeled dUTP.[20][21] These labeled ends can then be visualized using fluorescence microscopy or flow cytometry.[22]
Methodology:
-
Sample Preparation: Culture and treat cells with seocalcitol as described for the proliferation assay.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.[20]
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI to visualize all cells.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained).[20]
Western Blot Analysis of Bcl-2 and Bax
Western blotting is used to determine the expression levels of key apoptosis-regulating proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and then detects specific proteins using antibodies.
Methodology:
-
Protein Extraction: Lyse seocalcitol-treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control to determine changes in their expression levels and the Bax/Bcl-2 ratio.[25]
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of seocalcitol's anti-cancer effects.
Caption: General workflow for in vitro studies of seocalcitol.
Conclusion
Seocalcitol (this compound) is a promising anti-cancer agent that demonstrates potent anti-proliferative and pro-apoptotic activities with a favorable safety profile regarding calcemic effects. Its primary mechanism of action through the Vitamin D Receptor signaling pathway is well-characterized, leading to the modulation of key genes involved in cell fate. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of seocalcitol and other VDR agonists in various cancer models. Further research and clinical trials are essential to fully elucidate its efficacy and role in cancer therapy.[26]
References
- 1. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Seocalcitol | 134404-52-7 [m.chemicalbook.com]
- 4. Seocalcitol (this compound) A Vitamin D Analogue of Anti-cancer Potenti...: Ingenta Connect [ingentaconnect.com]
- 5. Seocalcitol | C30H46O3 | CID 5288149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Seocalcitol - MedChem Express [bioscience.co.uk]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of hepatocellular cancer by EB1089: in vitro and in vive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase II study of the vitamin D analogue Seocalcitol in patients with inoperable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
- 16. toolsbiotech.com [toolsbiotech.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. cdn.thewellbio.com [cdn.thewellbio.com]
- 20. opentrons.com [opentrons.com]
- 21. TUNEL assay - Wikipedia [en.wikipedia.org]
- 22. TUNEL staining [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 25. researchgate.net [researchgate.net]
- 26. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of EB 1089 with the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EB 1089 (Seocalcitol) is a synthetic analog of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). It has garnered significant interest in the scientific community for its potent anti-proliferative and differentiation-inducing effects on various cancer cells, coupled with a reduced risk of hypercalcemia compared to calcitriol.[1][2] The therapeutic potential of this compound is primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a wide array of genes involved in cellular growth, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the binding affinity of this compound to the VDR, detailing quantitative binding data, experimental protocols for assessing this interaction, and the downstream signaling consequences of this binding event.
Quantitative Analysis of this compound Binding to the Vitamin D Receptor
The affinity of this compound for the VDR has been quantified using various metrics, including the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA). These parameters are crucial for understanding the potency and selectivity of this compound as a VDR agonist.
| Ligand | Parameter | Value | Tissue/System | Reference |
| This compound | Kd | 0.48 ± 0.04 nM | Mouse Kidney | [3] |
| Kd | 1.43 ± 0.19 nM | Mouse Intestine | [3] | |
| 1α,25(OH)2D3 (Calcitriol) | Kd | 0.40 ± 0.95 nM | Mouse Kidney | [3] |
| Kd | 0.85 ± 0.06 nM | Mouse Intestine | [3] |
Note: Lower Kd values indicate higher binding affinity. The data indicates that this compound has a comparable high affinity for the VDR in the kidney as the natural ligand, calcitriol. However, its affinity is slightly lower in the intestine, which may contribute to its reduced calcemic effects.[3]
Experimental Protocols for Assessing VDR Binding Affinity
The determination of binding affinity constants is typically achieved through competitive radioligand binding assays. A commonly employed method is the hydroxyapatite (HAP) assay.
Competitive Radioligand Binding Assay using Hydroxyapatite
This assay measures the ability of a non-labeled ligand (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]-1α,25(OH)2D3) for binding to the VDR.
Materials:
-
VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [3H]-1α,25(OH)2D3 (Tritiated Calcitriol) at a concentration at or below its Kd.
-
Test Compound: this compound at serial dilutions.
-
Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)2D3 for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Reaction Setup: In microcentrifuge tubes, combine the VDR source, [3H]-1α,25(OH)2D3, and either the assay buffer (for total binding), a serial dilution of this compound, or a high concentration of unlabeled calcitriol (for non-specific binding).
-
Incubation: Incubate the mixtures at 4°C for 16-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Add an equal volume of ice-cold HAP slurry to each tube.
-
Vortex and incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP, which binds the VDR-ligand complex.
-
Carefully aspirate and discard the supernatant containing the unbound radioligand.
-
Wash the HAP pellet with wash buffer multiple times to remove any remaining unbound radioligand.
-
-
Quantification:
-
Resuspend the final HAP pellet in a scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand).
-
The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways Activated by this compound
Upon binding to the VDR, this compound initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.
The Classical Genomic Pathway
The primary mechanism of action for this compound is through the classical genomic pathway of the VDR.
-
Ligand Binding and Conformational Change: this compound enters the cell and binds to the ligand-binding pocket of the VDR, which can be located in the cytoplasm or the nucleus. This binding induces a conformational change in the VDR.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. These co-regulators modify chromatin structure, making the DNA more or less accessible for transcription.
-
Regulation of Gene Transcription: The entire complex modulates the transcription of target genes, leading to either an increase or decrease in their mRNA and subsequent protein levels.
Downstream Transcriptional Targets and Cellular Effects
The activation of the VDR by this compound leads to the regulation of a diverse set of genes that mediate its anti-cancer effects. Some of the key regulated genes and pathways include:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, in part, by upregulating the expression of cell cycle inhibitors like p21 and p27Kip1.[4][5] It has also been shown to increase the expression of PTEN, a tumor suppressor that plays a role in cell cycle control.[4]
-
Apoptosis: this compound promotes apoptosis (programmed cell death) in cancer cells.[6] This can be mediated by altering the expression of apoptosis-related genes.
-
DNA Repair: Studies have shown that this compound can induce the expression of the Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α), which is involved in DNA repair processes.[7]
-
Modulation of Other Signaling Pathways: this compound has been observed to influence other signaling pathways, including the IRE1α-JNK pathway and the TLR4/NF-κB pathway, which are involved in cellular stress responses and inflammation, respectively.[8][9]
Conclusion
This compound is a potent VDR agonist with a binding affinity comparable to the natural ligand, calcitriol, particularly in renal tissue.[3] Its ability to selectively modulate VDR activity, leading to the regulation of genes involved in cell cycle control, apoptosis, and DNA repair, underscores its therapeutic potential in oncology. The detailed understanding of its binding kinetics and downstream signaling pathways, as outlined in this guide, is essential for the continued development and application of this compound and other VDR-targeting compounds in the treatment of cancer and other proliferative diseases. Further research into the tissue-specific differences in VDR binding and the full spectrum of this compound-regulated genes will undoubtedly provide deeper insights into its mechanism of action and pave the way for more effective clinical strategies.
References
- 1. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of 1,25-dihydroxyvitamin D3 and this compound on mouse renal and intestinal 25-hydroxyvitamin D3-24-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Regulatory mechanism of EB1089 for hepatocarcinoma cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of cell cycle control by vitamin D3 and its analogue, EB1089, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. EB1089 promotes the expression of vitamin D receptor in the intestinal epithelial cell line HT-29 and reduces lipopolysaccharide-induced inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Seocalcitol (EB 1089): A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seocalcitol (EB 1089) is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). It has demonstrated potent anti-proliferative, pro-differentiating, and pro-apoptotic effects in a variety of cancer cell lines, with significantly lower calcemic activity compared to its natural counterpart, making it a promising candidate for cancer therapy.[1][2] This technical guide provides an in-depth exploration of the downstream signaling pathways activated by this compound, presenting key quantitative data, detailed experimental methodologies, and comprehensive pathway diagrams to facilitate a deeper understanding of its molecular mechanisms of action.
Core Signaling Pathways Activated by this compound
This compound exerts its cellular effects primarily through the activation of the Vitamin D Receptor (VDR), a nuclear receptor that modulates gene transcription.[3][4] However, evidence also suggests the existence of non-genomic pathways.[5] The major downstream effects of this compound signaling culminate in cell cycle arrest and apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell types, including breast, colorectal, and B-cell chronic lymphocytic leukemia (B-CLL) cells.[6][7][8] This programmed cell death is orchestrated through the modulation of key regulatory proteins.
Key Molecular Events in this compound-Induced Apoptosis:
-
Modulation of Bcl-2 Family Proteins: this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and Mcl-1.[6][8] In some colorectal cancer cell lines, it consistently increases the levels of the pro-apoptotic protein Bak.[7] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical step in initiating the apoptotic cascade.
-
Caspase Activation: The apoptotic signaling cascade initiated by this compound converges on the activation of caspases, the executive enzymes of apoptosis. Specifically, downstream activation of caspase-3 has been observed.[8] The pan-caspase inhibitor Z-VAD-FMK and the caspase-9 inhibitor Z-LEHD-FMK can partially abrogate the apoptotic effects of this compound.[8][9]
Diagram of this compound-Induced Apoptosis Pathway:
Caption: this compound-induced apoptosis pathway.
Cell Cycle Arrest
A primary mechanism of the anti-proliferative action of this compound is the induction of cell cycle arrest, predominantly in the G1 phase.[7][10][11] This blockage of cell cycle progression is mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs).
Key Molecular Events in this compound-Induced G1 Arrest:
-
Upregulation of CDKIs: this compound treatment leads to a time- and concentration-dependent increase in the expression of the CDKIs p21 and p27.[3][12][13]
-
Inhibition of CDK Activity: The increased levels of p21 and p27 lead to their enhanced binding to and inhibition of G1-specific CDKs, particularly CDK2, CDK4, and CDK6.[10][12][13]
-
Hypophosphorylation of Retinoblastoma Protein (Rb): The inhibition of CDK activity results in the accumulation of the hypophosphorylated, active form of the Rb protein.[10][11] Hypophosphorylated Rb sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry.
-
Downregulation of Cyclins: A decrease in the protein levels of cyclin A and cyclin D1 has also been observed following this compound treatment.[10][12]
Diagram of this compound-Induced Cell Cycle Arrest Pathway:
Caption: this compound-induced G1 cell cycle arrest.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways play a crucial role in regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key MAPK pathways.[8]
Key Molecular Events in this compound-Modulated MAPK Signaling:
-
Activation of p38 MAPK: In B-CLL cells, this compound-induced apoptosis is preceded by the activation of p38 MAPK.[8][9]
-
Suppression of ERK Activity: Concurrently with p38 MAPK activation, this compound suppresses the activity of the Extracellular signal-Regulated Kinase (ERK).[8][9] The ERK pathway is often associated with cell survival and proliferation, and its inhibition by this compound likely contributes to the compound's anti-cancer effects. The combination of calcitriol or EB1089 with tyrosine kinase inhibitors (TKIs) like lapatinib or neratinib leads to a more effective inhibition of AKT and MAPK phosphorylation.[14]
-
Inhibition of IRE1α-JNK Signaling: In breast cancer cells, this compound has been shown to inhibit the IRE1α-JNK signaling pathway, which is involved in the unfolded protein response and can promote cell survival.[15]
Diagram of this compound-Modulated MAPK Signaling:
Caption: Modulation of MAPK signaling by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Comparative Potency of this compound and 1α,25(OH)2D3
| Parameter | Cell Line/Model | Fold Potency Increase (this compound vs. 1α,25(OH)2D3) | Reference |
| Anti-proliferative effect | Breast cancer cells | 100-fold | [7] |
| Regulation of cell growth and differentiation | In vitro and in vivo models | 50-200 times | [1] |
| Inhibition of proliferation | U937 and MCF-7 cells | 50 to 100 times | [16] |
| Reduction of viable cell number | MCF-7 cells | ~50-fold | [11] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Parameter | Value | Reference |
| B-CLL | LD50 | 2.1 x 10-8 M (± 1.4 x 10-8 M) | [8][9] |
| NCI-H929 Myeloma Cells | Concentration for G1 arrest | 1 x 10-8 M | [10] |
| MCF-7 Breast Cancer Cells | Concentration for apoptosis | 10 nM | [6] |
Table 3: In Vivo Efficacy and Dosing of this compound
| Animal Model | Treatment Dose | Outcome | Reference |
| Nitrosomethylurea-induced rat mammary tumors | 0.5 µg/kg body weight | Significant inhibition of tumor progression | [6] |
| Nitrosomethylurea-induced rat mammary tumors | 1 and 2.5 µg/kg body weight | Substantial regression of tumors | [6] |
| Phase I Clinical Trial (Advanced breast and colorectal cancer) | 0.15 to 17.0 µg/m²/day | MTD estimated around 7 µg/m²/day | [17] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound.
Apoptosis Assays
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
General Protocol:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.
-
Wash and counterstain nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify apoptotic cells using fluorescence microscopy.[6]
-
Cell Death Detection ELISA
-
Principle: Quantifies cytoplasmic histone-associated DNA fragments (nucleosomes).
-
General Protocol:
-
Lyse treated and control cells to release cytoplasmic contents.
-
Add the cell lysate to a microplate coated with anti-histone antibodies.
-
Add a second anti-DNA antibody conjugated to peroxidase.
-
Add a colorimetric peroxidase substrate (e.g., ABTS).
-
Measure the absorbance at the appropriate wavelength to quantify the amount of nucleosomes.[6]
-
Western Blot Analysis
-
Principle: Detects and quantifies specific proteins in a sample.
-
General Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bak, p21, p27, phospho-p38).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]
-
Diagram of Western Blot Workflow:
Caption: General workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
-
Principle: Quantifies the DNA content of individual cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
General Protocol:
-
Harvest and wash cells.
-
Fix cells in cold 70% ethanol.
-
Treat cells with RNase A to remove RNA.
-
Stain cells with a fluorescent DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the stained cells using a flow cytometer.
-
Deconvolute the resulting DNA content histogram to determine the percentage of cells in each cell cycle phase.[11]
-
Conclusion
This compound activates a complex network of downstream signaling pathways that ultimately lead to the inhibition of cancer cell proliferation and the induction of cell death. Its ability to induce apoptosis through the intrinsic pathway, arrest the cell cycle in the G1 phase via the upregulation of CDKIs, and modulate MAPK signaling highlights its multifaceted anti-cancer properties. The significantly reduced hypercalcemic risk of this compound compared to 1α,25(OH)2D3 makes it a particularly attractive therapeutic candidate.[1][17] Further research into the intricate molecular interactions and the potential for combination therapies will be crucial in fully realizing the clinical potential of this promising vitamin D analog.
References
- 1. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vitamin D receptor-dependent inhibition of mammary tumor growth by EB1089 and ultraviolet radiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vitamin D receptor agonist EB1089 can exert its antiviral activity independently of the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Cell cycle arrest induced by the vitamin D(3) analog EB1089 in NCI-H929 myeloma cells is associated with induction of the cyclin-dependent kinase inhibitor p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of 1,25(OH)2D3 and EB1089 on cell cycle kinetics and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of cell cycle control by vitamin D3 and its analogue, EB1089, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Efficacy of EB 1089: A Technical Overview for Cancer Research
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro effects of EB 1089 (Seocalcitol), a synthetic analog of Vitamin D, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. Herein, we summarize key quantitative data, provide detailed experimental methodologies for the replication of pivotal studies, and visualize the core signaling pathways modulated by this potent anti-cancer agent.
Abstract
This compound, a second-generation calcitriol analog, has demonstrated significant anti-proliferative, pro-apoptotic, and differentiation-inducing properties across a spectrum of cancer cell lines in vitro. Its mechanism of action is primarily mediated through the Vitamin D Receptor (VDR), initiating a cascade of genomic and non-genomic events that collectively inhibit cancer cell growth. Notably, this compound exhibits a superior potency in vitro compared to its natural counterpart, 1,25-dihydroxyvitamin D3, often with a reduced calcemic effect, making it a compound of high interest for clinical development. This guide consolidates the current understanding of its in vitro efficacy and underlying molecular mechanisms.
Data Presentation: Anti-Proliferative and Pro-Apoptotic Effects of this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in peer-reviewed literature.
| Cell Line | Cancer Type | Effect | Concentration | Notes |
| MCF-7 | Breast Cancer | 50-100 times more potent than 1,25(OH)2D3 in inhibiting proliferation | Not specified | Growth inhibition is accompanied by induction of differentiation.[1] |
| U937 | Histiocytic Lymphoma | 50-100 times more potent than 1,25(OH)2D3 in inhibiting proliferation | Not specified | Growth inhibition is accompanied by induction of differentiation.[1] |
| PC-3 | Prostate Cancer | Significant dose-dependent inhibition of cell growth (40-70% of control) | Maximum inhibition at 0.1 µmol/L | Measured by ³H-thymidine incorporation after 7 and 12 days.[2] |
| NCI-H929 | Myeloma | Efficiently induced G1 arrest | 1 x 10⁻⁸ M | Associated with induction of p27 and reduction of CDK2 activity.[3] |
| NCI-H929 | Myeloma | Synergistic inhibition of proliferation with TGF-β1 | 1 x 10⁻⁸ M | Combined treatment synergistically induces apoptosis.[4] |
| HT-29 | Colon Cancer | Promoted VDR expression and reduced LPS-induced inflammation | Not specified | Pretreatment reduced LPS-induced apoptosis.[5] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. Upon binding to the VDR, the this compound-VDR complex translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, regulating their transcription.
Cell Cycle Regulation Pathway
A primary mechanism of this compound's anti-proliferative effect is the induction of G1 cell cycle arrest. This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. These proteins inhibit the activity of cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby blocking the entry of the cell into the S phase.
Apoptosis Induction Pathway
This compound promotes apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins. It has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bak. This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.
MAPK/ERK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is often hyperactivated in cancer, promoting proliferation and survival. In some cellular contexts, this compound has been shown to suppress the activity of the ERK pathway, contributing to its anti-cancer effects.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (in a suitable solvent, e.g., ethanol or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cancer cell lines cultured on coverslips or in chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a positive control (e.g., DNase I treatment) and a negative control (untreated cells).
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time period.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in the expression of proteins involved in the pathways modulated by this compound, such as Bcl-2 and p21.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The in vitro data strongly support the potential of this compound as a potent anti-cancer agent. Its ability to induce cell cycle arrest, promote apoptosis, and modulate key signaling pathways in a variety of cancer cell lines underscores its therapeutic promise. The detailed protocols provided in this guide are intended to facilitate further research into the mechanisms of action of this compound and to aid in the development of novel therapeutic strategies for cancer treatment.
References
- 1. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro effect of vitamin D3 analogue EB-1089 on a human prostate cancer cell line (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle arrest induced by the vitamin D(3) analog EB1089 in NCI-H929 myeloma cells is associated with induction of the cyclin-dependent kinase inhibitor p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The induction of apoptosis by a combined 1,25(OH)2D3 analog, EB1089 and TGF-beta1 in NCI-H929 multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EB1089 promotes the expression of vitamin D receptor in the intestinal epithelial cell line HT-29 and reduces lipopolysaccharide-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
EB 1089: A Deep Dive into Vitamin D Analog-Induced Gene Expression Changes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EB 1089, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), has demonstrated potent anti-proliferative and pro-differentiating effects in a variety of cancer cell lines. These effects are primarily mediated through the modulation of gene expression, driven by the activation of the Vitamin D Receptor (VDR). This technical guide provides a comprehensive overview of the gene expression changes induced by this compound, detailing the core signaling pathways, experimental methodologies to assess these changes, and a summary of key regulated genes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the vitamin D signaling axis.
Introduction
The active form of vitamin D, calcitriol, is a pleiotropic hormone that regulates a wide array of biological processes, including calcium homeostasis, immune function, and cellular growth and differentiation. Its potent anti-proliferative effects have made the vitamin D signaling pathway an attractive target for cancer therapy. However, the clinical utility of calcitriol is limited by its hypercalcemic side effects. This compound (Seocalcitol) was developed as a synthetic analog of calcitriol with a more favorable therapeutic window, exhibiting enhanced anti-cancer activity and reduced calcemic potential.
The primary mechanism of action of this compound involves its binding to the Vitamin D Receptor (VDR), a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding, the VDR/RXR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This guide will explore the downstream consequences of this interaction, focusing on the specific gene expression alterations that underpin the anti-neoplastic effects of this compound.
Core Signaling Pathway: The VDR/RXR-Mediated Gene Regulation
The canonical signaling pathway initiated by this compound is the VDR/RXR-mediated transcriptional regulation. The binding of this compound to the VDR induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor complexes, which in turn dictates the transcriptional fate of target genes.
This compound Induced Gene Expression Changes: Quantitative Data
Treatment of cancer cells with this compound leads to significant alterations in the expression of a multitude of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and differentiation. The following tables summarize the quantitative data from microarray analyses of squamous cell carcinoma (SCC25) and breast cancer (MCF-7) cell lines treated with this compound.
Up-regulated Genes in SCC25 Cells
A microarray analysis of SCC25 cells treated with this compound identified 38 up-regulated target genes. These genes are involved in various cellular functions, including cell adhesion, growth factor signaling, and transcriptional regulation.
| Gene Symbol | Gene Name | Putative Function | Fold Change (this compound vs. Control) |
| GADD45A | Growth arrest and DNA-damage-inducible, alpha | Cell cycle arrest, DNA repair | >2 |
| SGK1 | Serum/glucocorticoid regulated kinase 1 | Cell survival, proliferation | >2 |
| CLMN | Calmin | Calcium binding | >2 |
| GPRC5A | G protein-coupled receptor, class C, group 5, member A | Signal transduction | >2 |
| IGFBP3 | Insulin-like growth factor binding protein 3 | Apoptosis, cell growth | >2 |
| DUSP10 | Dual specificity phosphatase 10 | Signal transduction (MAPK pathway) | >2 |
| ADM | Adrenomedullin | Vasodilation, cell growth | >2 |
| G0S2 | G0/G1 switch gene 2 | Apoptosis | >2 |
| Other genes... | ... | ... | >2 |
Note: The exact fold changes and p-values for all 38 genes were not publicly available in the reviewed literature. The table represents a selection of genes with a reported fold change of greater than 2.
Gene Expression Changes in MCF-7 Breast Cancer Cells
In MCF-7 breast cancer cells, this compound has been shown to modulate the expression of key genes involved in apoptosis and cell cycle control.
| Gene Symbol | Gene Name | Regulation | Effect |
| BCL2 | B-cell CLL/lymphoma 2 | Down-regulated | Pro-apoptotic |
| CLU | Clusterin | Up-regulated | Associated with apoptosis |
| CTSB | Cathepsin B | Up-regulated | Associated with apoptosis |
| CCNA1 | Cyclin A1 | Down-regulated | Cell cycle arrest (G1) |
| CDKN1A (p21) | Cyclin dependent kinase inhibitor 1A | Up-regulated | Cell cycle arrest (G1) |
| CDKN1B (p27) | Cyclin dependent kinase inhibitor 1B | Up-regulated | Cell cycle arrest (G1) |
| BAK1 | BCL2 antagonist/killer 1 | Up-regulated | Pro-apoptotic |
Key Cellular Processes Modulated by this compound
The gene expression changes induced by this compound culminate in the modulation of critical cellular processes, primarily leading to the inhibition of cancer cell growth.
Cell Cycle Arrest
This compound is a potent inducer of G1 phase cell cycle arrest in various cancer cell lines.[1][2] This is achieved through the up-regulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the down-regulation of cyclins like Cyclin A.[1] This concerted action leads to the inhibition of cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby halting the cell cycle at the G1/S checkpoint.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in several cancer models.[1][2] The apoptotic cascade is initiated through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of pro-apoptotic proteins such as Bak.[2] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound on gene expression and cellular processes.
Cell Culture and this compound Treatment
Materials:
-
MCF-7 or SCC-25 cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM for MCF-7, DMEM/F12 for SCC-25)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (Seocalcitol)
-
Ethanol (for dissolving this compound)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Culture: Maintain MCF-7 or SCC-25 cells in their respective recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate dilution.
-
This compound Stock Solution: Dissolve this compound in 100% ethanol to prepare a high-concentration stock solution (e.g., 1 mM). Store at -20°C.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes). Allow cells to attach and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). A vehicle control (ethanol alone) should be prepared at the same final concentration of ethanol as the highest this compound concentration.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.
Gene Expression Analysis by Microarray
Protocol Outline:
-
RNA Isolation: Extract total RNA from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA using reverse transcriptase. During this process, incorporate fluorescently labeled nucleotides (e.g., Cy3 and Cy5) to label the cDNA from the two experimental groups (e.g., control vs. treated) with different dyes.
-
Hybridization: Combine the labeled cDNA samples and hybridize them to a microarray chip containing thousands of immobilized DNA probes, each corresponding to a specific gene.
-
Washing: After hybridization, wash the microarray slide to remove non-specifically bound cDNA.
-
Scanning: Scan the microarray slide using a laser scanner to detect the fluorescence signals from the two dyes at each probe spot.
-
Image Analysis and Data Extraction: Use specialized software to quantify the fluorescence intensity of each spot for both dyes.
-
Data Normalization and Analysis: Normalize the raw data to correct for systematic variations. Calculate the ratio of the two fluorescence intensities for each gene to determine the fold change in gene expression. Perform statistical analysis to identify genes that are significantly differentially expressed.
Western Blotting for Protein Expression
Protocol Outline:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
This compound represents a promising class of anti-cancer agents that exert their effects through the targeted modulation of gene expression. By activating the VDR/RXR signaling pathway, this compound orchestrates a transcriptional program that leads to cell cycle arrest, apoptosis, and differentiation in cancer cells. This in-depth technical guide provides a foundational understanding of the molecular mechanisms underlying the action of this compound, offering valuable insights for researchers and clinicians working towards the development of novel cancer therapies. Further investigation into the complete repertoire of this compound-regulated genes and their intricate interplay will undoubtedly pave the way for more effective and personalized treatment strategies.
References
Seocalcitol: A Technical Deep Dive into Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seocalcitol (EB 1089) is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). It has garnered significant interest in the field of oncology due to its potent anti-proliferative and differentiation-inducing effects on a variety of cancer cells, coupled with a significantly lower risk of hypercalcemia compared to its natural counterpart.[1][2] This technical guide provides an in-depth exploration of the cellular uptake and metabolic pathways of seocalcitol, offering valuable insights for researchers and professionals involved in drug development and cancer biology.
Cellular Uptake of Seocalcitol
The cellular entry of seocalcitol is a critical first step in its mechanism of action. As a lipophilic molecule, seocalcitol is understood to primarily traverse the cell membrane via passive diffusion. This process does not require energy and is driven by the concentration gradient of the compound across the plasma membrane. Once inside the cell, seocalcitol binds to its intracellular target, the Vitamin D Receptor (VDR). While the primary mode of entry is passive, research into the transport of natural vitamin D suggests the potential involvement of cholesterol transporters, a possibility that may warrant further investigation for its synthetic analogs.[3]
Key Aspects of Cellular Uptake:
-
Primary Mechanism: Passive Diffusion
-
Driving Force: Concentration Gradient
-
Intracellular Target: Vitamin D Receptor (VDR)
Metabolism of Seocalcitol
Upon administration, seocalcitol undergoes metabolism primarily in the liver. The metabolic process is mediated by the cytochrome P450 (CYP) family of enzymes.[4][5] The major metabolic pathway for seocalcitol is hydroxylation at the C26 position of its side chain, resulting in the formation of various isomers of 26-hydroxy seocalcitol.[6] These metabolites have been shown to be significantly less potent in their biological activity compared to the parent compound.
While the specific CYP isozymes responsible for seocalcitol metabolism have not been definitively identified in all studies, evidence from research on vitamin D analogs strongly suggests the involvement of CYP3A4 .[4][7][8] CYP3A4 is a major drug-metabolizing enzyme in the liver and is known to be involved in the hydroxylation of various vitamin D compounds.[4][8]
Quantitative Data
The following tables summarize key quantitative data related to the cellular effects and pharmacokinetics of seocalcitol.
Table 1: In Vitro Antiproliferative Activity of Seocalcitol (IC50 Values)
| Cell Line | Cancer Type | IC50 (approx.) | Reference |
| HepG2 | Hepatocellular Carcinoma | Profoundly inhibits proliferation | [9] |
| MCF-7 | Breast Cancer | 50-200 times more potent than calcitriol | [2][9] |
| HT-29 | Colon Cancer | 50-200 times more potent than calcitriol | [2][9] |
| LNCaP | Prostate Cancer | 50-200 times more potent than calcitriol | [2][9] |
Note: Specific IC50 values for seocalcitol are not consistently reported across the literature; however, its potency is consistently reported as being 50-200 times greater than that of calcitriol.[2][9]
Table 2: Comparative Potency and Calcemic Effect
| Compound | Relative Antiproliferative Potency | Relative Calcemic Effect | Reference |
| Calcitriol | 1x | 1x | [2][9] |
| Seocalcitol (this compound) | 50-200x | 0.5x | [2][9] |
Table 3: Pharmacokinetic Parameters of Seocalcitol
| Species | Parameter | Value | Reference |
| Rat (male) | Serum T1/2 | 3 hours | [6] |
| Rat (female) | Serum T1/2 | 8 hours | [6] |
| Minipig | Serum T1/2 | 8 hours | [6] |
| Rat & Minipig | Liver Concentration (at Tmax) | 10-fold higher than serum | [6] |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay using Radiolabeled Seocalcitol
Objective: To quantify the cellular uptake of seocalcitol in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Radiolabeled [³H]-Seocalcitol
-
Unlabeled seocalcitol
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Preparation of Treatment Solutions: Prepare solutions of [³H]-Seocalcitol at the desired concentration in serum-free medium. For competition experiments to determine specific uptake, prepare parallel solutions containing a 100-fold excess of unlabeled seocalcitol.
-
Uptake Incubation:
-
Wash the cells twice with warm PBS.
-
Add the [³H]-Seocalcitol solution (with or without unlabeled competitor) to the wells.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Termination of Uptake:
-
Aspirate the radioactive medium.
-
Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radiolabel.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each lysate to normalize the radioactivity counts.
-
Calculate the specific uptake by subtracting the counts from the wells with the unlabeled competitor from the total counts.
-
Plot the specific uptake (e.g., in pmol/mg protein) against time.
-
Protocol 2: Analysis of Seocalcitol and its Metabolites by LC-MS/MS
Objective: To identify and quantify seocalcitol and its major metabolites in a biological matrix (e.g., liver microsomes).
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Biological matrix (e.g., human liver microsomes)
-
Seocalcitol and 26-hydroxy seocalcitol standards
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
NADPH regenerating system
-
Phosphate buffer
Procedure:
-
In Vitro Metabolism Assay:
-
Incubate seocalcitol with liver microsomes in the presence of an NADPH regenerating system in phosphate buffer at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-22 min, 95-5% B; 22-25 min, 5% B.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify seocalcitol and its expected metabolites. Precursor and product ion pairs for each analyte need to be optimized using the authentic standards.
-
-
-
Data Analysis:
-
Generate standard curves for seocalcitol and its metabolites using the authentic standards.
-
Quantify the amount of parent compound remaining and metabolites formed in the microsomal incubation samples by comparing their peak areas to the standard curves.
-
Signaling Pathways and Experimental Workflows
Seocalcitol-Mediated VDR Signaling Pathway
Caption: Seocalcitol passively diffuses into the cell and binds to the VDR, which then forms a heterodimer with RXR.
Seocalcitol-Induced Apoptotic Pathway
Caption: Seocalcitol induces apoptosis by upregulating pro-apoptotic Bak and downregulating anti-apoptotic Bcl-2.
Experimental Workflow for Cellular Uptake and Metabolism Studiesdot
References
- 1. researchgate.net [researchgate.net]
- 2. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interplay between Vitamin D and the Drug Metabolizing Enzyme CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Prediction of the Metabolic Resistance of Vitamin D Analogs against CYP3A4 Metabolizing Enzyme [mdpi.com]
- 8. Interplay of Vitamin D and CYP3A4 Polymorphisms in Endocrine Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase II study of the vitamin D analogue Seocalcitol in patients with inoperable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
EB 1089: A Potent Regulator of Cell Cycle Arrest and Its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EB 1089, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), has emerged as a compound of significant interest in oncology research.[1][2] It exhibits potent antiproliferative and pro-differentiative effects on a variety of cancer cell types, with a notably reduced calcemic side-effect profile compared to its parent compound.[1][2] This makes this compound a promising candidate for cancer therapy. A primary mechanism underlying its antitumor activity is the induction of cell cycle arrest, predominantly in the G1 phase. This guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cell cycle inhibitory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell growth. The transition between different phases of the cell cycle is orchestrated by a complex network of proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). This compound, also known as Seocalcitol, has been shown to modulate the expression and activity of these key regulatory proteins, thereby halting cancer cells in the G1 phase of the cell cycle and preventing their progression to the S phase, where DNA replication occurs.[3] This targeted intervention in the cell cycle machinery underscores the therapeutic potential of this compound.
Mechanism of Action: G1 Phase Arrest
This compound's primary role in cell cycle control is the induction of a G1 phase block.[3][4] This is achieved through a multi-pronged approach targeting the core G1 regulatory machinery.
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs)
A critical step in this compound-induced G1 arrest is the upregulation of the CKI proteins p21 and p27.[3][4]
-
p21 (WAF1/CIP1): Treatment of HL-60 leukemia cells with this compound leads to a marked induction of p21 protein levels.[3] p21 then forms complexes with CDK2 and CDK6, inhibiting their kinase activity.[3]
-
p27 (Kip1): In human myeloma cells, this compound treatment results in an increased protein level of p27.[4] This elevated p27 binds to CDK2, further contributing to the inhibition of its activity.[4]
Downregulation of Cyclin-Dependent Kinases (CDKs) and Cyclins
This compound also influences the expression levels of key CDKs and their cyclin partners.
-
CDK2 and CDK6: In HL-60 cells, the expression of CDK2 and CDK6 is down-regulated following this compound treatment.[3] Similarly, in NCI-H929 myeloma cells, CDK2 and CDK4 protein levels are decreased.[4]
-
Cyclin D1 and Cyclin A: The levels of cyclin D1 and cyclin A are also reduced in a time-dependent manner in myeloma cells treated with this compound.[4]
Hypophosphorylation of the Retinoblastoma Protein (Rb)
The concerted action of upregulating CKIs and downregulating CDKs leads to a decrease in the kinase activity of the CDK4/6-cyclin D and CDK2-cyclin E complexes. This results in the hypophosphorylation of the retinoblastoma protein (Rb).[4][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S phase entry and effectively arresting the cell cycle in G1.
Signaling Pathways Modulated by this compound
Beyond the core cell cycle machinery, this compound influences several signaling pathways that contribute to its antiproliferative and pro-apoptotic effects.
MAPK and AKT Signaling
In breast cancer cells, the combination of this compound with tyrosine kinase inhibitors (TKIs) like lapatinib and neratinib leads to a more effective inhibition of the MAPK and AKT signaling pathways compared to either agent alone.[6] These pathways are crucial for promoting cell proliferation and survival.
p38 MAP Kinase Activation and ERK Suppression
In B-cell chronic lymphocytic leukemia (B-CLL) cells, this compound induces apoptosis by activating the p38 MAP kinase pathway and suppressing the activity of the extracellular signal-regulated kinase (ERK).[7][8] This signaling cascade ultimately leads to the activation of caspase-3, a key executioner of apoptosis.[7][8]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
| Parameter | Cell Line/Patient Population | Value | Reference |
| Potency vs. 1,25(OH)2D3 | In vitro cell growth regulation | 50-200 times more potent | [1] |
| LD50 | B-cell chronic lymphocytic leukemia (B-CLL) cells | 2.1 x 10⁻⁸ M (± 1.4 x 10⁻⁸ M) | [7][9] |
| Tolerable Dose (Phase I) | Advanced breast and colorectal cancer patients | ~7 µg/m²/day | [10][11] |
| Hypercalcemia | Advanced breast and colorectal cancer patients | Observed in all patients at 17.0 µg/m²/day | [10] |
Table 1: Potency and Dosage of this compound
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| HL-60 | 1x10⁻⁸ M this compound for 3 days | G1 block | [3] |
| NCI-H929 Myeloma | 1x10⁻⁸ M this compound | G1 arrest | [4] |
| SUM-229PE Breast Cancer | This compound | Significant increase in G1 fraction, decrease in S and G2/M phases | [6] |
| LNCaP Prostate Cancer | This compound | Accumulation in G0-G1 | [12] |
| MCF-7 Breast Cancer | This compound | G1 arrest | [5] |
Table 2: Effect of this compound on Cell Cycle Distribution in Various Cancer Cell Lines
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the role of this compound in cell cycle arrest.
Cell Culture and Treatment
Cancer cell lines (e.g., HL-60, NCI-H929, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specific density and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of this compound (typically in the nanomolar range) or vehicle control (e.g., ethanol) for specified time periods (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Protocol:
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified.
-
Western Blot Analysis
-
Principle: This method is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.
-
Protocol:
-
Lyse the treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p21, p27, CDK2, CDK6, Rb, phospho-Rb).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunoprecipitation and Kinase Assays
-
Principle: These techniques are used to assess the binding of proteins (e.g., p21 binding to CDKs) and to measure the enzymatic activity of CDKs.
-
Protocol:
-
Immunoprecipitation:
-
Lyse cells as for Western blotting.
-
Incubate the cell lysates with a primary antibody specific for the protein of interest (e.g., CDK2).
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Kinase Assay:
-
The immunoprecipitated CDK complexes are incubated with a substrate (e.g., histone H1 for CDK2) and radiolabeled ATP (γ-³²P-ATP) in a kinase buffer.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The phosphorylated substrate is visualized by autoradiography, and the radioactivity is quantified to determine kinase activity.
-
-
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound induced G1 cell cycle arrest pathway.
Caption: Experimental workflow for Western blot analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that effectively induces cell cycle arrest in cancer cells, primarily through the G1 phase. Its ability to upregulate key CDK inhibitors like p21 and p27, while downregulating the activity of essential CDKs, highlights its targeted mechanism of action. The reduced calcemic activity of this compound compared to calcitriol enhances its therapeutic window. While preclinical studies have robustly demonstrated its efficacy, clinical trial results have been mixed, with some studies showing disease stabilization rather than objective responses.[10][11][13] Future research should focus on identifying predictive biomarkers for this compound sensitivity and exploring rational combination therapies, such as with TKIs, to enhance its antitumor activity. Further elucidation of its non-genomic signaling pathways may also unveil novel therapeutic targets.
References
- 1. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel vitamin D3 analog, EB1089, on G1 cell cycle regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest induced by the vitamin D(3) analog EB1089 in NCI-H929 myeloma cells is associated with induction of the cyclin-dependent kinase inhibitor p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of 1,25(OH)2D3 and EB1089 on cell cycle kinetics and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and … [ouci.dntb.gov.ua]
- 10. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of EB 1089: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EB 1089 (Seocalcitol) is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. Developed to leverage the anti-proliferative and pro-differentiating effects of vitamin D while minimizing hypercalcemic side effects, this compound has demonstrated significant anti-tumor activity in a range of preclinical animal models. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its efficacy in various cancer models, its mechanism of action, and its toxicological profile. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support further research and development.
Anti-Tumor Efficacy in Animal Models
This compound has shown potent anti-tumor effects in several well-established animal models of cancer, including breast, colon, and hormone-induced mammary carcinomas.
Human Breast Cancer Xenograft Models
1.1.1. MCF-7 Xenograft Model
Studies utilizing MCF-7 human breast cancer cells, which are estrogen receptor-positive, have demonstrated the efficacy of this compound in inhibiting tumor growth in nude mice.
Quantitative Data Summary: this compound in MCF-7 Xenografts
| Treatment Group | Dose | Mean Tumor Volume Change (mm³) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Reference |
| Control (Vehicle) | - | 272.3 ± 113.2 (over 2 weeks) | 631.1 ± 65.9 (at 2 weeks) | - | [1] |
| This compound | 60 pmol/day | 3.6 ± 15.6 (over 2 weeks) | 351.2 ± 80.4 (at 2 weeks) | ~44% | [1] |
| Control (Vehicle) | - | 366.6 ± 53.6 (over 4 weeks) | 1716.0 ± 217.7 (at 5 weeks) | - | [1] |
| This compound | 45 pmol/day | 53.2 ± 56.9 (over 4 weeks) | 428.6 ± 274.0 (at 5 weeks) | ~75% | [1] |
Experimental Protocol: MCF-7 Xenograft Study
-
Animal Model: Ovariectomized female nude mice.
-
Cell Line: MCF-7 human breast cancer cells.
-
Tumor Induction: Subcutaneous injection of MCF-7 cells suspended in Matrigel.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound or vehicle control.
-
Tumor Measurement: Tumor volume was measured regularly using calipers and calculated with the formula: Volume = (width)² × (length)/2.[2]
-
Endpoint: Tumor growth was monitored over several weeks.
Experimental Workflow: MCF-7 Xenograft Model
1.1.2. MDA-MB-231 Bone Metastasis Model
In a model of bone metastasis using intracardiac injection of MDA-MB-231 human breast cancer cells, this compound demonstrated the ability to prevent skeletal metastasis and prolong survival time in nude mice.
Experimental Protocol: MDA-MB-231 Intracardiac Injection Model
-
Animal Model: Female nude mice.
-
Cell Line: MDA-MB-231 human breast cancer cells (bone-seeking variants are often used).[3]
-
Tumor Induction: Injection of MDA-MB-231 cells into the left cardiac ventricle to introduce tumor cells into the arterial circulation.[4][5]
-
Treatment: Concurrent with tumor cell injection, mice are treated with this compound or vehicle.
-
Endpoint Analysis: Development of bone metastases is monitored through imaging techniques (e.g., bioluminescence, radiography) and histological analysis of bone tissue. Survival is also a key endpoint.[4][6]
Experimental Workflow: Bone Metastasis Model
Human Colon Cancer Xenograft Model
1.2.1. LoVo Xenograft Model
This compound has been shown to be a potent anti-proliferative agent against human colon cancer in a nude mouse model using the LoVo cell line.
Quantitative Data Summary: this compound in LoVo Xenografts
| Treatment Group | Dose (µg/kg/day) | Duration of Treatment | Mean Tumor Volume (% of Control) | Proliferating Cell Nuclear Antigen (PCNA) Index (%) | Reference |
| Control (Isopropanol) | - | 20 days | 100 | 30 | [1] |
| This compound | 0.1 | 20 days | 51-59 | 8 | [1] |
| Control (Isopropanol) | - | 22 days | 100 | - | [1] |
| This compound | 0.5 | 22 days | 49 | - | [1] |
Note: A dose of 2.5 µg/kg/day resulted in weight loss and hypercalcemia, indicating toxicity at this level.[1]
Experimental Protocol: LoVo Xenograft Study
-
Animal Model: BALB/c Nu/Nu nude mice.
-
Cell Line: LoVo human colon cancer cells.
-
Tumor Induction: Subcutaneous inoculation of 10⁶ LoVo cells.
-
Treatment: this compound dissolved in isopropanol was administered intraperitoneally and orally on alternate days. Control animals received the vehicle alone.[1]
-
Tumor Measurement: Tumor volumes were estimated using the formula: 0.5 x length x (width)².[1]
-
Biomarker Analysis: The tumor kinetic index was determined by immunohistochemical detection of PCNA.[1]
Chemically-Induced Mammary Tumor Model
1.3.1. N-nitroso-N-methylurea (NMU)-Induced Mammary Tumors in Rats
The NMU-induced rat mammary carcinoma model is a well-established model that closely mimics human breast cancer. This model has been used to evaluate the efficacy of this compound.
Experimental Protocol: NMU-Induced Mammary Tumor Model
-
Animal Model: Female Sprague-Dawley or Wistar-Furth rats.[7][8]
-
Carcinogen: N-nitroso-N-methylurea (NMU).
-
Tumor Induction: Intraperitoneal injections of NMU (e.g., 50 mg/kg body weight) at specific ages (e.g., 50, 80, and 110 days old).[7]
-
Treatment: Once tumors are established, rats are treated with this compound or vehicle.
-
Tumor Monitoring: Tumor size is measured with calipers, and tumor incidence and latency are recorded.[7][8]
-
Histopathology: Tumors are histologically classified to determine their characteristics.[9][10]
Mechanism of Action
The anti-tumor effects of this compound are mediated through its interaction with the Vitamin D Receptor (VDR), leading to the modulation of several key cellular pathways involved in cell proliferation, differentiation, and apoptosis.
Vitamin D Receptor (VDR) Signaling Pathway
This compound, as a VDR agonist, binds to the VDR. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[11]
VDR Signaling Pathway
Induction of Apoptosis
A key mechanism of this compound's anti-tumor activity is the induction of apoptosis (programmed cell death). This is achieved, in part, by modulating the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.
Pharmacokinetics and Toxicology
Pharmacokinetics
Pharmacokinetic studies of Seocalcitol (this compound) have been conducted in rats and minipigs.
Pharmacokinetic Parameters of Seocalcitol in Rats
| Parameter | Male Rat | Female Rat |
| Serum T₁/₂ | 3 hours | 8 hours |
| Liver/Serum Concentration Ratio (at Tₘₐₓ) | 10-fold higher in liver | 10-fold higher in liver |
Reference:[12]
The major metabolites identified in the liver are various isomers of 26-hydroxy Seocalcitol. [12]
Toxicology
A key advantage of this compound is its reduced calcemic activity compared to calcitriol. [6]However, dose-limiting toxicity in the form of hypercalcemia has been observed at higher doses.
Toxicology Summary
| Animal Model | Dose | Observed Toxicities | Reference |
| Nude Mice (LoVo Xenograft) | 2.5 µg/kg/day | Weight loss, hypercalcemia | [1] |
While specific No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose, 50% (LD50) values for this compound were not detailed in the reviewed literature, toxicology studies for other vitamin D analogs provide some context. For instance, in 6-month studies with paricalcitol, the NOAEL in rats was 0.1 µg/kg/dose and in dogs was 0.02 µg/kg/dose. [13]It is important to note that these values are for a different compound and may not be directly applicable to this compound.
Conclusion
The preclinical data for this compound strongly support its potential as an anti-cancer agent. Its efficacy in inhibiting tumor growth and metastasis in various animal models, coupled with a well-defined mechanism of action involving the induction of apoptosis and cell cycle arrest, makes it a compelling candidate for further development. The reduced hypercalcemic potential compared to the natural vitamin D hormone is a significant advantage. This technical guide provides a consolidated resource of the key preclinical findings to aid researchers and drug development professionals in the continued investigation of this compound and other vitamin D analogs for cancer therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of cell-cell and cell-matrix interactions in bone destruction induced by metastatic MDA-MB-231 human breast cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Histological analysis of low dose NMU effects in the rat mammary gland | springermedicine.com [springermedicine.com]
- 9. Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. The vitamin D receptor is involved in the regulation of human breast cancer cell growth via a ligand-independent function in cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for EB 1089 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB 1089, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is a potent regulator of cell growth and differentiation.[1] It exhibits strong antiproliferative and pro-apoptotic effects on a variety of cancer cells in vitro and in vivo, while demonstrating a significantly lower risk of hypercalcemia compared to its natural counterpart.[1][2][3] These characteristics make this compound a compound of significant interest for cancer research and therapeutic development.[1][3]
This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, designed to assist researchers in harnessing its potential for their studies.
Mechanism of Action
This compound exerts its biological effects primarily through the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[2][4] Upon binding to the VDR, this compound initiates a cascade of molecular events that modulate the expression of genes involved in cell cycle regulation, apoptosis, and differentiation.
Key mechanistic aspects include:
-
Cell Cycle Arrest: this compound is a potent inducer of G1 phase cell cycle arrest in various cancer cell lines.[2][5][6] This is often associated with the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the subsequent hypophosphorylation of the retinoblastoma protein (Rb).[5][6][7]
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through multiple pathways.[2][8][9] This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins such as Bak.[2][8][10][11] Activation of the p38 MAP kinase pathway and suppression of the ERK pathway have also been implicated in this compound-induced apoptosis.[8][10] Notably, this induction of apoptosis can occur through a p53-independent mechanism.[2][8]
-
Promotion of Differentiation: In certain cancer cell types, this compound can induce cellular differentiation, leading to a less malignant phenotype.[2][4]
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
| MCF-7 | Breast Cancer | Potency vs. 1,25(OH)2D3 | ~50-100 fold more potent | [5][12] |
| NCI-H929 | Myeloma | Effective Concentration (G1 Arrest) | 1 x 10⁻⁸ M | [6] |
| B-CLL | B-cell chronic lymphocytic leukemia | Mean LD50 | 2.1 x 10⁻⁸ M (± 1.4 x 10⁻⁸ M) | [8][10] |
| Hep-G2 | Hepatocellular Carcinoma | Inhibitory Rate | 17.5% - 72.1% | [13] |
| PC-3 | Prostate Cancer | Growth Inhibition | 40% - 70% | [14] |
| U937 | Histiocytic Lymphoma | Potency vs. 1,25(OH)2D3 | 50-100 times more potent | [12] |
| Colorectal Adenoma & Carcinoma cell lines | Colorectal Cancer | Effective Concentration (Apoptosis) | 10⁻¹⁰ to 10⁻⁶ M | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound (Seocalcitol)
-
Appropriate cancer cell line and complete culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M. Include a vehicle control (e.g., ethanol, the solvent for this compound) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound
-
Appropriate cancer cell line and complete culture medium
-
6-well tissue culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with the desired concentrations of this compound and a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide staining.
Materials:
-
This compound
-
Appropriate cancer cell line and complete culture medium
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Experimental Workflow
Conclusion
This compound is a powerful tool for in vitro cancer research, offering a potent and selective means to study the vitamin D signaling pathway and its anti-cancer effects. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers. It is recommended to optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative effects of 1,25(OH)2D3 and EB1089 on cell cycle kinetics and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest induced by the vitamin D(3) analog EB1089 in NCI-H929 myeloma cells is associated with induction of the cyclin-dependent kinase inhibitor p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle arrest induced by the vitamin D(3) analog EB1089 in NCI-H929 myeloma cells is associated with induction of the cyclin-dependent kinase inhibitor p27. | Semantic Scholar [semanticscholar.org]
- 8. ashpublications.org [ashpublications.org]
- 9. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effects of vitamin D analogue EB1089 on proliferation and apoptosis of hepatic carcinoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vitro effect of vitamin D3 analogue EB-1089 on a human prostate cancer cell line (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EB 1089 (Seocalcitol)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and handling of EB 1089 (also known as Seocalcitol), a synthetic analog of Vitamin D, for experimental use. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Compound Information:
This compound is a potent Vitamin D analog characterized by its strong antiproliferative and differentiation-inducing effects on various cell types, including cancer cells, while exhibiting reduced calcemic side effects compared to the natural form of Vitamin D, 1α,25-dihydroxyvitamin D3.[1][2] These properties make it a valuable compound for research in oncology and other fields.[1][3][4]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 454.68 g/mol | [5] |
| Formula | C30H46O3 | [5] |
| Purity | ≥98% | [5] |
| Appearance | Crystalline solid | [6] |
| Solubility in Ethanol | ~30 mg/mL | [6] |
| Solubility in DMSO | ~30 mg/mL | [6][7] |
| Solubility in DMF | ~25 mg/mL | [6] |
| Aqueous Solubility | Sparingly soluble | [6] |
| Storage of Solid | -20°C | [5][8] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [9] |
Experimental Protocols
Preparation of Stock Solutions
The preparation of a concentrated stock solution is the first critical step in utilizing this compound for experiments. Organic solvents are required for the initial dissolution.
Materials:
-
This compound crystalline solid
-
Anhydrous Ethanol or DMSO
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 4 mM or 10 µM).[10][11]
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[9]
-
Inert Gas Purge: To prevent oxidation, purge the headspace of the tube with an inert gas like nitrogen before sealing.[6]
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9] Protect from light.[9]
Preparation of Aqueous Working Solutions for In Vitro Experiments
For cell culture experiments, the organic stock solution must be diluted into an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (in ethanol or DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile dilution tubes
Protocol:
-
Initial Dilution: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol.[6]
-
Serial Dilution: Perform serial dilutions of the stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Final Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[6] For example, a 1:2 solution of ethanol:PBS (pH 7.2) yields a solubility of approximately 0.33 mg/mL.[6]
Preparation of Formulations for In Vivo Experiments
For animal studies, this compound is often administered in a carrier vehicle to improve bioavailability and stability.
Protocol 1: Corn Oil Formulation
-
Initial Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[9]
-
Dilution in Corn Oil: Add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve a final concentration of 2.5 mg/mL.[9]
-
Mixing: Mix thoroughly to ensure a homogenous solution.[9]
Protocol 2: Solutol HS 15 Formulation
-
Initial Stock: Prepare a 4 mM stock solution of this compound in isopropanol.[12]
-
Dilution in Carrier: Dilute the isopropanol stock solution into the carrier, Solutol HS 15.[12]
-
Storage: Store aliquots in sealed glass vials under nitrogen gas at 4°C. Use freshly unsealed aliquots for daily injections.[12]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Context
This compound primarily exerts its effects through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription. Upon binding to the VDR, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their expression to influence cellular processes such as proliferation, differentiation, and apoptosis.
Caption: Simplified signaling pathway of this compound via the VDR.
References
- 1. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EB1089 = 98 HPLC 134404-52-7 [sigmaaldrich.com]
- 3. The vitamin D analogue this compound prevents skeletal metastasis and prolongs survival time in nude mice transplanted with human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EB1089: a new vitamin D analogue that inhibits the growth of breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. netascientific.com [netascientific.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Nrf2 Inhibitor Brusatol Promotes Human Osteosarcoma (MG63) Growth and Blocks EB1089-Induced Differentiation [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. THE CALCITRIOL ANALOGUE EB1089 IMPAIRS ALVEOLARIZATION AND INDUCES LOCALIZED REGIONS OF INCREASED FIBROBLAST DENSITY IN NEONATAL RAT LUNG - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of EB 1089 (Seocalcitol) for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB 1089, also known as Seocalcitol, is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol). It has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, making it a compound of significant interest for cancer research and therapeutic development.[1][2][3] A key advantage of this compound is its reduced hypercalcemic activity compared to calcitriol, allowing for the use of higher, more effective concentrations in preclinical and clinical settings.[3][4] These application notes provide a comprehensive overview of the optimal concentrations of this compound for inducing apoptosis, detail the underlying signaling pathways, and offer standardized protocols for relevant experiments.
Data Presentation: Effective Concentrations of this compound for Apoptosis Induction
The optimal concentration of this compound for inducing apoptosis is cell-type dependent. The following tables summarize the effective concentrations reported in various cancer cell lines.
Table 1: Apoptosis Induction in Hematological Malignancies
| Cell Type | Concentration Range | Key Findings | Reference |
| B-cell chronic lymphocytic leukemia (B-CLL) | Mean LD50: 2.1 x 10⁻⁸ M (± 1.4 x 10⁻⁸ M) | This compound induced apoptosis in all 102 patient samples tested. | [1][2][5][6] |
| B-CLL | Mean LD90: 3.2 x 10⁻⁸ M (± 1.2 x 10⁻⁸ M) | Demonstrates high potency in inducing cell death in this cancer type. | [1] |
Table 2: Apoptosis Induction in Solid Tumors
| Cell Type | Concentration Range | Key Findings | Reference |
| Colorectal Adenoma and Carcinoma Cells | 10⁻¹⁰ M to 10⁻⁶ M | Dose-dependent induction of p53-independent apoptosis. | [7][8] |
| SGC-7901 Gastric Cancer Cells (Side Population) | Not specified, but effective | Induced apoptosis through a mitochondrial-dependent pathway. | [9] |
| MCF-7 Human Breast Cancer Cells | 10 nM (1 x 10⁻⁸ M) | Positive TUNEL staining indicative of DNA fragmentation after 4 days. | [10] |
| MCF-7 Human Breast Cancer Cells | 1 x 10⁻⁸ M | Time-dependent decrease in Bcl-2 protein levels. | [10] |
| MCF-7 Human Breast Cancer Cells | 5 x 10⁻⁸ M | Induced apoptosis as measured by a cell death ELISA assay after 6 days. | [11] |
Signaling Pathways of this compound-Induced Apoptosis
This compound initiates apoptosis through a multi-faceted signaling cascade that is largely independent of the tumor suppressor p53.[2][7][8] The key pathways involved are the activation of the p38 MAP kinase pathway, suppression of the ERK survival pathway, and modulation of the Bcl-2 family of proteins, ultimately leading to caspase activation.
This compound Apoptosis Induction Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram
Caption: Workflow for assessing apoptosis via flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) and a vehicle control (e.g., DMSO or ethanol) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Gently aspirate the culture medium. Wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Detach adherent cells using a gentle cell scraper or trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes at 4°C.
-
Staining: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of proteins involved in the apoptotic cascade, such as Bcl-2 family members and caspases.
Protocol:
-
Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Mcl-1, Bak, cleaved Caspase-3, p38, p-p38, ERK, p-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
Caspase-3 Activity Assay
This assay quantitatively measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat and harvest cells as described for Western blotting. Lyse the cells in a specific caspase assay lysis buffer.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of cleaved substrate and thus to the caspase-3 activity.
This compound is a potent inducer of apoptosis in a range of cancer cell lines, with optimal concentrations typically falling within the nanomolar range. The mechanism of action involves a p53-independent pathway that modulates MAP kinase signaling and the Bcl-2 family of proteins. The provided protocols offer a standardized approach for researchers to investigate the apoptotic effects of this compound in their specific models. Careful dose-response and time-course studies are recommended to determine the optimal conditions for each experimental system.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II study of the vitamin D analogue Seocalcitol in patients with inoperable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and … [ouci.dntb.gov.ua]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Apoptosis is induced by the active metabolite of vitamin D3 and its analogue EB1089 in colorectal adenoma and carcinoma cells: possible implications for prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D analog EB1089 induces apoptosis in a subpopulation of SGC-7901 gastric cancer cells through a mitochondrial-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 1,25 dihydroxyvitamin D3 and its analogues on induction of apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing EB 1089 in Combination with Chemotherapy Agents
For Research Use Only.
Introduction
EB 1089, also known as Seocalcitol, is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol).[1][2][3] It was developed to leverage the potent anti-proliferative, pro-differentiating, and pro-apoptotic effects of vitamin D signaling in cancer cells, while minimizing the dose-limiting hypercalcemic side effects associated with the natural hormone.[1][2] this compound is reported to be 50-200 times more potent than calcitriol in regulating cell growth and differentiation.[1][2] Its primary mechanism of action is through binding to and activating the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[3]
Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound in various cancers, including breast, colorectal, hepatocellular, and pancreatic cancer.[1][4][5] A promising strategy to enhance therapeutic outcomes is the combination of this compound with conventional chemotherapy agents. The rationale for this approach is based on complementary mechanisms of action and the potential for this compound to sensitize cancer cells to the cytotoxic effects of chemotherapy. This document provides an overview of the preclinical data, key signaling pathways, and detailed protocols for researchers investigating the combination of this compound with chemotherapy.
Mechanism of Action: VDR-Mediated Signaling
This compound exerts its effects by binding to the VDR. This ligand-receptor complex translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, initiating their transcription.
Key downstream effects relevant to cancer therapy include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, leading to a G1 phase arrest.[6]
-
Induction of Apoptosis: Modulation of the Bcl-2 family of proteins, leading to a decreased ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax), promoting mitochondrial-mediated cell death.[6][7]
-
Inhibition of Pro-Survival Pathways: Evidence suggests that vitamin D analogs can inhibit pro-survival signaling cascades such as the PI3K/AKT and MAPK pathways, which are often constitutively active in cancer. The combination of this compound with targeted therapies has been shown to inhibit AKT and MAPK phosphorylation more effectively than either agent alone.[6]
-
Sensitization to Chemotherapy: Vitamin D signaling can suppress pathways like NF-κB, which is implicated in chemoresistance.[7][8] By downregulating NF-κB, this compound may lower the threshold for apoptosis induced by DNA-damaging agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Vitamin D in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
Seocalcitol (EB 1089) Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seocalcitol (EB 1089) is a synthetic analog of calcitriol, the active form of vitamin D3. It has demonstrated potent anti-proliferative, pro-differentiative, and pro-apoptotic effects in a variety of cancer models. Notably, seocalcitol exhibits a significantly reduced calcemic effect compared to calcitriol, making it a more favorable candidate for clinical development.[1][2][3] This document provides detailed application notes and protocols for the administration of seocalcitol in mouse xenograft models of cancer, based on preclinical studies.
Mechanism of Action
Seocalcitol exerts its anti-cancer effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[4][5] Upon binding to seocalcitol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[5]
Key signaling pathways affected by seocalcitol include:
-
Cell Cycle Regulation: Seocalcitol can induce a G1 phase cell cycle arrest. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21.[6]
-
Apoptosis Induction: Seocalcitol promotes programmed cell death by increasing the expression of pro-apoptotic proteins like Bak and decreasing the levels of anti-apoptotic proteins.[5]
-
Wnt/β-catenin Signaling Inhibition: Seocalcitol can antagonize the Wnt/β-catenin pathway, which is often aberrantly activated in cancers. This can occur through VDR-mediated binding to β-catenin, leading to its cytoplasmic sequestration and reduced transcriptional activity of its target genes.[7][8]
-
Inhibition of Angiogenesis: Seocalcitol has been shown to negatively regulate the secretion of pro-angiogenic factors like VEGF.[5]
Signaling Pathway Diagrams
Figure 1. Simplified VDR-mediated signaling pathway of Seocalcitol.
Figure 2. Crosstalk between Seocalcitol/VDR and Wnt/β-catenin signaling.
Data Presentation: Efficacy of Seocalcitol in Mouse Xenograft Models
The following tables summarize the quantitative data from preclinical studies of seocalcitol in various cancer xenograft models.
Table 1: Tumor Growth Inhibition by Seocalcitol in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |
| Colon Cancer | LoVo | BALB/c nu/nu | 0.1 µg/kg/day, IP/Oral (alternating) for 20 days | 41-49 | [9] |
| Colon Cancer | LoVo | BALB/c nu/nu | 0.5 µg/kg/day, IP/Oral (alternating) for 22 days | 51 | [9] |
| Ovarian Cancer | OVCAR3 | Nude | 0.3 µg/kg/day, Oral gavage | Significant | [2] |
| Breast Cancer | MCF-7 | Immunocompromised | Increasing doses | ~50-70 | [10] |
Table 2: Effect of Seocalcitol on Proliferation and Apoptosis Markers in Xenograft Tumors
| Cancer Type | Cell Line | Marker | Effect | Reference |
| Colon Cancer | LoVo | PCNA | Significant decrease in kinetic index (8% vs. 30% in control) | [9] |
| Ovarian Cancer | OVCAR3 | Ki-67 | Inhibition of cell proliferation | [2] |
| Ovarian Cancer | OVCAR3 | TUNEL | Induction of apoptosis | [2] |
Experimental Protocols
General Workflow for Seocalcitol Administration in Mouse Xenograft Models
Figure 3. General experimental workflow for Seocalcitol xenograft studies.
Protocol 1: Administration of Seocalcitol in a Colon Cancer Xenograft Model (LoVo)
1. Materials
-
LoVo human colon cancer cell line
-
BALB/c nu/nu mice (female, 6-8 weeks old)
-
Seocalcitol (this compound)
-
Isopropanol (for stock solution)
-
Sterile Phosphate Buffered Saline (PBS) or corn oil for dilution
-
Matrigel (optional, for cell suspension)
-
Standard cell culture medium and supplements
-
Animal housing and handling equipment
-
Calipers for tumor measurement
2. Cell Culture and Xenograft Implantation
-
Culture LoVo cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.[9]
-
Monitor mice for tumor development.
3. Drug Preparation and Administration
-
Prepare a stock solution of Seocalcitol by dissolving it in isopropanol.
-
For administration, dilute the stock solution in a suitable vehicle (e.g., sterile PBS or corn oil) to achieve the desired final concentrations (0.1 µg/kg/day and 0.5 µg/kg/day).[9]
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer seocalcitol intraperitoneally (IP) and orally on alternate days.[9] The control group should receive the vehicle alone following the same schedule.
4. Monitoring and Data Collection
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study (e.g., after 20-22 days of treatment), euthanize the mice and excise the tumors.[9]
-
Tumors can be weighed and processed for histological analysis, including immunohistochemistry for proliferation markers (e.g., PCNA, Ki-67) and apoptosis markers (e.g., TUNEL).
Protocol 2: Administration of Seocalcitol in an Ovarian Cancer Xenograft Model (OVCAR3)
1. Materials
-
OVCAR3 human ovarian cancer cell line
-
Nude mice (female, 6-8 weeks old)
-
Seocalcitol (this compound)
-
Vehicle for oral gavage (e.g., sesame oil or a solution containing ethanol and PBS)
-
Standard cell culture medium and supplements
-
Animal housing and handling equipment
-
Calipers for tumor measurement
2. Cell Culture and Xenograft Implantation
-
Culture OVCAR3 cells in appropriate medium.
-
Prepare a cell suspension in sterile PBS (with or without Matrigel) for injection.
-
Subcutaneously inject the OVCAR3 cell suspension into the flank of each nude mouse.
-
Monitor mice for tumor development.
3. Drug Preparation and Administration
-
Prepare seocalcitol for oral gavage at the desired concentrations (e.g., 0.3 µg/kg/day).[2] The vehicle should be prepared under sterile conditions.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer seocalcitol daily via oral gavage. The control group receives the vehicle only.
4. Monitoring and Data Collection
-
Measure tumor volume and mouse body weight regularly.
-
At the study endpoint, excise tumors for weight measurement and further analysis.
-
Perform immunohistochemical staining for Ki-67 (proliferation) and TUNEL (apoptosis) on tumor sections to assess the biological effects of seocalcitol.[2]
Protocol 3: General Guidelines for Breast and Pancreatic Cancer Xenograft Models
While detailed protocols for seocalcitol administration in breast (e.g., MCF-7) and pancreatic cancer xenografts are less explicitly defined in the provided search results, the general principles from the colon and ovarian cancer models can be adapted.
-
Breast Cancer (MCF-7): This is an estrogen-dependent cell line. Therefore, estrogen supplementation (e.g., estradiol pellets) is typically required for tumor growth in ovariectomized female nude mice.[10] Seocalcitol administration can follow either an intraperitoneal or oral gavage route.
-
Pancreatic Cancer: Seocalcitol has shown efficacy in pancreatic cancer xenografts in immunodeficient mice.[1] The administration would likely be oral, as this was the route used in clinical trials.[11]
Conclusion
Seocalcitol (this compound) is a promising anti-cancer agent with a well-defined mechanism of action centered on the Vitamin D Receptor. The protocols outlined in this document provide a framework for conducting preclinical studies in mouse xenograft models to evaluate the efficacy of seocalcitol. Careful attention to drug preparation, administration route, and appropriate endpoints for analysis is crucial for obtaining reliable and reproducible results. Further optimization of dosages and treatment schedules may be necessary for different cancer types and cell lines.
References
- 1. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Calcitriol Treatment Decreases Cell Migration, Viability and β-Catenin Signaling in Oral Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D3 analog, EB1089, inhibits growth of subcutaneous xenografts of the human colon cancer cell line, LoVo, in a nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Calcitriol on the Growth of MCF-7 Breast Cancer Xenografts in Nude Mice: Selective Modulation of Aromatase Expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cell Viability After EB 1089 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB 1089, a synthetic analog of Vitamin D, has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1] Its mechanism of action is primarily mediated through the Vitamin D receptor (VDR), leading to the regulation of genes involved in cell cycle control and apoptosis.[2] Unlike the natural active form of Vitamin D, 1α,25-dihydroxyvitamin D3, this compound exhibits a more favorable therapeutic profile with reduced hypercalcemic side effects.[1] This document provides detailed protocols for assessing cell viability following this compound treatment and presents quantitative data on its efficacy in various cancer cell models.
Data Presentation: Efficacy of this compound on Cancer Cell Viability
The following tables summarize the dose-dependent effects of this compound on the viability and proliferation of various cancer cell lines.
Table 1: Inhibition of Prostate Cancer Cell Growth by this compound
| Cell Line | Treatment Duration | This compound Concentration (µM) | Inhibition of ³H-Thymidine Incorporation (%) |
| PC-3 | 7 days | 0.1 | Maximum inhibition (40-70% range)[3] |
| PC-3 | 12 days | 0.1 | Maximum inhibition (40-70% range)[3] |
Table 2: Effect of this compound on Hepatocellular Carcinoma Cell Proliferation
| Cell Line | VDR Expression | This compound Concentration (nM) | Treatment Duration | Proliferation Inhibition Rate (%) |
| Hep-G2 | Positive | 1, 10, 100 | 2, 4, 6 days | 17.5 - 72.1[2] |
| HCC-T | Negative | 1, 10, 100 | 2, 4, 6 days | No anti-proliferative effect[2] |
Table 3: Induction of Apoptosis in Colorectal Tumor Cells by this compound
| Cell Line Type | This compound Concentration (M) | Effect |
| Adenoma and Carcinoma | 10⁻¹⁰ to 10⁻⁶ | Dose-dependent induction of p53-independent apoptosis[4] |
Table 4: Comparative Potency of this compound in Breast Cancer Cells
| Cell Line | Comparison Compound | Relative Potency of this compound |
| MCF-7 | 1,25-(OH)₂D₃ | ~50-fold more potent in reducing viable cell number[5] |
| MCF-7 | 1,25-(OH)₂D₃ | At least an order of magnitude more potent in inhibiting proliferation[6] |
| U937 (Histiocytic Lymphoma) | 1,25-(OH)₂D₃ | 50 to 100 times more potent in inhibiting proliferation[7] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Suspension cells: Directly collect the cell suspension into a microcentrifuge tube.
-
-
Cell Staining:
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.[8]
-
-
Cell Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.
-
Alternatively, use an automated cell counter for a more rapid analysis.
-
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100[8]
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inhibiting cell proliferation and inducing apoptosis in a range of cancer cell lines. The protocols outlined in this document provide standardized methods for assessing the effects of this compound on cell viability. The provided data and signaling pathway diagrams offer a comprehensive overview for researchers and drug development professionals investigating the therapeutic applications of this promising Vitamin D analog.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of vitamin D analogue EB1089 on proliferation and apoptosis of hepatic carcinoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro effect of vitamin D3 analogue EB-1089 on a human prostate cancer cell line (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparative effects of 1,25(OH)2D3 and EB1089 on cell cycle kinetics and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EB1089: a new vitamin D analogue that inhibits the growth of breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by EB 1089 (Seocalcitol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB 1089, also known as Seocalcitol, is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). It has demonstrated potent anti-proliferative, pro-apoptotic, and differentiation-inducing effects in various cancer cell lines, with the significant advantage of having lower calcemic side effects compared to calcitriol.[1][2] This makes this compound a compound of high interest in cancer research and drug development. Western blot analysis is a crucial technique to elucidate the molecular mechanisms by which this compound exerts its effects, by quantifying the changes in protein expression levels within key signaling pathways.
These application notes provide a detailed overview of the proteins and pathways modulated by this compound, supported by comprehensive protocols for performing Western blot analysis in relevant cell lines.
Proteins and Signaling Pathways Modulated by this compound
This compound influences a range of cellular processes by altering the expression and activity of key regulatory proteins. The following tables summarize the quantitative changes in protein levels observed in cancer cell lines after treatment with this compound, as determined by Western blot analysis.
Data Presentation: Summary of Protein Expression Changes
Table 1: Apoptosis-Related Proteins
| Protein | Effect of this compound | Cell Line(s) |
| Pro-Apoptotic | ||
| Clusterin | Upregulation | MCF-7 |
| Cathepsin B | Upregulation | MCF-7 |
| Bak | Upregulation | Colorectal adenoma and carcinoma cells |
| Bax | No significant change | MCF-7, B-CLL |
| Anti-Apoptotic | ||
| Bcl-2 | Downregulation | MCF-7, B-CLL, Colorectal tumor cells |
| Mcl-1 | Downregulation | B-CLL |
Table 2: Cell Cycle-Related Proteins
| Protein | Effect of this compound | Cell Line(s) |
| CDK Inhibitors | ||
| p21Waf1/Cip1 | Upregulation | Breast cancer cells, Colorectal tumor cells |
| p27Kip1 | Upregulation | Breast cancer cells, Hepatocarcinoma cells |
| Cyclins | ||
| Cyclin A | Downregulation | MCF-7 |
| Cyclin E | Increased levels | MCF-7 |
| Other Regulators | ||
| Retinoblastoma (Rb) | Accumulation of hypophosphorylated form | MCF-7 |
| GADD45α | Upregulation | Squamous cell carcinoma |
| PCNA | Downregulation | Squamous cell carcinoma |
Table 3: Signaling Pathway Proteins
| Protein | Effect of this compound | Cell Line(s) |
| MAPK/ERK Pathway | ||
| p-ERK | Inhibition/Suppression | Breast cancer cells, B-CLL |
| Total ERK | Diminished levels | SUM-229PE |
| p38 MAP Kinase | Activation | B-CLL |
| PI3K/AKT Pathway | ||
| p-AKT | Inhibition | SUM-229PE |
| Total AKT | Decreased levels (with neratinib) | SUM-229PE |
| PTEN | Upregulation | Hepatocarcinoma cells |
| Other Pathways | ||
| Estrogen Receptor | Downregulation | MCF-7 |
| p-IRE1α | Inhibition | Breast cancer cells |
| p-JNK | Inhibition | Breast cancer cells |
| c-myc | Downregulation | MCF-7 |
| c-fos | Downregulation | MCF-7 |
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathways affected by this compound and a standard workflow for Western blot analysis.
Caption: Signaling pathways modulated by this compound leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol is generalized for adherent cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma).
Materials:
-
MCF-7 or HepG2 cells
-
Complete growth medium (e.g., DMEM or EMEM with 10% FBS and 1% Penicillin-Streptomycin)[3]
-
This compound (Seocalcitol)
-
Vehicle (e.g., DMSO or Ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 10 cm tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in tissue culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator.
-
This compound Preparation: Prepare a stock solution of this compound in the appropriate vehicle (e.g., 1 mM in DMSO). Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Note: The final concentration of the vehicle in the culture medium should be consistent across all treatments, including the vehicle-only control, and should typically not exceed 0.1%.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, proceed to cell lysis for protein extraction.
Protocol 2: Protein Extraction and Quantification
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Cell Washing: Place culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer to each plate (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping: Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[6][7] Use the results to normalize the protein amounts for SDS-PAGE.
Protocol 3: Western Blot Analysis
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (polyacrylamide percentage dependent on target protein size)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibodies (see Table 4 for suggestions)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[5]
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer (see Table 4 for examples) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:10000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Perform densitometric analysis of the protein bands using image analysis software. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Table 4: Example Primary Antibodies for Western Blot
| Target Protein | Host Species | Example Dilution | Example Company (Cat. #) |
| Bcl-2 | Rabbit | 1:1000 | Cell Signaling Technology |
| p21 Waf1/Cip1 | Rabbit | 1:1000 | Cell Signaling Technology (#37543) |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 - 1:2000 | Cell Signaling Technology |
| Total ERK1/2 | Rabbit | 1:1000 - 1:2000 | Cell Signaling Technology |
| p-AKT (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total AKT | Rabbit | 1:1000 | Cell Signaling Technology |
| Cyclin A | Rabbit mAb | 1:1000 | Abclonal Technology (A19036) |
| Cyclin E | Rabbit | 1:1000 | Cell Signaling Technology |
| Total Rb | Mouse mAb | 1:1000 | Cell Signaling (9309)[6] |
| β-actin | Rabbit Poly | 1:1000 | Abclonal Technology (AC006) |
Note: Antibody dilutions are suggestions and should be optimized for each specific experiment.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on cancer cells using Western blot analysis. By examining the modulation of proteins involved in apoptosis, cell cycle control, and key signaling pathways, researchers can further elucidate the therapeutic potential of this promising vitamin D analog. Adherence to detailed and optimized protocols is essential for obtaining reliable and reproducible data in the pursuit of novel cancer therapies.
References
- 1. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro effect of vitamin D3 analogue EB-1089 on a human prostate cancer cell line (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Effect of Curcumin and Citral Combination on Breast Cancer Cells: Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for Gene Expression Analysis with RT-qPCR after EB 1089 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB 1089, a synthetic analog of Vitamin D3, has demonstrated significant potential in cancer research due to its potent antiproliferative and pro-differentiating effects on a variety of cancer cell lines.[1][2] Unlike the natural form of Vitamin D3, this compound exhibits these effects with a reduced risk of hypercalcemia, making it a promising candidate for cancer therapy.[2] The mechanism of action of this compound is multifaceted, involving the regulation of gene expression through both genomic and non-genomic pathways. This document provides detailed application notes and protocols for analyzing these changes in gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), a sensitive and widely used technique for quantifying mRNA levels.
Mechanism of Action of this compound
This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[1][3] Upon binding to this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
However, evidence also suggests the existence of non-genomic pathways that are independent of direct gene transcription modulation. These can involve the activation of signaling cascades such as the p38 MAPK and PI3K/AKT pathways.[5][6][7]
The downstream effects of this compound on gene expression are extensive and contribute to its anti-cancer properties, including:
-
Cell Cycle Arrest: Induction of genes that inhibit cell cycle progression, such as gadd45α (Growth Arrest and DNA Damage-inducible alpha) and the cyclin-dependent kinase inhibitor p21.[1][8] Concurrently, it can reduce the expression of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).[1][8]
-
Induction of Apoptosis: Regulation of apoptosis-related genes, including the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[5][6]
-
Modulation of Signaling Pathways: this compound has been shown to activate the p38 MAP kinase pathway while suppressing the ERK signaling pathway, which is often associated with cell proliferation.[5][6]
Data Presentation: Gene Expression Changes Induced by this compound
The following table summarizes the quantitative changes in the expression of key target genes in response to this compound treatment, as determined by RT-qPCR in various cancer cell lines. This data is compiled from multiple studies to provide a representative overview.
| Gene | Function | Cell Line | Fold Change (this compound vs. Control) | Reference |
| gadd45α | Cell cycle arrest, DNA repair | Squamous Carcinoma Cells (SCC25) | ~3-5 fold increase | [1][8] |
| CYP24A1 | Vitamin D catabolism | Various | Significant upregulation | [3] |
| p21 | Cyclin-dependent kinase inhibitor | Squamous Carcinoma Cells (SCC25) | Modest induction | [1][4] |
| PCNA | DNA replication and repair | Squamous Carcinoma Cells (SCC25) | Reduction | [1][8] |
| Bcl-2 | Anti-apoptotic protein | B-cell chronic lymphocytic leukemia (B-CLL) | Reduction | [5] |
| Mcl-1 | Anti-apoptotic protein | B-cell chronic lymphocytic leukemia (B-CLL) | Reduction | [5] |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 nM - 100 nM).
-
Include a vehicle control group treated with the same concentration of the solvent used for the this compound stock solution.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific genes being investigated.
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and harvest them for RNA extraction.
II. RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Extract total RNA from the harvested cells using a commercially available RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
Ensure all steps are performed in an RNase-free environment to prevent RNA degradation.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
A typical reaction includes:
-
1 µg of total RNA
-
Reverse transcriptase enzyme
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
-
Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.
-
III. Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design:
-
Design or obtain validated primers specific to the target genes and a stable housekeeping (reference) gene (e.g., GAPDH, ACTB, RPLP0).
-
Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a sterile, RNase-free environment on ice. A typical reaction includes:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers
-
cDNA template
-
Nuclease-free water
-
-
Set up reactions in triplicate for each sample and gene.
-
Include a no-template control (NTC) for each primer pair to check for contamination.
-
-
Thermal Cycling:
-
Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol consists of:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method:
-
ΔCt (sample) = Ct (target gene) - Ct (reference gene)
-
ΔΔCt = ΔCt (this compound treated sample) - ΔCt (vehicle control sample)
-
Fold Change = 2-ΔΔCt
-
-
Mandatory Visualizations
Caption: Genomic signaling pathway of this compound.
Caption: Experimental workflow for RT-qPCR analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vitamin D receptor agonist EB1089 can exert its antiviral activity independently of the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ashpublications.org [ashpublications.org]
- 6. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Note: Analyzing Cell Cycle Arrest Induced by EB 1089 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB 1089, a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3, has demonstrated potent antiproliferative and differentiation-inducing effects in a variety of cancer cell lines.[1][2][3][4] A key advantage of this compound is its reduced hypercalcemic activity compared to its natural counterpart, making it a promising candidate for cancer therapy.[1][3][5] One of the primary mechanisms through which this compound exerts its anticancer effects is by inducing cell cycle arrest, predominantly at the G1 phase.[4][5][6][7][8][9][10] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: this compound-Induced G1 Cell Cycle Arrest
This compound mediates its effect on the cell cycle primarily through the vitamin D receptor (VDR). Upon binding to the VDR, this compound initiates a signaling cascade that leads to the upregulation of cyclin-dependent kinase inhibitors (CDKIs), notably p21 and p27.[4][5][6][8][9][11] These CDKIs then bind to and inhibit the activity of cyclin-dependent kinase (CDK) complexes, such as CDK2 and CDK6, which are crucial for the progression from the G1 to the S phase of the cell cycle.[6] The inhibition of these CDKs results in the hypophosphorylation of the retinoblastoma protein (pRb).[4][7][8][10] In its hypophosphorylated state, pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and effectively halting the cell cycle in the G1 phase.
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for treating cells with this compound, preparing them for flow cytometry, and analyzing the cell cycle distribution using propidium iodide staining.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT29, NCI-H929)
-
Complete cell culture medium
-
This compound (Seocalcitol)
-
Vehicle control (e.g., DMSO or ethanol)
-
Phosphate-buffered saline (PBS), ice-cold
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[12]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to attach and resume growth overnight.
-
Treat cells with various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).[5]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Combine all cells from a single well and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.[13]
-
Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[12][14]
-
Incubate the cells in 70% ethanol for at least 30 minutes on ice or at -20°C for longer storage.[12][14]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate data collection.
-
Collect data from at least 10,000 single-cell events.[12]
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Caption: Experimental workflow for cell cycle analysis with this compound.
Data Presentation and Expected Results
The primary outcome of this experiment is the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Treatment with this compound is expected to cause an accumulation of cells in the G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases in a dose- and time-dependent manner. The results can be summarized in a table for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells after 48 hours
| Treatment Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (10⁻⁹ M) | 65.8 ± 2.5 | 22.1 ± 1.9 | 12.1 ± 1.3 |
| This compound (10⁻⁸ M) | 78.4 ± 3.0 | 12.3 ± 1.5 | 9.3 ± 1.1 |
| This compound (10⁻⁷ M) | 85.1 ± 2.8 | 7.5 ± 1.2 | 7.4 ± 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High coefficient of variation (CV) in G1 peak | - Cell clumping- Improper fixation- Incorrect flow rate | - Ensure single-cell suspension before fixation.- Add ethanol dropwise while vortexing.- Use a low flow rate during acquisition. |
| High background noise | - Presence of RNA- Cell debris | - Ensure adequate RNase A concentration and incubation time.- Gate out debris based on forward and side scatter properties. |
| No significant change in cell cycle distribution | - Cell line is resistant to this compound- Insufficient treatment time or concentration- Inactive compound | - Verify VDR expression in the cell line.- Perform a dose-response and time-course experiment.- Use a fresh stock of this compound. |
Conclusion
Flow cytometry with propidium iodide staining is a robust and widely used method to assess the effects of compounds like this compound on cell cycle progression. The protocol described in this application note provides a reliable framework for researchers to investigate the antiproliferative effects of this compound and similar vitamin D analogs. The expected outcome of G1 phase arrest, supported by the known mechanism of action, makes this a valuable assay in the preclinical evaluation of these potential anticancer agents. Further investigation into the induction of apoptosis, which can also be assessed by flow cytometry, can provide a more comprehensive understanding of the cellular response to this compound treatment.[5][7][10][15][16]
References
- 1. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest induced by the vitamin D(3) analog EB1089 in NCI-H929 myeloma cells is associated with induction of the cyclin-dependent kinase inhibitor p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effect of a novel vitamin D3 analog, EB1089, on G1 cell cycle regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of 1,25(OH)2D3 and EB1089 on cell cycle kinetics and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle arrest induced by the vitamin D(3) analog EB1089 in NCI-H929 myeloma cells is associated with induction of the cyclin-dependent kinase inhibitor p27. | Semantic Scholar [semanticscholar.org]
- 9. EB1089, a vitamin D receptor agonist, reduces proliferation and decreases tumor growth rate in a mouse model of hormone-induced mammary cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Modulation of cell cycle control by vitamin D3 and its analogue, EB1089, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Stable Cell Line with EB 1089 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB 1089, also known as Seocalcitol, is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[1] It exhibits potent antiproliferative, pro-differentiating, and pro-apoptotic effects on a variety of cancer cell types.[1][2] Notably, this compound is 50-200 times more potent than calcitriol in regulating cell growth and differentiation, while displaying reduced calcemic activity, making it a promising candidate for cancer therapy.[3][4] The development of drug resistance, a common challenge in oncology, can limit the therapeutic efficacy of anticancer agents. Establishing stable cell lines with acquired resistance to this compound is a critical in vitro tool for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome treatment failure.
These application notes provide a detailed protocol for generating and characterizing a stable cell line with acquired resistance to this compound using a continuous dose-escalation method.
Data Presentation
A structured summary of the quantitative data that should be collected during the establishment and characterization of the this compound-resistant cell line is presented below.
| Parameter | Parental Cell Line | This compound-Resistant Cell Line |
| Initial Seeding Density (cells/well) | e.g., 5 x 10³ | e.g., 5 x 10³ |
| This compound IC50 (nM) | Determine Experimentally | Determine Experimentally |
| This compound Starting Concentration for Resistance Induction (nM) | e.g., IC10 - IC20 | N/A |
| Dose Escalation Factor | N/A | e.g., 1.5 - 2.0 fold |
| Time at Each Concentration (days/passages) | N/A | Monitor until stable proliferation is achieved |
| Final this compound Concentration for Maintenance (nM) | N/A | e.g., 5-10 fold higher than parental IC50 |
| Resistance Index (RI) | N/A | (IC50 of Resistant Line) / (IC50 of Parental Line) |
| Doubling Time (hours) | Determine Experimentally | Determine Experimentally |
| VDR Expression Level (relative to control) | Baseline | Quantify via qPCR/Western Blot |
| CYP24A1 Expression Level (relative to control) | Baseline | Quantify via qPCR/Western Blot |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (Seocalcitol)
-
Vehicle control (e.g., DMSO or ethanol)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. Ensure the final concentration of the vehicle is consistent across all wells and does not exceed 0.1%.
-
Treatment: Replace the medium in the wells with the medium containing various concentrations of this compound. Include wells with vehicle-only as a control.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-96 hours).
-
Viability Assay: Assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Generation of a Stable this compound-Resistant Cell Line
Objective: To establish a cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[5]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initiation of Resistance Induction:
-
Culture the parental cells in a T25 flask.
-
Begin by treating the cells with this compound at a concentration equal to the IC10 or IC20 determined in Protocol 1.[5]
-
-
Monitoring and Passaging:
-
Monitor the cells for signs of cytotoxicity. A significant portion of the cells may die initially.
-
When the surviving cells reach 70-80% confluency, passage them into a new flask, maintaining the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells are proliferating stably at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.0.[5]
-
Repeat the process of monitoring and passaging. If there is excessive cell death, return to the previously tolerated concentration until the cells recover before attempting to increase the dose again.
-
-
Cryopreservation: At each successful dose escalation step, it is highly recommended to cryopreserve a vial of cells as a backup.
-
Establishment of the Resistant Line: Continue the dose escalation process until the cells can proliferate robustly in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the parental IC50. This cell line is now considered the this compound-resistant stable cell line.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant selective pressure of the final this compound concentration.
Protocol 3: Characterization of the this compound-Resistant Phenotype
Objective: To confirm and characterize the resistance of the newly established cell line.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Reagents for qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for VDR, CYP24A1, and a housekeeping gene)
-
Reagents for Western blotting (lysis buffer, primary antibodies for VDR and a loading control, secondary antibody, ECL substrate)
Procedure:
-
Confirmation of Resistance:
-
Perform the IC50 determination (Protocol 1) on the parental and resistant cell lines in parallel.
-
Calculate the Resistance Index (RI) as: RI = IC50 (Resistant Line) / IC50 (Parental Line). A significantly increased RI confirms resistance.
-
-
Investigation of Resistance Mechanisms:
-
VDR and CYP24A1 Expression Analysis:
-
qPCR: Extract total RNA from both parental and resistant cells. Synthesize cDNA and perform qPCR to quantify the mRNA expression levels of the Vitamin D Receptor (VDR) and CYP24A1 (a key enzyme in vitamin D catabolism).
-
Western Blotting: Prepare protein lysates from both cell lines and perform Western blotting to analyze the protein expression levels of VDR.
-
-
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 for this compound.
Visualization of Pathways and Workflows
Caption: Simplified signaling pathway of this compound.
References
- 1. Vitamin D-Induced Molecular Mechanisms to Potentiate Cancer Therapy and to Reverse Drug-Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D and Cancer: A review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Seocalcitol Solubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with seocalcitol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is seocalcitol and why is it used in cell culture?
Seocalcitol (also known as EB 1089) is a synthetic analog of Vitamin D3.[1][2] It is significantly more potent than the natural active form of vitamin D3, calcitriol, in regulating cell growth and differentiation, but has a reduced effect on calcium metabolism (hypercalcemic activity).[2] These properties make it a valuable tool for in vitro studies on cancer, immunology, and other areas where the Vitamin D signaling pathway is of interest.
Q2: I've observed a precipitate after adding seocalcitol to my cell culture medium. What is the likely cause?
Seocalcitol is a lipophilic (fat-soluble) compound with low solubility in aqueous solutions like cell culture media. The precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of seocalcitol, usually dissolved in an organic solvent like DMSO or ethanol, is introduced into the aqueous environment of the culture medium.[3][4] This rapid change in solvent environment causes the compound to become insoluble and form a precipitate. Other contributing factors can include the final concentration of seocalcitol, the concentration of the organic solvent, and the temperature of the medium.[3]
Q3: What are the recommended solvents for preparing a seocalcitol stock solution?
For cell culture applications, the most common and recommended solvents for dissolving seocalcitol and other lipophilic compounds are dimethyl sulfoxide (DMSO) and ethanol.[5][6]
Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
The tolerance of cell lines to organic solvents can vary. However, a general guideline is to keep the final concentration of the solvent in the cell culture medium as low as possible to avoid cytotoxicity.[7] For DMSO, it is generally recommended to not exceed a final concentration of 0.5%, with many protocols aiming for 0.1% or lower.[3] It is always best practice to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the seocalcitol, but without the compound itself. This will help you to distinguish the effects of the solvent from the effects of the seocalcitol.
Troubleshooting Guides
Issue 1: Immediate Precipitation of Seocalcitol Upon Addition to Media
-
Problem: A visible precipitate or cloudiness appears immediately after adding the seocalcitol stock solution to the cell culture medium.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solvent Shock | The rapid dilution of the organic stock solution in the aqueous medium is a primary cause of precipitation. To mitigate this, add the stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing.[4] This facilitates rapid and even dispersion. |
| High Final Concentration | The desired final concentration of seocalcitol may exceed its solubility limit in the culture medium. Consider reducing the final working concentration if your experimental design permits. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media.[3] |
| High Stock Concentration | A very concentrated stock solution can exacerbate the solvent shock effect. If possible, use a slightly lower concentration for your stock solution. |
Issue 2: Seocalcitol Precipitates Over Time in the Incubator
-
Problem: The medium appears clear initially, but a precipitate forms after a period of incubation (e.g., hours or overnight).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound Instability in Aqueous Solution | While seocalcitol is stable long-term when stored correctly in an organic solvent, its stability in aqueous media at 37°C may be limited. It is recommended to prepare fresh seocalcitol-containing media for each experiment and to avoid long-term storage of the diluted solution.[5] |
| Interaction with Media Components | Components in the serum or the basal medium itself could potentially interact with seocalcitol over time, leading to precipitation. If using a serum-containing medium, ensure the serum is of high quality and has been properly stored to avoid the precipitation of serum proteins, which can be mistaken for compound precipitation. |
| Evaporation | Evaporation of the culture medium in the incubator can increase the concentration of all components, including seocalcitol, potentially pushing it beyond its solubility limit. Ensure proper humidification of your incubator and that culture vessels are appropriately sealed.[8] |
Quantitative Data Summary
The solubility of seocalcitol in common organic solvents is provided below. This information is critical for preparing appropriate stock solutions.
| Compound | Solvent | Solubility |
| Seocalcitol (this compound) | Ethanol | ~30 mg/mL[5] |
| DMSO | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL[5] | |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.33 mg/mL[5] | |
| Vitamin D3 (for comparison) | Ethanol | ~30 mg/mL[9] |
| DMSO | ~3 mg/mL[9] |
Experimental Protocols
Protocol for Preparing Seocalcitol Working Solution in Cell Culture Medium
This protocol provides a step-by-step guide to minimize the risk of precipitation when preparing a seocalcitol working solution.
Materials:
-
Seocalcitol (crystalline solid)
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh out the desired amount of seocalcitol and dissolve it in a minimal amount of anhydrous DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Ensure the seocalcitol is completely dissolved by vortexing.
-
Store the stock solution at -20°C or -80°C in tightly sealed, light-protected vials.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the seocalcitol stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed (37°C) complete cell culture medium.
-
While gently vortexing or swirling the medium, slowly add the required volume of the seocalcitol stock solution drop-wise into the medium.
-
Ensure the final concentration of the organic solvent is at a non-toxic level for your specific cell line (ideally ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
-
Use the freshly prepared seocalcitol-containing medium immediately for your experiments.
-
Visualizations
Experimental Workflow for Preparing Seocalcitol Working Solution
Caption: Workflow for preparing seocalcitol working solution.
Seocalcitol Signaling Pathway
References
- 1. Seocalcitol | 134404-52-7 [m.chemicalbook.com]
- 2. A phase II study of the vitamin D analogue Seocalcitol in patients with inoperable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Managing EB 1089 (Seocalcitol) Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxic effects of EB 1089 (Seocalcitol) on normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cytotoxic effect of this compound on normal cells?
The primary and dose-limiting cytotoxic effect of this compound in normal tissues and in vivo is hypercalcemia, an excessive level of calcium in the blood.[1][2][3] This is a common side effect of vitamin D analogs, although this compound is designed to have a lower calcemic activity than its parent compound, 1,25-dihydroxyvitamin D3 (calcitriol).[3][4] Hypercalcemia can lead to various adverse effects on normal cells and organ systems.
Q2: How does this compound induce apoptosis in cancer cells, and does this affect normal cells?
This compound induces apoptosis (programmed cell death) in various cancer cell lines.[5] The mechanism involves binding to the vitamin D receptor (VDR), which leads to the regulation of genes involved in cell cycle arrest and apoptosis.[5] While this is the desired effect in cancer cells, high concentrations of this compound can potentially induce apoptosis in normal cells that express the VDR. However, the main concern for cytotoxicity in normal cells in a systemic (in vivo) context remains hypercalcemia.
Q3: What is the rationale for using combination therapies with this compound?
Combining this compound with other anticancer agents can enhance its anti-tumor activity, potentially allowing for the use of lower, less toxic doses of this compound. This synergistic effect can increase the therapeutic window, maximizing cancer cell death while minimizing side effects like hypercalcemia. For example, combining this compound with 5-fluorouracil has shown enhanced protective effects in a mouse colon cancer model.
Q4: Are there any known methods to directly protect normal cells from this compound cytotoxicity in an in vitro co-culture system?
Currently, there is limited literature on specific agents that selectively protect normal cells from this compound-induced cytotoxicity in a co-culture system. The primary strategy to reduce cytotoxicity in normal cells is to carefully titrate the concentration of this compound to a level that is effective against cancer cells but has minimal impact on normal cells. This can be determined by generating dose-response curves for both cell types.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cells In Vitro
Possible Cause:
-
High Concentration of this compound: The concentration of this compound may be too high, leading to off-target effects on normal cells.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[6]
-
Suboptimal Culture Conditions: Stressed normal cells may be more susceptible to the cytotoxic effects of this compound.[7]
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Generate separate dose-response curves for your cancer cell line and your normal cell line to determine the therapeutic window.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound to rule out solvent-induced cytotoxicity.[6]
-
Optimize Cell Culture Conditions: Ensure that normal cells are healthy and growing in optimal conditions before initiating treatment.
-
Consider a Time-Course Experiment: The observed cytotoxicity may be time-dependent. Assess cell viability at different time points (e.g., 24, 48, and 72 hours) to find the optimal treatment duration.[6]
Issue 2: Hypercalcemia in Animal Models
Possible Cause:
-
Dosage of this compound is too high: The administered dose of this compound is exceeding the tolerable limit for the animal model.
Troubleshooting Steps:
-
Monitor Serum Calcium Levels: Regularly monitor serum calcium and parathyroid hormone (PTH) levels in the animals.[8]
-
Dose Adjustment: If hypercalcemia is detected, reduce the dose of this compound. A 50% dose reduction is a reasonable starting point.[8]
-
Fluid Administration: Administering physiologic saline (0.9% NaCl) can help correct dehydration and promote calcium excretion.[8]
-
Temporary Suspension of Treatment: In cases of severe hypercalcemia, temporarily halt the administration of this compound until calcium levels return to a normal range.[8]
-
Consider Diuretics: Following rehydration, furosemide can be used to enhance renal calcium excretion.[8]
Data Presentation
Table 1: Tolerable Doses of this compound in Preclinical and Clinical Studies
| Study Type | Model Organism/Patient Population | Tolerable Dose/Regimen | Key Findings on Cytotoxicity | Reference |
| In vivo (rats) | Fischer rats with Leydig cell tumors | Up to 200 pmol/24 h did not cause significant changes in plasma calcium. | Higher doses of 1,25(OH)2D3 led to severe hypercalcemia, while this compound maintained normal levels. | [9] |
| In vivo (mice) | BALB/c nude mice with squamous cancer | Constant infusion of 18 pmol/24 h. | A dose of 20 pmol/24 h did not produce hypercalcemia in non-tumor-bearing animals. | [4] |
| Phase I Clinical | Advanced breast and colorectal cancer | Around 7 µg/m²/day was estimated to be tolerable for most patients. | Dose-dependent and reversible hypercalcemia was the primary adverse effect. | |
| Phase II Clinical | Inoperable pancreatic cancer | 10–15 µg daily was the acceptable dose for protracted administration. | Dose-dependent hypercalcemia was the most frequent toxicity. |
Table 2: IC50 Values of Vitamin D Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Assay | Reference |
| Seocalcitol | SKHEP-1 | 460.99 | Proliferation | |
| 1,25(OH)2D3 | LoVo | ~10 | MTT/SRB | [10] |
| Calcipotriol | LoVo | ~10 | MTT/SRB | [10] |
| 20(OH)D3 | LoVo | >1000 | MTT/SRB | [10] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability and can be used to generate dose-response curves for both normal and cancer cells.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include appropriate vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Monitoring and Managing Hypercalcemia in Rodent Models
This protocol outlines the steps for monitoring and managing hypercalcemia in rodent models treated with this compound.
Materials:
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Calcium analyzer or kits for measuring serum calcium
-
Physiologic saline (0.9% NaCl)
-
Furosemide (optional)
Procedure:
-
Baseline Measurement: Before initiating treatment, collect a blood sample to determine the baseline serum calcium level.[8]
-
Regular Monitoring: During the initial phase of treatment (first 2-4 weeks), monitor serum calcium at least twice weekly.[8] After any dose adjustment, monitor 2-3 days post-change.[8]
-
Sample Collection and Handling: Collect blood samples appropriately to ensure accurate measurements. For ionized calcium, use a heparinized syringe and avoid air exposure. For total calcium and PTH, collect blood in a serum separator tube, allow it to clot, and then centrifuge to separate the serum.[8]
-
Hypercalcemia Management:
-
If a significant increase in serum calcium is observed, confirm the measurement.
-
Temporarily suspend this compound administration.[8]
-
Administer physiologic saline to aid in hydration and calcium excretion.[8]
-
Once rehydrated, consider administering a diuretic like furosemide to further promote calciuresis.[8]
-
-
Dose Adjustment: Once serum calcium levels return to the normal range, restart this compound at a reduced dose (e.g., 50% of the previous dose).[8]
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: Workflow for managing this compound-induced hypercalcemia in animal models.
References
- 1. A vitamin D analogue (EB1089) inhibits parathyroid hormone-related peptide production and prevents the development of malignancy-associated hypercalcemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A vitamin D analogue (EB1089) inhibits parathyroid hormone-related peptide production and prevents the development of malignancy-associated hypercalcemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential antitumor effects of vitamin D analogues on colorectal carcinoma in culture - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of EB 1089 in solution
Welcome to the technical support center for EB 1089 (Seocalcitol). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stability in solution.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period. | Degradation due to improper solvent selection. | This compound, like other vitamin D analogs, is more stable in non-aqueous solutions. For stock solutions, use anhydrous DMSO, ethanol, or isopropanol. Avoid prolonged storage in aqueous solutions.[1] |
| Precipitate formation in the solution. | Poor solubility or solvent evaporation. | Ensure the solvent is of high purity and the concentration of this compound does not exceed its solubility limit in the chosen solvent. Store solutions in tightly sealed vials to prevent solvent evaporation. |
| Discoloration of the solution. | Oxidation of the compound. | Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[2] Use deoxygenated solvents. The addition of antioxidants may also be beneficial. |
| Inconsistent experimental results. | Degradation due to light exposure. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2] Conduct experiments under subdued lighting conditions whenever possible. |
| Decreased purity observed by HPLC analysis. | Thermal degradation. | Store stock solutions at -20°C or -80°C for long-term stability.[2][3] For working solutions, minimize exposure to elevated temperatures. |
| Compound degradation in aqueous buffers. | Acidic pH or presence of metal ions. | Maintain a neutral or slightly alkaline pH for aqueous solutions. If metal ion contamination is suspected, add a chelating agent like EDTA to the buffer.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For long-term storage, it is recommended to dissolve this compound in anhydrous dimethyl sulfoxide (DMSO), ethanol, or isopropanol to create a concentrated stock solution.[1][3] These non-aqueous solvents provide greater stability compared to aqueous solutions.
Q2: How should I store my this compound stock solution?
A2: Stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed, amber glass vials under an inert atmosphere (nitrogen or argon) to protect from light and oxidation.[2]
Q3: Can I store this compound in an aqueous buffer for my experiments?
A3: While this compound may be diluted into aqueous buffers for immediate use in experiments, prolonged storage in aqueous media is not recommended due to its instability.[1] If you must use an aqueous buffer, ensure it is at a neutral or slightly alkaline pH and consider adding a chelating agent like EDTA to prevent metal-ion-catalyzed degradation.[4]
Q4: My experiment requires exposing the this compound solution to light. How can I minimize degradation?
A4: Minimize light exposure as much as possible. Use amber-colored tubes or plates, and work under low-light conditions. If unavoidable, run a control experiment with a vehicle-only solution exposed to the same light conditions to assess the potential for artifactual results. While some studies suggest the clinical effects of vitamin D analogs are not inactivated by subsequent UV exposure in a formulation, it is best practice to minimize direct exposure of the solution.[5]
Q5: I have observed a decrease in the concentration of this compound in my working solution. What could be the cause?
A5: A decrease in concentration could be due to several factors, including degradation (due to light, temperature, or oxidation) or adsorption to plasticware. To mitigate this, use glass or low-protein-binding plasticware, prepare fresh working solutions from a frozen stock for each experiment, and follow the handling and storage recommendations outlined in this guide.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Inert gas (Nitrogen or Argon)
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a controlled environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid completely.
-
Purge the headspace of the vial with a gentle stream of inert gas (nitrogen or argon) for 10-15 seconds.
-
Tightly seal the vial.
-
Label the vial with the compound name, concentration, date, and solvent.
-
Store at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Solution by HPLC
Objective: To determine the stability of this compound in a given solvent under specific storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
Autosampler vials
Procedure:
-
Prepare the this compound solution in the solvent and concentration of interest.
-
Divide the solution into multiple aliquots in autosampler vials.
-
Store the aliquots under the desired test conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Analyze the samples by HPLC. A typical method would involve a C18 column and a mobile phase gradient of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., 265 nm for vitamin D analogs).
-
Quantify the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
Data Presentation
The following table summarizes the general stability of Vitamin D3, a close analog of this compound, under various conditions. This data should be considered as a guideline for handling this compound.
| Condition | Solvent | Temperature | Stability | Reference |
| Light Exposure | Methanol | Room Temp | Rapid degradation | [6] |
| Elevated Temperature | Canola Oil | 150 °C | Significant degradation | [7][8] |
| Elevated Temperature | Canola Oil | 180 °C | Severe degradation | [7][8] |
| Aqueous Solution | Distilled Water | 25 °C | Very unstable | [1] |
| Non-Aqueous Solution | Ethanol, Methanol, Isopropanol | 25 °C | Very stable | [1] |
| Acidic pH | Aqueous | Room Temp | Destabilizing | [4] |
| Presence of Metal Ions | Aqueous | Room Temp | Destabilizing | [4] |
Visualizations
Potential Degradation Pathway of Vitamin D Analogs
Caption: Factors contributing to the degradation of this compound.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effect of vitamin D3 analogues is not inactivated by subsequent UV exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blotting experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your Western blot experiment, with potential causes and their solutions.
High Background
Question: Why is there a high background on my Western blot, obscuring my bands of interest?
High background can manifest as a uniform dark haze or non-specific bands across the membrane, which can interfere with the detection of the target protein.[1][2]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Blocking | Optimize your blocking agent. If using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially for phosphoprotein detection as milk contains casein, a phosphoprotein.[1][2] Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and ensure gentle agitation.[3][4] Increase the concentration of the blocking agent (e.g., to 5%).[3] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background.[1] |
| Secondary Antibody Concentration Too High or Non-specific Binding | Titrate the secondary antibody to determine the optimal dilution.[5] Run a control blot with only the secondary antibody to check for non-specific binding. If bands appear, consider using a different secondary antibody.[1] |
| Insufficient Washing | Increase the number and duration of wash steps to effectively remove unbound antibodies.[1][3] Using a wash buffer containing a detergent like Tween-20 (e.g., 0.05-0.1%) can also help.[3] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the incubation and washing steps.[1][6] |
| Contaminated Buffers | Prepare fresh buffers to avoid contamination from bacteria or other sources that can lead to a high background.[6] |
| Overexposure | Reduce the exposure time during signal detection to minimize background noise.[3] |
| High Protein Load | Reduce the amount of protein loaded per lane to decrease the chances of non-specific antibody binding.[1] |
Weak or No Signal
Question: My Western blot shows very faint bands or no signal at all. What could be the problem?
This is a common issue that can arise from various factors throughout the Western blotting process.[7][8]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody.[5][7] Consider incubating the primary antibody overnight at 4°C to enhance binding.[9][10] |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[9] Test antibody activity with a dot blot.[9] |
| Insufficient Protein Loaded | Increase the amount of protein loaded onto the gel.[7][9] Concentrate your sample if the target protein is of low abundance.[7] |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[5][11] Optimize transfer time and voltage; larger proteins may require longer transfer times, while smaller proteins might be transferred too quickly and pass through the membrane.[9][12] Ensure no air bubbles are trapped between the gel and the membrane during the transfer setup.[13][14] |
| Incorrect Secondary Antibody | Verify that the secondary antibody is specific for the host species of the primary antibody.[9] |
| Presence of Sodium Azide | Do not use sodium azide in buffers if you are using an HRP-conjugated secondary antibody, as it inhibits HRP activity.[9] |
| Inactive Detection Reagent | Ensure your ECL substrate or other detection reagents have not expired and are active.[9][15] |
| Protein Degradation | Prepare fresh samples and use protease inhibitors during sample preparation to prevent protein degradation.[8] |
Uneven or Misshapen Bands
Question: The bands on my Western blot are smiling, skewed, or uneven. What causes this?
Misshapen bands can make data interpretation difficult and often point to issues during the electrophoresis step.[16][17]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Uneven Gel Polymerization | Ensure the gel is cast evenly and allowed to fully polymerize. Check the recipe for the correct amounts of acrylamide, APS, and TEMED.[16][18] |
| Gel Overheating During Electrophoresis | Run the gel at a lower voltage or in a cold room (4°C) to prevent overheating, which can cause bands to smile.[16][17] |
| Uneven Sample Loading | Be careful to load samples evenly and avoid introducing air bubbles into the wells.[18] |
| High Salt Concentration in Samples | High salt concentrations can distort the electric field and affect protein migration. If suspected, desalt your samples before loading.[14] |
| Air Bubbles During Transfer | Remove any air bubbles between the gel and the membrane before starting the transfer process, as these will block the transfer of proteins.[13][14] |
| Improper Gel/Membrane Contact | Ensure uniform and close contact between the gel and the membrane during transfer.[17] |
Quantitative Data Summary
The following table provides a summary of common quantitative parameters in a Western blot protocol. These are general recommendations and may require optimization for your specific experiment.
| Parameter | Recommended Range/Value | Notes |
| Protein Load per Lane | 10-50 µg of cell lysate | May need optimization based on target protein abundance.[12] |
| Primary Antibody Dilution | 1:250 - 1:5000 | Highly dependent on the antibody. Always check the manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:1000 - 1:20,000 | Dependent on the antibody and detection system. |
| Blocking Time | 1 hour at RT or overnight at 4°C | Can be extended to reduce background.[4] |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Longer incubation at 4°C may increase signal.[10][19] |
| Secondary Antibody Incubation | 1 hour at RT | Generally sufficient.[19][20] |
| Wash Steps (Post-Antibody) | 3-5 washes of 5-10 minutes each | Thorough washing is crucial for low background.[3][20] |
| Transfer Voltage (Wet Transfer) | 80-100 V | Typically for 1-2 hours.[20] |
| Transfer Time (Wet Transfer) | 1-2 hours | May need to be optimized based on protein size.[20] |
Detailed Experimental Protocol: Western Blot
This protocol outlines the key steps for performing a standard Western blot experiment.
1. Sample Preparation
-
Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[8]
2. Gel Electrophoresis
-
Prepare or purchase a polyacrylamide gel of a suitable percentage for your protein of interest.
-
Load the denatured protein samples and a molecular weight marker into the wells of the gel.
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer. Note: PVDF membranes require a brief pre-activation with methanol.[20]
-
Assemble the transfer sandwich, ensuring no air bubbles are between the gel and the membrane.[20]
-
Transfer the proteins from the gel to the membrane using an appropriate voltage and time.
4. Blocking
-
After transfer, wash the membrane briefly with wash buffer (e.g., TBS-T or PBS-T).
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or BSA in wash buffer) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]
5. Antibody Incubation
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[19]
-
Wash the membrane multiple times with wash buffer to remove unbound primary antibody.[19][20]
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[19][20]
-
Wash the membrane extensively with wash buffer to remove unbound secondary antibody.[19][20]
6. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.[20]
-
Detect the signal using an imaging system or X-ray film.
Visualizations
Caption: A diagram illustrating the major steps in a typical Western blot workflow.
Caption: A diagram of a hypothetical signaling pathway leading to gene expression.
References
- 1. sinobiological.com [sinobiological.com]
- 2. clyte.tech [clyte.tech]
- 3. arp1.com [arp1.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 9. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. jacksonimmuno.com [jacksonimmuno.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bands are misshapen or uneven in Western blot | Abcam [abcam.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 18. What Causes Uneven Band Intensities in Western Blotting? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. immunoreagents.com [immunoreagents.com]
- 20. static.igem.wiki [static.igem.wiki]
Technical Support Center: Improving the Efficacy of EB 1089 in Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EB 1089 in combination therapy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Seocalcitol, is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[1] It is characterized by an altered side chain structure that results in potent antiproliferative, pro-differentiating, and pro-apoptotic effects on various cancer cells, while exhibiting weaker calcemic side-effects compared to calcitriol.[1] Its primary mechanism of action involves binding to the vitamin D receptor (VDR), which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on target genes, modulating their transcription to control cell growth and differentiation.[2]
Q2: With which agents has this compound been shown to have synergistic or enhanced efficacy in combination therapy?
This compound has demonstrated enhanced efficacy when combined with:
-
Ionizing Radiation: In breast cancer models, combining this compound with radiation has been shown to significantly reduce tumor growth and induce apoptosis more effectively than radiation alone.[3][4]
-
Tyrosine Kinase Inhibitors (TKIs): When used with TKIs like lapatinib and neratinib in breast cancer cells, this compound leads to a more significant inhibition of cell growth and phosphorylation of AKT and MAPK.[5]
-
Anti-estrogens: Anti-estrogen-resistant breast cancer cell lines have shown increased sensitivity to this compound, suggesting its potential use in patients who have developed resistance.[6]
Q3: What are the key signaling pathways modulated by this compound in cancer cells?
This compound influences several critical signaling pathways in cancer cells:
-
MAPK and AKT Signaling: In combination with TKIs, this compound has been shown to inhibit the phosphorylation of both AKT and MAPK, key pathways in cell proliferation and survival.[5]
-
p38 MAP Kinase and ERK: this compound can induce apoptosis by activating p38 MAP kinase and suppressing the activity of extracellular signal-regulated kinase (ERK).[7][8]
-
Cell Cycle Regulation: It can cause a G1 block in the cell cycle by up-regulating the expression of cyclin-dependent kinase inhibitors p21 and, in some cells, p27.[9]
-
IRE1α-JNK Pathway: this compound has been observed to inhibit the activation of the IRE1α-JNK signaling pathway in breast cancer cells.[10]
Troubleshooting Guides
Problem 1: Low efficacy of this compound and radiation combination therapy in in vivo models.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Dosing or Timing | Review the experimental protocol from studies showing significant efficacy. For example, in a study with MCF-7 xenografts, this compound (45 pmols/day) was administered for 8 days prior to fractionated radiation (3 x 5 Gy).[3] |
| Tumor Microenvironment Factors | Consider analyzing the tumor microenvironment for factors that might confer resistance. For instance, high levels of anti-apoptotic proteins like Bcl-2 could reduce efficacy.[6] |
| Cell Line Resistance | Ensure the cell line used is sensitive to vitamin D analogs. Some cell lines may have mutations in the VDR or downstream signaling pathways. |
Problem 2: High variability in apoptosis induction with this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Drug Concentration | Verify the stability and concentration of the this compound solution. Prepare fresh solutions for each experiment if possible. |
| Cell Culture Conditions | Ensure consistent cell density and passage number. Over-confluent cultures or cells at high passage numbers can exhibit altered responses. |
| Assay Sensitivity | Use multiple assays to confirm apoptosis. For example, combine TUNEL staining with caspase-3 activation assays for a more robust assessment.[4][5] |
Problem 3: Unexpected cell proliferation or lack of growth inhibition.
| Possible Cause | Troubleshooting Suggestion | | Cell Line Specific Effects | The response to this compound can be cell-line dependent. Some cell lines may be resistant.[9] Test a panel of cell lines to identify a responsive model. | | Off-Target Effects | While this compound has fewer calcemic effects, high concentrations might still have off-target effects. Perform a dose-response curve to determine the optimal concentration for growth inhibition without toxicity. | | Altered Signaling Pathways | The cell line may have mutations in key pathways targeted by this compound, such as the MAPK or AKT pathways.[5] Conduct western blotting to assess the phosphorylation status of key proteins in these pathways. |
Quantitative Data
Table 1: Efficacy of this compound in Combination with Ionizing Radiation in MCF-7 Xenografts.[3]
| Treatment Group | Rate of Tumor Volume Decline (% per day) | Final Tumor Volume Reduction vs. Radiation Alone |
| Radiation Alone | 5.6% | - |
| This compound + Radiation | 7.5% | ~50% lower |
Experimental Protocols
Key Experiment: Assessing Synergistic Effects of this compound and Tyrosine Kinase Inhibitors (TKIs) on Breast Cancer Cell Proliferation.[5]
-
Cell Lines: EGFR and/or HER2 positive breast cancer cell lines (e.g., SUM-229PE, SK-BR-3, HCC1937, MDA-MB-231).
-
Reagents: this compound, Lapatinib, Neratinib.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of this compound, TKIs (Lapatinib or Neratinib), or the combination of both. Include a vehicle control.
-
Incubation: Incubate for 96 hours.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the crystal violet assay.
-
Data Analysis: Calculate the IC50 values for each compound and combination. Determine if the combination has a synergistic, additive, or antagonistic effect using methods like the Chou-Talalay method.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for evaluating this compound combination therapy.
References
- 1. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural variants of the vitamin D analogue EB1089 reduce its ligand sensitivity and promoter selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination of a potent vitamin D3 analog, this compound, with ionizing radiation reduces tumor growth and induces apoptosis of MCF-7 breast tumor xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin D3 analog this compound enhances the response of human breast tumor cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-oestrogen resistant human breast cancer cell lines are more sensitive towards treatment with the vitamin D analogue EB1089 than parent MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The vitamin D3 analog EB1089 induces apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity in B-cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of cell cycle control by vitamin D3 and its analogue, EB1089, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
dealing with off-target effects of seocalcitol
Welcome to the technical support center for seocalcitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of seocalcitol in experiments and to address common challenges, particularly the management of off-target effects.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with seocalcitol.
Issue: Unexpected or inconsistent phenotypic results.
Q1: My compound is showing a different or more potent effect than expected based on its known on-target activity. Could this be due to off-target effects?
A1: Yes, this is a common indicator of off-target activity. When a compound interacts with unintended proteins, it can trigger signaling pathways that produce unexpected cellular responses. It is also possible that the observed phenotype is a result of the compound inhibiting its intended target, but that target has previously unknown roles in other cellular processes.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Ensure the seocalcitol you are using is of high purity and free from contaminants that could be biologically active. Techniques like LC-MS and NMR can be used for verification.
-
Perform a Full Dose-Response Curve: Off-target effects can sometimes have different potency profiles than on-target effects. A full dose-response curve will help to characterize the concentration at which you observe the intended effect versus any unexpected phenotypes.
-
Use a Structurally Unrelated VDR Agonist: Test a different compound that is a known Vitamin D Receptor (VDR) agonist but has a different chemical structure. If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect for seocalcitol.
-
Confirm Target Engagement: Utilize a Cellular Thermal Shift Assay (CETSA) to confirm that seocalcitol is binding to the VDR in your cellular model at the concentrations used in your experiments.[1][2][3][4][5]
Issue: Difficulty in distinguishing on-target from off-target effects.
Q2: How can I experimentally confirm that the observed cellular effects are a direct result of seocalcitol binding to the Vitamin D Receptor (VDR)?
A2: This is a critical validation step. The most direct way to confirm on-target effects is to manipulate the expression of the VDR itself.
Experimental Approach: VDR Knockdown using siRNA
By reducing the expression of the VDR, you can observe whether the effects of seocalcitol are diminished or eliminated. If the cellular response to seocalcitol is significantly reduced after VDR knockdown, it strongly suggests the effect is on-target.[6][7][8][9][10]
-
Workflow for VDR Knockdown Validation:
Issue: Managing hypercalcemia in in vivo studies.
Q3: I am observing signs of toxicity (e.g., weight loss) in my animal models treated with seocalcitol. How can I manage and monitor for hypercalcemia?
A3: Hypercalcemia is the most significant and dose-limiting off-target effect of seocalcitol in vivo. [11][12][13][14]Careful dose optimization and regular monitoring are crucial.
Monitoring and Management Strategy:
-
Dose Titration: Begin with a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a low dose and gradually escalate, while closely monitoring for signs of toxicity and measuring serum calcium levels.
[13]2. Regular Serum Calcium Monitoring: Collect blood samples regularly (e.g., weekly) to measure serum calcium levels. [15][16][17]Blood can be collected via methods such as tail vein or retro-orbital sampling.
-
Dose Adjustment: If hypercalcemia is observed (serum calcium levels significantly above the normal range), the dose of seocalcitol should be reduced or the treatment temporarily halted until calcium levels return to normal.
[15][16]4. Hydration: Ensure animals have free access to drinking water, as adequate hydration can help to mitigate the effects of hypercalcemia.
[18]
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of action of seocalcitol?
A4: Seocalcitol is a synthetic analog of vitamin D3 that acts as a Vitamin D Receptor (VDR) agonist. [11][19]Its primary on-target effect is to bind to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the regulation of gene transcription. This signaling cascade ultimately results in the inhibition of cancer cell proliferation, induction of cell differentiation, and apoptosis.
[2][20][21][22][23][24]
-
Seocalcitol On-Target Signaling Pathway:
Caption: Seocalcitol on-target signaling pathway.
Q5: What are the known off-target effects of seocalcitol?
A5: The most well-documented off-target effect of seocalcitol is hypercalcemia, which is an elevation of calcium levels in the blood. [11][12][13][19]Although seocalcitol was designed to have a lower calcemic effect than the natural VDR ligand, calcitriol, it can still occur, particularly at higher doses.
[11][12][13][14]
Q6: What are typical IC50 values for seocalcitol in cancer cell lines?
A6: The IC50 values for seocalcitol can vary depending on the cancer cell line and the duration of treatment. Below is a summary of reported IC50 values.
Cell Line Cancer Type Reported IC50 (nM) SKHEP-1 Hepatocellular Carcinoma 460.99 HEp-2 Laryngeal Cancer Significantly inhibited (specific IC50 not stated)
Data sourced from publicly available research.
[19]
Q7: How can I perform a dose-response curve for seocalcitol in vitro?
A7: A dose-response curve is essential for determining the effective concentration range of seocalcitol for your experiments. The MTT assay is a common method for assessing cell proliferation.
-
Experimental Workflow for Dose-Response Curve using MTT Assay:
Caption: Workflow for dose-response curve using MTT assay.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Seocalcitol Target Engagement
Objective: To confirm the binding of seocalcitol to the Vitamin D Receptor (VDR) in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either seocalcitol at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Quantification and Analysis: Quantify the amount of soluble VDR in each sample using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble VDR against the temperature for both the seocalcitol-treated and vehicle-treated samples. A shift in the melting curve for the seocalcitol-treated sample indicates target engagement.
[1][2][3][4][5]
Protocol 2: Monitoring Serum Calcium in Mice
Objective: To monitor for hypercalcemia in mice treated with seocalcitol.
Methodology:
-
Blood Collection: Collect blood samples from mice at regular intervals (e.g., weekly) via an appropriate method (e.g., tail vein, saphenous vein, or retro-orbital sinus).
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Calcium Measurement: Measure the calcium concentration in the serum using a calcium colorimetric assay kit or by atomic absorption spectrophotometry.
[15][16][17]4. Data Analysis: Compare the serum calcium levels of seocalcitol-treated mice to those of vehicle-treated control mice. The normal range for serum calcium in mice is typically 8.5–10.5 mg/dl.
[16]
| Treatment Group | Time Point | Serum Calcium (mg/dl) (Example Data) |
| :--- | :--- | :--- |
| Vehicle Control | Week 1 | 9.5 ± 0.5 |
| Seocalcitol (X mg/kg) | Week 1 | 10.2 ± 0.6 |
| Vehicle Control | Week 2 | 9.7 ± 0.4 |
| Seocalcitol (X mg/kg) | Week 2 | 11.8 ± 0.8* |
| Vehicle Control | Week 3 | 9.6 ± 0.5 |
| Seocalcitol (X mg/kg) | Week 3 | 12.5 ± 1.0* |
*Indicates a statistically significant increase compared to the vehicle control.
This is example data; actual results will vary depending on the dose and animal model.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-proliferative action of vitamin D in MCF7 is still active after siRNA-VDR knock-down - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Seocalcitol (EB 1089): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II study of the vitamin D analogue Seocalcitol in patients with inoperable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation and Therapy of Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Measuring EB 1089 Uptake in Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on accurately measuring the cellular uptake of EB 1089, a synthetic analog of vitamin D. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring this compound uptake in cells?
A1: The three main methodologies for quantifying the intracellular concentration of this compound are:
-
Radiolabeled this compound Uptake Assays: This classic and sensitive method involves using a radiolabeled version of this compound (e.g., with ³H or ¹⁴C). The amount of intracellular radioactivity is measured to determine the uptake.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive technique for detecting and quantifying unlabeled this compound within cell lysates.[1][2] This method can distinguish this compound from its metabolites.[3]
-
Fluorescently-Tagged this compound: This method utilizes a fluorescently labeled version of this compound to visualize and quantify uptake using techniques like flow cytometry or fluorescence microscopy.[4][5]
Q2: How do I choose the most appropriate method for my experiment?
A2: The choice of method depends on several factors:
-
Availability of reagents: Radiolabeled or fluorescently-tagged this compound may not be commercially available and might require custom synthesis.
-
Equipment: LC-MS/MS requires specialized and expensive instrumentation.[1]
-
Sensitivity and Specificity: LC-MS/MS offers high specificity, which is crucial for distinguishing between structurally similar vitamin D analogs.[3][6] Radiolabeling provides high sensitivity.
-
Experimental goals: For visualizing the subcellular localization of this compound, fluorescence microscopy with a tagged molecule is ideal. For high-throughput screening, a plate-based fluorescence or scintillation counting assay would be more suitable.
Q3: What are the critical controls to include in my this compound uptake assay?
A3: To ensure the accuracy and reliability of your data, the following controls are essential:
-
Negative Control (0°C or 4°C): Perform the uptake assay at a low temperature to inhibit active transport processes. This helps to determine the amount of non-specific binding to the cell surface versus active uptake.[7]
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO, ethanol) used to dissolve the this compound to account for any effects of the solvent on the cells.
-
Competition Assay: Co-incubate cells with a large excess of unlabeled this compound to determine the specificity of the uptake. A significant reduction in the signal from the labeled this compound indicates specific uptake.
-
Time-Course Experiment: Measure uptake at different time points to determine the optimal incubation time and to ensure that you are measuring the initial rate of uptake.[8]
Q4: I am observing high background signal in my assay. What are the possible causes and solutions?
A4: High background can be caused by several factors:
-
Incomplete washing: Residual extracellular this compound can lead to a high background signal. Ensure thorough and rapid washing of the cells with ice-cold buffer after incubation.
-
Non-specific binding: this compound might be binding to the plasticware or the cell surface. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) and including a cold wash step can help reduce this.
-
Cell lysis: If cells are not handled gently, lysis can occur, leading to the release of intracellular contents and inconsistent results.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Uptake
| Possible Cause | Troubleshooting & Optimization |
| Low concentration of this compound | Increase the concentration of this compound in the incubation medium. Perform a dose-response experiment to determine the optimal concentration. |
| Short incubation time | Increase the incubation time. A time-course experiment is recommended to determine the point of maximum uptake. |
| Cell line insensitivity | The cell line used may not express the necessary transporters for this compound uptake. Verify the expression of relevant transporters (e.g., VDR) if known. Consider using a different cell line known to be responsive to vitamin D analogs. |
| Incorrect buffer conditions | Ensure the pH and composition of the assay buffer are optimal for cell viability and transporter function. |
| Degradation of this compound | Protect this compound from light and ensure proper storage conditions. Prepare fresh solutions for each experiment. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting & Optimization |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well. Verify cell density and even distribution after seeding. |
| Inconsistent incubation times | Stagger the addition of reagents to ensure that all wells have the same incubation time, especially for time-sensitive steps. |
| Edge effects in multi-well plates | "Edge effects" can occur due to temperature and humidity gradients across the plate. To minimize this, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media instead. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
Cell culture medium
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Unlabeled this compound
-
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow until they reach the desired confluency (typically 80-90%).
-
Pre-incubation: Gently aspirate the culture medium and wash the cells once with pre-warmed assay buffer. Add fresh assay buffer and pre-incubate the cells at 37°C for 15-30 minutes.
-
Initiate Uptake: Add the radiolabeled this compound to the desired final concentration. For competition controls, add an excess of unlabeled this compound simultaneously.
-
Incubation: Incubate the plate at 37°C for the predetermined time (e.g., 30 minutes). For negative controls, incubate a parallel plate at 4°C.
-
Stop Uptake: To stop the uptake, rapidly aspirate the incubation solution and immediately wash the cells three times with ice-cold wash buffer.[8]
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the protein concentration of each well, which can be determined from a parallel plate using a standard protein assay (e.g., BCA assay).
Protocol 2: LC-MS/MS Quantification of Intracellular this compound
This protocol provides a general workflow. Specific parameters such as the choice of internal standard, chromatographic conditions, and mass transitions must be optimized for this compound.
Materials:
-
Cells treated with unlabeled this compound
-
Internal Standard (a structurally similar molecule, preferably a stable isotope-labeled version of this compound)
-
Ice-cold PBS
-
Lysis buffer (e.g., methanol/water mixture)
-
Organic solvent for extraction (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. After incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular compound. Detach the cells (e.g., using trypsin or a cell scraper) and count them.
-
Cell Lysis and Extraction: Resuspend a known number of cells in lysis buffer containing the internal standard. Lyse the cells (e.g., by sonication or freeze-thaw cycles). Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the samples at high speed to pellet the protein precipitate.
-
Sample Preparation: Carefully collect the supernatant containing the intracellular this compound and the internal standard. Evaporate the solvent and reconstitute the residue in the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Develop a chromatographic method to separate this compound from other cellular components.[9] Optimize the mass spectrometer settings for the detection and quantification of this compound and the internal standard.
-
Quantification: Create a standard curve using known concentrations of this compound. Quantify the intracellular concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.[10]
Data Presentation
Table 1: Comparison of Methods for Measuring this compound Uptake
| Method | Principle | Advantages | Disadvantages |
| Radiolabeled Assay | Measures radioactivity of labeled this compound | High sensitivity, well-established | Requires handling of radioactive materials, custom synthesis of labeled compound may be needed, does not distinguish between parent compound and metabolites |
| LC-MS/MS | Mass-based detection and quantification | High specificity and sensitivity, can distinguish metabolites, no need for labeled compound | Requires expensive equipment, complex sample preparation, lower throughput |
| Fluorescence-based Assay | Measures fluorescence of tagged this compound | Enables visualization of subcellular localization, suitable for high-throughput screening | Synthesis of fluorescently-tagged this compound required, potential for steric hindrance by the fluorescent tag affecting uptake, photobleaching |
Visualizations
Caption: General workflow for measuring this compound uptake in cells.
Caption: Simplified signaling pathway of this compound after cellular uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities and cellular uptake studies of fluorescent derivatives of indole alkaloid tumor promoter teleocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
EB 1089 vs. Calcitriol: A Comparative Guide for Cancer Therapy Development
An objective analysis of two vitamin D analogs in oncology, supported by experimental data.
This guide offers a detailed comparison of EB 1089 (Seocalcitol) and its parent compound, calcitriol (1,25-dihydroxyvitamin D3), in the context of cancer therapy. Tailored for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to delineate the therapeutic potential and limitations of each compound.
Executive Summary
Calcitriol, the hormonally active form of vitamin D, demonstrates significant anti-cancer properties by inducing cell cycle arrest, apoptosis, and differentiation in various cancer models.[1][2][3] Its clinical utility, however, is hampered by a narrow therapeutic window due to dose-limiting hypercalcemia.[4][5] this compound, a synthetic analog of calcitriol, was developed to address this limitation. It exhibits more potent antiproliferative effects and a significantly lower calcemic activity profile compared to calcitriol, positioning it as a potentially more viable therapeutic agent in oncology.[4][6][7]
Mechanism of Action: A Shared Pathway with Key Differences
Both calcitriol and this compound exert their anti-cancer effects primarily through the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription.[8] Upon binding to the VDR, the ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on the DNA, modulating the expression of target genes involved in cell proliferation, differentiation, and apoptosis.[3]
Key molecular events in their shared signaling pathway include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, leading to a G0/G1 phase arrest.[1][9][10]
-
Induction of Apoptosis: Modulation of the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic members like Bcl-2 and increasing pro-apoptotic members like Bax.[3][11] This leads to the activation of caspases and subsequent programmed cell death.
-
Promotion of Differentiation: Both compounds can induce cellular differentiation, for instance, by inhibiting the Hedgehog signaling pathway.[10]
-
Anti-inflammatory Effects: Suppression of prostaglandin synthesis and NF-κB signaling.[12]
-
Inhibition of Angiogenesis and Metastasis: Both agents have been shown to inhibit tumor invasion and the formation of new blood vessels.[1][2]
Despite these similarities, this compound is reported to be 50-200 times more potent than calcitriol in regulating cell growth and differentiation in vitro and in vivo.[4][7]
Comparative Performance: Preclinical and Clinical Data
In Vitro Studies
This compound consistently demonstrates superior potency in inhibiting the proliferation of various cancer cell lines compared to calcitriol.
| Cell Line | Cancer Type | Compound | IC50 (approx.) | Potency vs. Calcitriol | Reference |
| MCF-7 | Breast Cancer | Calcitriol | ~10-8 M | - | [13] |
| MCF-7 | Breast Cancer | This compound | ~2 x 10-10 M | ~50-fold more potent | [13] |
| LNCaP | Prostate Cancer | Calcitriol | - | - | [14] |
| LNCaP | Prostate Cancer | This compound | - | 3-fold more potent | [14] |
| Colorectal Adenoma/Carcinoma | Colorectal Cancer | This compound | Lower concentrations than calcitriol | More effective | [8] |
In Vivo Animal Studies
Animal models have been crucial in demonstrating the therapeutic advantage of this compound, particularly its reduced calcemic effect.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Rat Dunning MAT LyLu | Prostate Cancer | Calcitriol (0.5 & 1.0 µg/kg) | Significant reduction in tumor volume and lung metastases. Marked hypercalcemia and weight loss. | [14][15][16] |
| Rat Dunning MAT LyLu | Prostate Cancer | This compound (0.5 & 1.0 µg/kg) | Equivalent inhibition of metastasis to calcitriol. Significantly less hypercalcemia and no severe weight loss. | [14][15][16] |
| NMU-induced Rat Mammary Tumors | Breast Cancer | This compound (0.5 µg/kg) | Significant inhibition of tumor progression without significant hypercalcemia. | [11] |
| NMU-induced Rat Mammary Tumors | Breast Cancer | This compound (1 & 2.5 µg/kg) | Substantial tumor regression. | [11] |
| MCF-7 Xenografts | Breast Cancer | This compound | Prevented expansion of established tumors, inducing regression in a subset. | [17] |
Quantitative Comparison in a Prostate Cancer Metastasis Model [14][16]
| Parameter | Control | Calcitriol (1.0 µg/kg) | This compound (1.0 µg/kg) |
| Lung Metastases (foci/lung) | 22.7 ± 1.98 | 10.4 ± 2.81 | 7.70 ± 1.29 |
| Serum Calcium (mg/dl) | 10.79 ± 0.1 | 14.47 ± 0.46 | 12.59 ± 0.21 |
| Weight Change (%) | - | -26.3 ± 1.7 | -8.4 ± 2.9 |
Clinical Trials
Clinical investigations have explored the safety and efficacy of both compounds.
Calcitriol:
-
Phase I trials demonstrated that intermittent, high-dose administration is feasible and can achieve potentially therapeutic concentrations, with hypercalcemia being the dose-limiting toxicity.[1][5][18]
-
Phase II studies, particularly in combination with chemotherapy like docetaxel for androgen-independent prostate cancer, have shown encouraging activity.[1][19]
This compound (Seocalcitol):
-
A Phase I study in patients with advanced breast and colorectal cancer established a tolerable dose of around 7 µg/m²/day, confirming its significantly lower calcemic effect compared to calcitriol.[20][21] No complete or partial responses were observed, but six patients experienced disease stabilization for over 90 days.[20][21]
-
A Phase II trial in patients with inoperable pancreatic cancer showed that this compound was well-tolerated but had no objective anti-tumor activity in advanced disease, though some patients had stable disease.[22]
-
Regression of tumors has been reported in some cases, notably in hepatocellular carcinoma where complete remission was observed.[4][7]
Experimental Protocols
In Vivo Prostate Cancer Metastasis Inhibition Study
-
Model: Rat Dunning MAT LyLu prostate cancer model in male Copenhagen rats.
-
Cell Implantation: Subcutaneous injection of MAT LyLu cells.
-
Treatment Groups:
-
Control (vehicle only)
-
Calcitriol (low dose: 0.5 µg/kg; high dose: 1.0 µg/kg) administered intraperitoneally.
-
This compound (low dose: 0.5 µg/kg; high dose: 1.0 µg/kg) administered intraperitoneally.
-
-
Monitoring:
-
Tumor volumes measured three times per week.
-
Body weight measured weekly.
-
At sacrifice, lungs were evaluated for metastases, and blood was collected for serum calcium analysis.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anti-tumor activity of calcitriol: pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The antitumor efficacy of calcitriol: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 11. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of the anti-cancer and anti-inflammatory actions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of 1,25(OH)2D3 and EB1089 on cell cycle kinetics and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Research Portal [scholarship.miami.edu]
- 16. Inhibition of prostate cancer metastasis in vivo: a comparison of 1,23-dihydroxyvitamin D (calcitriol) and EB1089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EB1089, a vitamin D receptor agonist, reduces proliferation and decreases tumor growth rate in a mouse model of hormone-induced mammary cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase I trial of calcitriol (1,25-dihydroxycholecalciferol) in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcitriol in cancer treatment: from the lab to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Proliferative Effects of EB 1089 and Other Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
The vitamin D endocrine system, historically associated with calcium homeostasis, has emerged as a significant regulator of cell proliferation and differentiation, positioning its analogs as promising candidates for cancer therapy. The therapeutic utility of the active form of vitamin D, calcitriol (1α,25-dihydroxyvitamin D3), is hampered by its hypercalcemic effects at pharmacological doses. This has spurred the development of synthetic vitamin D analogs with enhanced anti-proliferative activity and reduced calcemic side effects. Among these, EB 1089 (Seocalcitol) has shown considerable promise. This guide provides a comparative analysis of the anti-proliferative effects of this compound and other notable vitamin D analogs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anti-Proliferative Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other vitamin D analogs across various cancer cell lines, providing a quantitative measure of their anti-proliferative potency. Lower IC50 values indicate greater potency.
| Vitamin D Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MCF-7 | Breast Cancer | ~1 | [1] |
| TDECSCC | Tumor-Derived Endothelial Cells | 0.44 | [2] | |
| LNCaP | Prostate Cancer | Potent Inhibition (IC50 not specified) | [3] | |
| U937 | Histiocytic Lymphoma | Potent Inhibition (50-100x > Calcitriol) | [4] | |
| Calcitriol | B16-F10 | Melanoma | 240 | [5][6] |
| TDECSCC | Tumor-Derived Endothelial Cells | ~2.7 | [2] | |
| Maxacalcitol | Pancreatic Cancer Cell Lines (Responsive) | Pancreatic Cancer | Marked Inhibition (IC50 not specified) | [7][8] |
| Calcipotriol | Keratinocytes | N/A (Psoriasis Model) | Concentration-dependent decrease | [9] |
Mechanisms of Anti-Proliferative Action
Vitamin D and its analogs exert their anti-proliferative effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[10] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA of target genes, modulating their transcription.[10][11]
Key anti-proliferative mechanisms include:
-
Cell Cycle Arrest: A predominant mechanism is the induction of G1 phase cell cycle arrest.[7][8] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[7][8][11]
-
Induction of Apoptosis: Several analogs, including this compound and calcitriol, have been shown to induce programmed cell death in cancer cells.[5][6][12] This can be mediated through the modulation of apoptosis-related proteins like caspases and members of the Bcl-2 family.[5][6][13]
-
Induction of Differentiation: Vitamin D analogs can promote the differentiation of cancer cells, leading to a less malignant phenotype.[4][12]
-
Modulation of Signaling Pathways: The anti-proliferative effects can also involve the inhibition of pro-survival signaling pathways such as AKT and MAPK.[14]
Interestingly, some studies suggest that the anti-proliferative effects of vitamin D analogs are not solely determined by their binding affinity for the VDR, but also by their ability to induce VDR transcription.[15] Furthermore, this compound has been observed to stimulate transcriptional activation from certain types of response elements (IP9-type) at lower concentrations than from others (DR3-type), suggesting a promoter-selective mechanism that may contribute to its high anti-proliferative effect.[1]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of vitamin D analogs.
Cell Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the vitamin D analogs (e.g., this compound, calcitriol) or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[7][8][9]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Cell Lysis: Cells treated with vitamin D analogs are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p21, p27, caspases).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that is captured on X-ray film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.[5][6][7][8]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: General signaling pathway of vitamin D analogs.
Caption: Workflow for the MTT cell proliferation assay.
Clinical Perspective and Future Directions
Preclinical studies have consistently demonstrated the potent anti-tumor activity of this compound, often surpassing that of calcitriol, with a significantly lower risk of hypercalcemia.[12][16][17] Phase I clinical trials in patients with advanced breast and colorectal cancer have confirmed that this compound is well-tolerated and less calcemic than its parent compound.[16][17] While objective responses were not observed in a phase II trial for inoperable pancreatic cancer, some patients experienced disease stabilization.[18]
The enhanced therapeutic index of this compound and other novel vitamin D analogs makes them attractive candidates for further investigation, both as monotherapies and in combination with existing cancer treatments.[14][19] Future research should continue to explore the precise molecular mechanisms underlying their enhanced efficacy and to identify predictive biomarkers to select patient populations most likely to benefit from this therapeutic approach. The development of analogs with even greater promoter selectivity and reduced off-target effects remains a key goal in harnessing the full anti-cancer potential of the vitamin D system.
References
- 1. The anti-proliferative effect of vitamin D3 analogues is not mediated by inhibition of the AP-1 pathway, but may be related to promoter selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A calcitriol analogue, EB1089, inhibits the growth of LNCaP tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 8. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, maxacalcitol, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 11. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anti-proliferative and differentiation-inducing effects of vitamin D analogs are not determined by the binding affinity for the vitamin D receptor alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The future of vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating EB 1089 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of EB 1089, a potent synthetic analog of Vitamin D. We present objective comparisons with its natural counterpart, calcitriol (1,25-dihydroxyvitamin D3), and other synthetic analogs, supported by experimental data and detailed protocols.
Introduction to this compound and its Target: The Vitamin D Receptor (VDR)
This compound (Seocalcitol) is a second-generation vitamin D analog with a modified side chain, designed to exhibit enhanced antiproliferative, pro-differentiating, and pro-apoptotic effects in cancer cells, while minimizing the hypercalcemic side effects associated with calcitriol.[1][2] The primary cellular target of this compound is the Vitamin D Receptor (VDR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[3][4] Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[4][5] This signaling cascade ultimately results in the diverse biological effects of vitamin D and its analogs. While VDR is the primary target, some studies suggest that this compound may also exert some of its effects through VDR-independent pathways.[6]
dot
Caption: VDR signaling pathway initiated by this compound.
Quantitative Comparison of VDR Ligands
The following tables summarize the binding affinities and functional potencies of this compound in comparison to calcitriol and other synthetic vitamin D analogs.
Table 1: VDR Binding Affinity
| Compound | Tissue/Cell Type | Assay Type | Parameter | Value | Reference |
| This compound | Mouse Kidney | Radioligand Binding | Kd | 0.48 ± 0.04 nM | [1] |
| Calcitriol | Mouse Kidney | Radioligand Binding | Kd | 0.40 ± 0.95 nM | [1] |
| This compound | Mouse Intestine | Radioligand Binding | Kd | 1.43 ± 0.19 nM | [1] |
| Calcitriol | Mouse Intestine | Radioligand Binding | Kd | 0.85 ± 0.06 nM | [1] |
| Paricalcitol | - | VDR Binding | Affinity | Similar to Calcitriol | [3] |
Table 2: Functional Activity - Gene Expression
| Compound | Cell Line | Target Gene | Parameter | Value | Reference |
| This compound | Mouse Kidney | 24-hydroxylase mRNA | EC50 | 0.4 ± 0.13 ng/g | [1] |
| Calcitriol | Mouse Kidney | 24-hydroxylase mRNA | EC50 | 0.3 ± 0.08 ng/g | [1] |
| This compound | Mouse Intestine | 24-hydroxylase mRNA | EC50 | 6.6 ± 1.7 ng/g | [1] |
| Calcitriol | Mouse Intestine | 24-hydroxylase mRNA | EC50 | 0.9 ± 0.32 ng/g | [1] |
| Paricalcitol | Neonatal Rat Cardiomyocytes | CYP24A1 | EC50 | 4.5 nM | [7] |
| Calcitriol | Neonatal Rat Cardiomyocytes | CYP24A1 | EC50 | 6.4 nM | [7] |
Table 3: Downstream Cellular Effects
| Compound | Cell Line | Effect | Parameter | Value | Reference |
| This compound | B-CLL | Apoptosis | LD50 | 2.1 x 10-8 M | [8] |
| This compound | MCF-7 | Apoptosis | - | Time and dose-dependent induction | [9] |
| Calcitriol | MCF-7 | Apoptosis | - | Induces apoptosis | [9] |
| This compound | Canine Prostatic Epithelial Cells | Growth Inhibition | - | Significant at 10-7 M | [10] |
| Calcitriol | Canine Prostatic Epithelial Cells | Growth Inhibition | - | Significant at 10-7 M | [10] |
| Calcipotriol | Psoriatic Keratinocytes | Apoptosis | - | Induces apoptosis | [11] |
| Tacalcitol | T98G Glioblastoma | Proliferation Inhibition | - | Dose-dependent | [12] |
| Calcipotriol | T98G Glioblastoma | Proliferation Inhibition | - | Dose-dependent | [12] |
Experimental Protocols for Target Engagement Validation
Several methods can be employed to validate the engagement of this compound with VDR in a cellular context. Below are detailed protocols for key assays.
Cellular Thermal Shift Assay (CETSA) for VDR Target Engagement
CETSA is a powerful technique to assess target engagement in a physiological setting by measuring the thermal stabilization of a protein upon ligand binding.[13][14]
dot
Caption: Experimental workflow for VDR CETSA.
Materials:
-
VDR-expressing cell line (e.g., MCF-7, HT-29)
-
Cell culture medium and supplements
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-VDR antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed VDR-expressing cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control (room temperature).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against VDR, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for VDR at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the percentage of soluble VDR against temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
VDR Redistribution Assay
This assay measures the translocation of VDR from the cytoplasm to the nucleus upon ligand binding, a key step in its activation.[15]
Materials:
-
Cells stably expressing a fluorescently tagged VDR (e.g., EGFP-VDR)
-
96-well imaging plates
-
This compound, a known VDR agonist (e.g., calcitriol), and vehicle control
-
Assay buffer
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., Hoechst)
-
High-content imaging system
Protocol:
-
Cell Plating: Seed the EGFP-VDR expressing cells into 96-well imaging plates and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound, control compounds, and vehicle to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for VDR translocation.
-
Fixation and Staining:
-
Fix the cells with the fixing solution.
-
Wash the cells with PBS.
-
Stain the nuclei with a nuclear stain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of EGFP-VDR in the nucleus and cytoplasm.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of VDR translocation.
-
Competitive Ligand Binding Assay
This in vitro assay quantifies the affinity of a test compound for VDR by measuring its ability to compete with a radiolabeled or fluorescently labeled VDR ligand.
Materials:
-
Source of VDR (recombinant protein or nuclear extract)
-
Labeled VDR ligand (e.g., [3H]-calcitriol or a fluorescent VDR tracer)
-
Unlabeled this compound and other competitor compounds
-
Assay buffer
-
Method for separating bound from free ligand (e.g., hydroxylapatite, filter plates)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Reaction Setup: In a multi-well plate, combine the VDR source, the labeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the VDR-bound labeled ligand from the free labeled ligand.
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor. Fit the data to a competition binding curve to determine the IC50 (the concentration of competitor that inhibits 50% of the labeled ligand binding). The Ki (inhibitor constant) can then be calculated from the IC50.
Comparison of this compound with Other VDR Modulators
dot
Caption: Key properties of VDR modulators.
This compound stands out among vitamin D analogs due to its potent antiproliferative effects coupled with reduced hypercalcemic activity.[14] While calcitriol is the natural, high-affinity ligand for VDR, its therapeutic use is limited by its strong effects on calcium metabolism. Other synthetic analogs such as calcipotriol, maxacalcitol, and tacalcitol have also been developed with improved therapeutic windows, primarily for the topical treatment of psoriasis.[12][16][17] Comparative studies have shown that these analogs, including this compound, can have distinct effects on VDR conformation, co-activator recruitment, and downstream gene expression profiles, which may account for their different biological activities.[9][18] For instance, some analogs may preferentially activate or repress specific sets of VDR target genes. A comprehensive analysis of the gene expression profiles induced by different VDR modulators can provide valuable insights into their specific mechanisms of action.[8][19]
Conclusion
Validating the cellular target engagement of this compound is crucial for understanding its mechanism of action and for the development of novel therapeutics. This guide has provided a comparative overview of this compound and other VDR modulators, supported by quantitative data and detailed experimental protocols. The use of techniques such as CETSA, VDR redistribution assays, and competitive binding assays can provide robust evidence of target engagement in a physiologically relevant context. By carefully selecting and applying these methods, researchers can gain a deeper understanding of the cellular pharmacology of this compound and other VDR-targeting compounds.
References
- 1. Comparative effects of 1,25-dihydroxyvitamin D3 and this compound on mouse renal and intestinal 25-hydroxyvitamin D3-24-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EB1089 promotes the expression of vitamin D receptor in the intestinal epithelial cell line HT-29 and reduces lipopolysaccharide-induced inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Advances in the Administration of Vitamin D Analogues to Support Bone Health and Treat Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: Differential effects of vitamin d receptor agonists on gene expression in neonatal rat cardiomyocytes. [scholars.duke.edu]
- 8. Vitamin D-regulated Gene Expression Profiles: Species-specificity and Cell-specific Effects on Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 1,25(OH)2D3, 25OHD3, and EB1089 on cell growth and Vitamin D receptor mRNA and 1alpha-hydroxylase mRNA expression in primary cultures of the canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. news-medical.net [news-medical.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Comparative evaluation of efficacy and safety of calcipotriol versus tacalcitol ointment, both in combination with NBUVB phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Vitamin D analogs on gene expression profiling in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Seocalcitol vs. Other Kinase Inhibitors in Breast Cancer: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of seocalcitol and other key kinase inhibitors in the context of breast cancer treatment. This document summarizes preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective overview of their therapeutic potential.
Introduction
The landscape of breast cancer therapeutics is continually evolving, with a shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. While kinase inhibitors targeting pathways like PI3K/Akt/mTOR and CDK4/6 have become standard-of-care in certain breast cancer subtypes, researchers continue to explore novel agents with distinct mechanisms of action. Seocalcitol (EB 1089), a synthetic analog of vitamin D, represents one such agent, acting through the vitamin D receptor (VDR) to exert anti-proliferative and pro-differentiating effects. This guide provides a comparative analysis of seocalcitol against established and emerging kinase inhibitors in breast cancer.
Mechanism of Action: A Tale of Different Pathways
The fundamental difference between seocalcitol and the compared kinase inhibitors lies in their molecular targets and signaling pathways.
Seocalcitol: This vitamin D analog binds to and activates the VDR, a nuclear receptor that regulates gene transcription.[1][2] The activation of VDR leads to the modulation of genes involved in cell cycle arrest, apoptosis, and differentiation.[3][4] This mechanism is distinct from the direct enzymatic inhibition characteristic of kinase inhibitors.
Kinase Inhibitors: These small molecules are designed to block the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways frequently dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway Inhibitors: This pathway is a central regulator of cell growth, proliferation, and survival.[5] Inhibitors targeting key kinases in this pathway, such as PI3K (e.g., alpelisib) and mTOR (e.g., everolimus), have been approved for certain types of breast cancer.[5][6][7][8]
-
CDK4/6 Inhibitors: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. Inhibitors like palbociclib, ribociclib, and abemaciclib block the progression from the G1 to the S phase of the cell cycle, thereby halting cell proliferation.[9] These inhibitors have demonstrated significant efficacy in hormone receptor-positive (HR+) breast cancer.[9][10]
-
FGFR Inhibitors: Fibroblast growth factor receptor (FGFR) signaling is implicated in cancer cell proliferation, survival, and angiogenesis.[11] Aberrations in the FGFR pathway can drive resistance to other therapies, making FGFR inhibitors a promising area of investigation.[12]
Preclinical Efficacy: A Head-to-Head Look at the Data
Direct comparative preclinical studies between seocalcitol and the latest generation of kinase inhibitors are scarce. However, data from independent studies provide insights into their relative potency.
| Drug/Class | Cell Lines | Key Findings | Reference |
| Seocalcitol | MCF-7 (ER+) | 50-200 times more potent than 1α,25(OH)2D3 in regulating cell growth and differentiation. | [2] |
| Breast Cancer Cell Lines (panel) | IC50 values ranging from 2.5 nM to 63 nM. | [13] | |
| MCF-7 (ER+) | In combination with palbociclib, showed synergistic anti-proliferative effects. | [14][15] | |
| PI3K Inhibitors | PIK3CA-mutated cell lines | Alpelisib selectively inhibits PI3Kα, leading to decreased proliferation. | [8] |
| mTOR Inhibitors | ER+ cell lines | Everolimus, in combination with endocrine therapy, can overcome resistance. | [16][17] |
| CDK4/6 Inhibitors | ER+ cell lines | Palbociclib induces G1 cell cycle arrest. | [14] |
| FGFR Inhibitors | FGFR-amplified cell lines | Dovitinib (TKI258) inhibited cell growth with IC50 values of 190 nM and 180 nM in FGFR1-amplified cell lines. | [18] |
Clinical Efficacy: A Summary of Key Trial Data
Clinical data for seocalcitol in breast cancer is limited to early-phase trials, whereas kinase inhibitors have undergone extensive clinical development and have established roles in breast cancer treatment.
| Drug/Class | Trial | Patient Population | Key Efficacy Data | Reference |
| Seocalcitol | Phase I | Advanced breast and colorectal cancer | Stable disease in some patients. | [3][19] |
| PI3K Inhibitors (Alpelisib) | SOLAR-1 | HR+/HER2-, PIK3CA-mutated advanced breast cancer | Median PFS: 11.0 months with alpelisib + fulvestrant vs. 5.7 months with placebo + fulvestrant. | [8] |
| mTOR Inhibitors (Everolimus) | BOLERO-2 | HR+/HER2- advanced breast cancer | Median PFS: 7.8 months with everolimus + exemestane vs. 3.2 months with placebo + exemestane. | [7] |
| CDK4/6 Inhibitors (Palbociclib) | PALOMA-3 | HR+/HER2- advanced breast cancer | Median PFS: 9.5 months with palbociclib + fulvestrant vs. 4.6 months with placebo + fulvestrant. | [9] |
| FGFR Inhibitors (AZD4547) | NCI-MATCH | FGFR-altered tumors (including breast cancer) | Limited response in breast cancer patients. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate these compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound (e.g., seocalcitol, kinase inhibitor) or vehicle control for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound or vehicle control for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, p-Rb, VDR) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Female immunodeficient mice (e.g., nude or NSG mice) are subcutaneously injected with breast cancer cells (e.g., 5 x 10^6 MCF-7 cells).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: The test compound (e.g., seocalcitol, kinase inhibitor) or vehicle is administered to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., immunohistochemistry).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Seocalcitol signaling pathway in a cancer cell.
Caption: Major signaling pathways targeted by kinase inhibitors in breast cancer.
References
- 1. Seocalcitol | C30H46O3 | CID 5288149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II study of the vitamin D analogue Seocalcitol in patients with inoperable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equivalent anticancer activities of dietary vitamin D and calcitriol in an animal model of breast cancer: importance of mammary CYP27B1 for treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 6. PI3K Inhibitors for ER+ Breast Cancer [webmd.com]
- 7. dovepress.com [dovepress.com]
- 8. discoveriesjournals.org [discoveriesjournals.org]
- 9. Recent progress of CDK4/6 inhibitors’ current practice in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjoncology.com [vjoncology.com]
- 11. FGFR signalling and endocrine resistance in breast cancer: Challenges for the clinical development of FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Vitamin D receptor as a target for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer [frontiersin.org]
- 15. The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of mTOR inhibitors in the treatment of breast cancer: an evaluation of factors that influence patient outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Current Status of Fibroblast Growth Factor Receptor-Targeted Therapies in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Synergistic Potential of EB 1089 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The vitamin D analog EB 1089 (Seocalcitol) has demonstrated significant promise in oncology, not only as a standalone agent but more potently in combination with other anti-cancer therapies. Its ability to enhance the efficacy of conventional treatments offers a promising avenue for improving patient outcomes and overcoming drug resistance. This guide provides a comparative analysis of the synergistic effects of this compound with various anti-cancer drugs, supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of this compound and its parent compound, calcitriol, in combination with other anti-cancer agents. The data for calcitriol is included to provide a broader perspective on the potential synergies of vitamin D analogs, given that this compound is a more potent analog with a similar mechanism of action.
Table 1: Synergistic Effects of this compound with Other Anti-Cancer Agents
| Combination Agent | Cancer Type | Cell Line/Model | Key Synergistic/Additive Effects | Reference(s) |
| Ionizing Radiation | Breast Cancer | MCF-7 Xenografts | 50% lower final tumor volume with combination therapy compared to radiation alone. Increased rate of tumor volume decline (7.5%/day vs. 5.6%/day). | [1][2] |
| Lapatinib + Antiestrogens (Tamoxifen or Fulvestrant) | HER2+ Breast Cancer | BT-474, SK-BR-3 | This compound improved the inhibitory effects of lapatinib combined with antiestrogens in both ER+ and ER- cell lines. | [3][4] |
| Antiestrogens (ICI 182,780) | Breast Cancer | Antiestrogen-resistant breast cancer cell lines | Increased sensitivity to this compound in the majority of antiestrogen-resistant cell lines. Synergistic growth inhibition with combined treatment. |
Table 2: Synergistic/Additive Effects of Calcitriol (Parent Compound of this compound) with Chemotherapeutic Agents
| Combination Agent | Cancer Type | Cell Line | Key Synergistic/Additive Effects | Reference(s) |
| Paclitaxel | Squamous Cell Carcinoma, Prostate Adenocarcinoma | SCCVII/SF, PC-3 | Synergistic interaction observed through median-dose effect analysis. Significantly reduced clonogenic survival with combination therapy. | [5][6] |
| Paclitaxel | Breast Cancer | MCF-7 | Triple therapy with calcitriol and curcumin showed synergistic cytotoxic interaction and enhanced apoptotic potential. | [7] |
| Cisplatin | Ovarian Cancer | SKOV-3 | Combination treatment significantly suppressed cell survival and induced apoptosis at physiological concentrations of calcitriol. | [8][9] |
| Cisplatin | Ovarian and Endometrial Cancer | ES-2, TOV-21G, UWB1.298, HEC-1A, HEC-59 | Progesterone-calcitriol combination synergistically enhanced the anti-proliferative, cytotoxic, and pro-apoptotic effects of cisplatin. | [10] |
| Doxorubicin | Papillary Thyroid Carcinoma | PTC cell lines | Calcitriol enhanced doxorubicin-induced apoptosis. | [11] |
| Doxorubicin | Breast Cancer | MCF-7 | Synergistic effect in reducing cell viability. | [12][13] |
| Carboplatin | Endometrial Carcinoma | RL95-2 | Additive growth inhibition observed with the combination. | [14] |
| Carboplatin | Ovarian Cancer | SKOV-3 | Synergistic effect in enhancing carboplatin-induced apoptosis. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
This compound in Combination with Ionizing Radiation in MCF-7 Xenografts
-
Animal Model: Ovariectomized nude mice were subcutaneously injected with MCF-7 breast cancer cells.
-
Treatment Regimen: Once tumors reached 150-200 mm³, mice were treated with this compound (45 pmols/day) for 8 days, followed by fractionated ionizing radiation (3 x 5 Gy).[1][2]
-
Assessment of Synergy: Tumor growth was monitored, and at the end of the study, tumors were excised for histological analysis, including H&E staining, Ki-67 staining for proliferation, and TUNEL assay for apoptosis.[1][2]
-
Statistical Analysis: A mixed-effects statistical model was used to assess the rates of tumor regression.[1][2]
This compound in Combination with Lapatinib and Antiestrogens in HER2-Positive Breast Cancer Cells
-
Cell Lines: BT-474 (ER+/HER2+) and SK-BR-3 (ER-/HER2+) breast cancer cells.[3][4]
-
Treatment Protocol: Cells were pre-treated with this compound to modulate ER expression, followed by treatment with lapatinib with or without antiestrogens (tamoxifen or fulvestrant).[3][4]
-
Assays:
Calcitriol in Combination with Paclitaxel in Squamous Cell Carcinoma and Prostate Adenocarcinoma Cells
-
Cell Lines: Murine squamous cell carcinoma (SCCVII/SF) and human prostatic adenocarcinoma (PC-3) cells.[5][6]
-
In Vitro Synergy Assessment:
-
Clonogenic Assay: To determine cell survival after treatment.
-
MTT Assay: To assess cell viability.
-
Median-Dose Effect Analysis: To determine if the drug interaction was synergistic, additive, or antagonistic.[5]
-
-
In Vivo Studies: Tumor-bearing mice were treated with calcitriol prior to paclitaxel, and tumor growth was monitored.[5][6]
-
Mechanistic Studies: Western blot analysis was used to evaluate the expression of p21, Bcl-2, and PARP cleavage in PC-3 cells to assess apoptosis.[5]
Calcitriol in Combination with Cisplatin in Ovarian Cancer Cells
-
Treatment: Cells were treated with physiological concentrations of calcitriol (10-100 nM) and cisplatin, both alone and in combination.[8][9]
-
Assays:
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound and calcitriol are rooted in their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and differentiation. The primary mediator of these effects is the Vitamin D Receptor (VDR), a nuclear transcription factor.[16]
Vitamin D Receptor (VDR) Signaling Pathway
Upon binding to this compound or calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, regulating their transcription.[16] This leads to several anti-cancer effects, including:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 and p27.[1]
-
Induction of Apoptosis: Modulation of pro- and anti-apoptotic proteins.[16][17]
-
Inhibition of Proliferation and Angiogenesis. [16]
Caption: VDR signaling pathway initiated by this compound.
Crosstalk with ERα and PI3K/Akt Signaling
In breast cancer, a key mechanism of this compound's synergistic activity with anti-hormonal therapies and tyrosine kinase inhibitors involves its interplay with the Estrogen Receptor alpha (ERα) and the PI3K/Akt signaling pathway.
-
Modulation of ERα: this compound can modulate the expression of ERα. In ER-negative cells, it can induce ERα expression, potentially restoring sensitivity to antiestrogen therapy.[3][4]
-
Inhibition of Akt Phosphorylation: this compound has been shown to reduce the phosphorylation of Akt, a key kinase in the pro-survival PI3K/Akt pathway.[3][4] The PI3K/Akt pathway is known to activate ERα, contributing to therapy resistance.[18][19] By inhibiting this pathway, this compound can enhance the efficacy of drugs targeting the ER and HER2 pathways.
References
- 1. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. EB1089 Increases the Antiproliferative Response of Lapatinib in Combination with Antiestrogens in HER2-Positive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Calcitriol (1,25-dihydroxycholecalciferol) enhances paclitaxel antitumor activity in vitro and in vivo and accelerates paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinations of Calcitriol with Anticancer Treatments for Breast Cancer: An Update [mdpi.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Calcitriol Combined With Platinum-based Chemotherapy Suppresses Growth and Expression of Vascular Endothelial Growth Factor of SKOV-3 Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. RETRACTED: Progesterone-Calcitriol Combination Enhanced Cytotoxicity of Cisplatin in Ovarian and Endometrial Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcitriol enhances Doxorubicin-induced apoptosis in papillary thyroid carcinoma cells via regulating VDR/PTPN2/p-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells | Abramczyk | Medical Research Journal [journals.viamedica.pl]
- 14. Additive inhibition of RL95-2 endometrial carcinoma cell growth by carboplatin and 1,25 dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Combined effect of vitamin D3 analogs and paclitaxel on the growth of MCF-7 breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AKT regulation of estrogen receptor beta transcriptional activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of ERalpha-mediated transcription of Bcl-2 by PI3K-AKT crosstalk: implications for breast cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of EB 1089: A Comparative Guide to its Anti-Cancer Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the vitamin D analog EB 1089 (Seocalcitol) with its natural counterpart, calcitriol, and other analogs. Supported by experimental data, this document delves into the cross-validation of this compound's mechanism of action, highlighting its enhanced anti-proliferative and pro-apoptotic properties in cancer therapy.
This compound, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), has emerged as a promising anti-cancer agent due to its potent anti-proliferative, pro-apoptotic, and differentiation-inducing effects, coupled with a significantly lower risk of hypercalcemia compared to calcitriol.[1][2][3] This guide will dissect the molecular pathways influenced by this compound and present a comparative analysis of its performance against other vitamin D analogs.
Comparative Performance: this compound vs. Alternatives
The superior anti-cancer profile of this compound stems from its unique side-chain structure, which enhances its metabolic stability and modulates its interaction with the vitamin D receptor (VDR).[1] This leads to a more potent and sustained anti-proliferative response in various cancer cell lines.
Anti-Proliferative Activity
Quantitative analysis of the half-maximal inhibitory concentration (IC50) demonstrates the enhanced potency of this compound in inhibiting the growth of various cancer cell lines, particularly in breast cancer.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (breast cancer) | Order of magnitude more potent than calcitriol | [3] |
| This compound | U937 (histiocytic lymphoma) & MCF-7 | 50 to 100 times more potent than calcitriol | [4] |
| Calcitriol | T47D (breast cancer) | 0.05 - 0.25 | [5] |
| Calcitriol | MCF-7 (breast cancer) | 0.05 - 0.25 | [5] |
| Calcitriol | MDA-MB-231 (breast cancer) | 0.05 - 0.25 | [5] |
| Calcitriol | SK-BR-3 (breast cancer) | 43.07 mg/ml | [6][7] |
| Calcitriol | B16-F10 (melanoma) | 0.24 | [8] |
Vitamin D Receptor (VDR) Binding Affinity
The primary mechanism of action for vitamin D compounds is mediated through the VDR, a nuclear transcription factor.[9] this compound exhibits a high binding affinity for the VDR, which is crucial for its biological activity.[10] Interestingly, the binding affinity of this compound can vary between tissues, which may contribute to its reduced calcemic effects. For instance, in mouse kidney, the dissociation constant (Kd) for this compound and calcitriol are comparable (0.48 ± 0.04 nM and 0.40 ± 0.95 nM, respectively). However, in the intestine, the Kd for this compound is significantly higher (1.43 ± 0.19 nM) than that of calcitriol (0.85 ± 0.06 nM), suggesting a lower affinity in this tissue.[11]
Delving into the Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Apoptosis Induction
A hallmark of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This is achieved through the modulation of key apoptotic regulators:
-
Bcl-2 Family Proteins: this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[12][13]
-
Caspase Activation: Treatment with this compound leads to the activation of executioner caspases, such as caspase-3, a key mediator of apoptosis.[14]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is a crucial aspect of its anti-tumor activity.
MAP Kinase (MAPK) and AKT Signaling
This compound has been shown to modulate the MAPK and AKT signaling pathways, which are frequently dysregulated in cancer. Specifically, it can lead to the activation of the pro-apoptotic p38 MAPK pathway while suppressing the pro-survival ERK pathway.[14] The addition of this compound to tyrosine kinase inhibitors (TKIs) has been shown to have a more effective inhibiting effect on AKT and MAPK phosphorylation than the compounds alone.[14]
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, calcitriol, or other comparator compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Proteins
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-AKT, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of the vitamin D analogue this compound in patients with advanced breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EB1089: a new vitamin D analogue that inhibits the growth of breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy of calcitriol inhibits the proliferation of breast cancer cells: new concept of nonclassical function of calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Vitamin D analog calcitriol for breast cancer therapy; an integrated drug discovery approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 10. The vitamin D receptor agonist EB1089 can exert its antiviral activity independently of the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of 1,25-dihydroxyvitamin D3 and this compound on mouse renal and intestinal 25-hydroxyvitamin D3-24-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
EB 1089: A Comparative Analysis of Induced Gene Expression Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by EB 1089, a synthetic analog of vitamin D, in various cancer cell lines. This compound has demonstrated potent anti-proliferative and pro-differentiative effects with reduced calcemic side effects compared to its natural counterpart, 1α,25-dihydroxyvitamin D3 (calcitriol).[1][2][3] This guide summarizes key findings from multiple studies, presenting data on regulated genes and signaling pathways, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Gene Expression Analysis
This compound modulates the expression of a wide range of genes involved in critical cellular processes, including cell cycle control, apoptosis, and signal transduction. The following tables summarize the observed changes in gene expression in response to this compound treatment in different cancer cell models.
Table 1: Up-regulated Genes by this compound
| Gene | Cancer Type | Fold Change/Observation | Reference |
| GADD45α (Growth Arrest and DNA Damage-inducible alpha) | Squamous Cell Carcinoma (SCC) | ~2- to 4-fold increase in mRNA | [4][5] |
| SGK (Serum/glucocorticoid-regulated kinase) | Squamous Cell Carcinoma (SCC) | Up-regulated | [5] |
| 24-hydroxylase (CYP24A1) | Squamous Cell Carcinoma (SCC) | Similar induction to calcitriol | [4][6] |
| ERα (Estrogen Receptor Alpha) | Triple-Negative Breast Cancer (TNBC) | Significant induction of mRNA and protein | [7] |
Table 2: Down-regulated Genes by this compound
| Gene | Cancer Type | Fold Change/Observation | Reference |
| PCNA (Proliferating Cell Nuclear Antigen) | Squamous Cell Carcinoma (SCC) | Reduced protein expression | [4] |
| PTHrP (Parathyroid hormone-related peptide) | Lung Cancer | Suppression of gene expression | [8][9] |
| Bcl-2 | Breast Cancer | Decreased protein levels | |
| c-MYC | Squamous Cell Carcinoma (SCC) | Repression of gene expression |
Modulation of Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer.
In combination with tyrosine kinase inhibitors (TKIs), this compound has been shown to inhibit the MAPK and AKT signaling pathways in breast cancer cells.[10] Furthermore, it can inhibit the IRE1α-JNK signaling pathway, which is involved in the unfolded protein response and can promote cell survival under stress.[11]
Experimental Protocols
This section provides an overview of the methodologies used in the studies cited in this guide.
Cell Culture and Treatment
Cancer cell lines, such as squamous cell carcinoma (SCC25) and triple-negative breast cancer (HCC1806, HCC1937) cells, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experimental treatments, cells were incubated with varying concentrations of this compound or calcitriol for specified durations.
Gene Expression Analysis (Real-Time PCR)
Total RNA was extracted from treated and control cells using standard methods. cDNA was synthesized, and real-time PCR was performed using gene-specific primers to quantify the relative mRNA expression levels of target genes. Gene expression was typically normalized to a housekeeping gene, such as GAPDH or β-actin.
Protein Expression Analysis (Western Blot)
Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-ERK, p-AKT, ERα, GADD45α). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
Cell Proliferation and Apoptosis Assays
Cell proliferation can be assessed using various methods, including the sulforhodamine B (SRB) assay or by direct cell counting. Apoptosis is often evaluated by TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.
Conclusion
This compound induces significant changes in the gene expression profiles of cancer cells, leading to anti-proliferative and pro-apoptotic effects. Its ability to modulate key signaling pathways, often in a manner more potent than calcitriol and with a better safety profile, makes it a promising candidate for further investigation in cancer therapy. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ArrayExpress--a public repository for microarray gene expression data at the EBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 4. benchchem.com [benchchem.com]
- 5. gene-quantification.de [gene-quantification.de]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ArrayExpress: a public database of gene expression data at EBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Independent Verification of EB 1089's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of EB 1089 (Seocalcitol), a synthetic analog of vitamin D, with its natural counterpart, calcitriol (1α,25-dihydroxyvitamin D3), and other relevant benchmarks. The information is supported by experimental data from preclinical and clinical studies, offering insights into its efficacy and mechanism of action.
Executive Summary
This compound has consistently demonstrated superior anti-tumor properties compared to calcitriol in numerous independent studies. Key advantages include significantly higher potency in inhibiting cancer cell proliferation and inducing apoptosis, coupled with a markedly lower risk of hypercalcemia, a dose-limiting side effect of calcitriol.[1][2][3][4][5] In vitro studies have shown this compound to be 50 to 200 times more potent than calcitriol in various cancer cell lines.[5] Preclinical in vivo models have corroborated these findings, showing significant tumor growth inhibition and reduction in metastasis with this compound at doses that produce less severe calcemic effects than equivalent doses of calcitriol.[2][3] While clinical trials have established a favorable safety profile and demonstrated disease stabilization in some patients with advanced cancers, objective tumor responses have been limited.
In Vitro Anti-Proliferative Activity: A Quantitative Comparison
This compound exhibits potent anti-proliferative effects across a range of cancer cell lines. While specific IC50 values are not consistently reported across a wide spectrum of studies in the initial search, the available data consistently underscores its enhanced potency over calcitriol.
| Cell Line | Cancer Type | This compound Potency vs. Calcitriol | Reference |
| MCF-7 | Breast Cancer | 50-100 times more potent | [4] |
| U937 | Histiocytic Lymphoma | 50-100 times more potent | [4] |
| LNCaP | Prostate Cancer | 3-fold more potent | [2] |
In Vivo Anti-Tumor Efficacy: Preclinical Data
Animal studies have provided compelling evidence of this compound's anti-tumor activity and reduced calcemic side effects compared to calcitriol. A key study in a rat model of androgen-insensitive metastatic prostate cancer (Dunning MAT LyLu) provides a direct comparison.
Table 1: Comparison of this compound and Calcitriol in a Rat Prostate Cancer Model [2][3]
| Treatment Group (1.0 µg/kg) | Mean Tumor Volume (cm³) on Day 19 | Mean Number of Lung Metastases | Serum Calcium (mg/dl) |
| Control | 15.0 ± 2.1 | 22.7 ± 1.98 | 10.8 ± 0.11 |
| Calcitriol | 4.6 ± 0.6 | 7.70 ± 1.29 | 14.44 ± 0.31 |
| This compound | Intermediate between control and calcitriol | 9.6 ± 1.97 | 12.59 ± 0.23 |
Note: While tumor volumes in the this compound group were intermediate, the reduction in lung metastases was comparable to calcitriol, with significantly lower associated hypercalcemia.
Clinical Verification: Phase I and II Trial Outcomes
Clinical trials of this compound have primarily focused on establishing its safety and maximum tolerated dose in patients with advanced cancers, including breast, colorectal, and pancreatic cancer.
Key Findings from Clinical Trials:
-
Dose-Limiting Toxicity: Hypercalcemia is the primary dose-limiting toxicity, though it is less severe than that observed with calcitriol.[1] The tolerable dose for most patients is estimated to be around 7 µg/m²/day.[1]
-
Anti-Tumor Activity: While complete or partial responses have been rare in trials for advanced solid tumors, disease stabilization for more than 90 days has been observed in some patients with advanced breast and colorectal cancer.[1] In a phase II trial for inoperable pancreatic cancer, no objective responses were seen, but five out of 14 evaluable patients had stable disease.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects through the vitamin D receptor (VDR), leading to the modulation of several key signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Apoptosis Induction Pathway
This compound promotes apoptosis, or programmed cell death, in cancer cells. This process is intricately regulated by the Bcl-2 family of proteins and a cascade of enzymes called caspases. The intrinsic (mitochondrial) pathway is a key mechanism.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general method for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
96-well microplates
-
This compound (Seocalcitol)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Caption: Workflow for a typical MTT cell proliferation assay.
Conclusion
Independent verification studies consistently support the potent anti-tumor activity of this compound, highlighting its superiority over calcitriol in terms of both efficacy and safety in preclinical models. While clinical efficacy in terms of objective tumor responses in advanced cancers has been modest, its ability to stabilize disease with a manageable side effect profile warrants further investigation, potentially in combination with other anti-cancer agents or in earlier stages of the disease. The well-defined mechanism of action involving the induction of apoptosis provides a strong rationale for its continued development and evaluation in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of prostate cancer metastasis in vivo: a comparison of 1,23-dihydroxyvitamin D (calcitriol) and EB1089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel vitamin D analogue, has strong antiproliferative and differentiation inducing effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Calcemic Effects of EB 1089 and 1,25-dihydroxyvitamin D3
An Objective Guide for Researchers and Drug Development Professionals
The hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (also known as calcitriol), is a principal regulator of calcium and phosphorus homeostasis.[1][2][3] Its profound effects on intestinal calcium absorption, bone resorption, and renal calcium reabsorption, however, limit its therapeutic application in other areas due to the risk of hypercalcemia.[2][4][5] This has led to the development of synthetic vitamin D analogs, such as EB 1089 (seocalcitol), designed to retain potent antiproliferative and cell-differentiating properties while exhibiting a reduced impact on calcium metabolism.[2][4] This guide provides a detailed, data-driven comparison of the calcemic effects of this compound and its natural counterpart, 1,25-dihydroxyvitamin D3.
Comparative Data on Calcemic Effects
The primary distinction between this compound and 1,25-dihydroxyvitamin D3 lies in their differential effects on calcium levels. While both compounds exert calcemic actions, this compound is consistently shown to be significantly less potent in raising serum calcium.[4][6][7] This reduced calcemic activity is a key feature that makes it a promising candidate for therapies where the antiproliferative effects of vitamin D are desired without the dose-limiting toxicity of hypercalcemia.[2][4][8]
| Parameter | 1,25-dihydroxyvitamin D3 | This compound | Animal Model | Key Finding | Reference |
| Serum Calcium Levels | Induces significant hypercalcemia and weight loss. | Significantly less calcemic; does not induce severe weight loss. | Rats (Prostate Cancer Model) | This compound shows equivalent anti-tumor efficacy with a superior safety profile. | [7] |
| (1.0 µg/kg dose) | 14.47 +/- 0.46 mg/dl | 12.59 +/- 0.21 mg/dl | Rats | This compound is less hypercalcemic at an effective anti-metastatic dose. | [7] |
| Bone Resorption (45Ca Release) | EC50 at 10-11 mol/L (serum-free) | Estimated EC50 at 3 x 10-11 mol/L | Neonatal Mouse Calvariae | Both compounds stimulate bone resorption, with 1,25(OH)2D3 being slightly more potent. The effect of 1,25(OH)2D3 is inhibited by Vitamin D Binding Protein, unlike this compound. | [9] |
| VDR Binding Affinity (Kd) | Intestine: 0.85 +/- 0.06 nM | Intestine: 1.43 +/- 0.19 nM | Mice | This compound has a significantly lower binding affinity for the Vitamin D Receptor in the intestine, which may contribute to its reduced calcemic effect. | [6] |
| Kidney: 0.40 +/- 0.95 nM | Kidney: 0.48 +/- 0.04 nM | Mice | Binding affinities in the kidney are not significantly different. | [6] | |
| Intestinal Gene Induction (EC50) | 0.9 +/- 0.32 ng/g | 6.6 +/- 1.7 ng/g | Mice | This compound is approximately 7-fold less potent in inducing the 24-hydroxylase gene in the intestine, a key site for calcium absorption. | [6][10] |
| Renal Gene Induction (EC50) | 0.3 +/- 0.08 ng/g | 0.4 +/- 0.13 ng/g | Mice | Both compounds are equally effective at inducing 24-hydroxylase in the kidney. | [6][10] |
| Metabolic Stability | Substrate for 24-hydroxylase (Ki = 5.2 +/- 2.5 nM) | Poor substrate for 24-hydroxylase (Ki = 286 +/- 59 nM) | Mouse Kidney | This compound has a 50-fold lower affinity for the primary vitamin D catabolizing enzyme, suggesting it is more resistant to breakdown. | [6][10] |
Signaling Pathways and Mechanisms of Action
The calcemic effects of 1,25-dihydroxyvitamin D3 are mediated through its binding to the nuclear Vitamin D Receptor (VDR).[5][11] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA of target genes.[1] This interaction modulates the transcription of genes involved in calcium transport and homeostasis in the intestine, bone, and kidneys.[1][3]
This compound also functions through the VDR.[6] However, its reduced calcemic effect can be attributed to several factors. A key reason is its lower binding affinity for the VDR in the intestine compared to 1,25-dihydroxyvitamin D3.[6][10] This leads to less efficient induction of calcium transport genes, such as calbindin-D9k, in this primary site of calcium absorption.[6] Furthermore, this compound is a much poorer substrate for the enzyme 24-hydroxylase, which is responsible for the catabolism of vitamin D compounds.[6][10] This increased metabolic stability, combined with tissue-specific differences in VDR-mediated responses, underpins the separation of its potent antiproliferative effects from its calcemic actions.[6][10]
Caption: Genomic signaling pathway of 1,25(OH)2D3 in calcium regulation.
Experimental Protocols
The comparative data presented in this guide are derived from established experimental models designed to assess calcemic activity.
In Vivo Hypercalcemia Assessment
This protocol is used to determine the effect of a compound on serum calcium levels in a living organism.
-
Animal Model: Male rats or mice are typically used.[7] For studies involving cancer, tumor cells (e.g., rat Dunning MAT LyLu prostate cancer cells) may be implanted subcutaneously.[7]
-
Acclimatization: Animals are allowed a period of acclimatization to the laboratory environment.
-
Grouping: Animals are randomly divided into control and treatment groups (e.g., vehicle control, low-dose 1,25(OH)2D3, high-dose 1,25(OH)2D3, low-dose this compound, high-dose this compound).[7]
-
Administration: Test compounds are administered, often via intraperitoneal (i.p.) injections, at specified doses and frequencies (e.g., 0.5 and 1.0 µg/kg, three times per week).[7]
-
Monitoring: Animal body weight and tumor volume (if applicable) are monitored regularly throughout the experiment.[7]
-
Sample Collection: At the end of the study period, blood samples are collected.
-
Analysis: Serum is separated, and calcium concentrations are measured using a calcium analyzer. Statistical analyses are performed to compare serum calcium levels between groups.[7]
Caption: Experimental workflow for in vivo assessment of calcemic effects.
Ex Vivo Bone Resorption Assay
This assay measures the ability of a compound to stimulate the release of calcium from bone, an indicator of osteoclastic activity.
-
Tissue Source: Calvariae (skull bones) are dissected from neonatal mice (3-4 days old).[9]
-
Pre-labeling: The mice are injected with radioactive calcium (45Ca) 48 hours prior to dissection to incorporate the isotope into the bone matrix.
-
Culture: The dissected calvarial bones are cultured individually in wells containing a defined medium (e.g., serum-free or with 10% fetal calf serum).[9]
-
Treatment: The bones are treated with various concentrations of 1,25-dihydroxyvitamin D3 or this compound. Control bones receive vehicle only.
-
Incubation: The cultures are incubated for a period of 48-72 hours.
-
Analysis: At the end of the incubation, the culture medium is collected, and the amount of 45Ca released from the bone into the medium is quantified using a scintillation counter. The bones are also analyzed for remaining 45Ca.
-
Calculation: The percentage of 45Ca release is calculated to determine the extent of bone resorption. Dose-response curves are generated to determine the EC50 for each compound.[9]
Caption: Workflow for the ex vivo calvarial bone resorption assay.
Conclusion
The available experimental data conclusively demonstrate that this compound has a significantly lower calcemic effect than 1,25-dihydroxyvitamin D3.[6][7] This difference is primarily attributed to its reduced binding affinity for the Vitamin D Receptor in the intestine and its increased resistance to metabolic degradation.[6][10] These properties create a wider therapeutic window, allowing for the potent antiproliferative and cell-differentiating effects of a vitamin D analog to be harnessed with a reduced risk of dose-limiting hypercalcemia. For researchers and drug development professionals, this compound represents a class of compounds where the non-calcemic actions of vitamin D are dissociated from its classic effects on mineral homeostasis, opening avenues for its potential use in oncology and other fields.[2][4][8]
References
- 1. Molecular actions of 1,25-dihydroxyvitamin D3 on genes involved in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcemic actions of vitamin D: effects on the intestine, kidney and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel vitamin D analog with strong antiproliferative and differentiation-inducing effects on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative effects of 1,25-dihydroxyvitamin D3 and this compound on mouse renal and intestinal 25-hydroxyvitamin D3-24-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prostate cancer metastasis in vivo: a comparison of 1,23-dihydroxyvitamin D (calcitriol) and EB1089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of low calcemic 1alpha,25-dihydroxyvitamin D3 analogue EB1089 in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on two new vitamin D analogs, this compound and KH 1060: effects on bone resorption and osteoclast recruitment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Effects of 1,25-Dihydroxyvitamin D3 and EB 10... [degruyterbrill.com]
- 11. 1α,25(OH)2-Vitamin D3 Membrane-Initiated Calcium Signaling Modulates Exocytosis and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for EB 1089 (Seocalcitol)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of EB 1089.
This document provides procedural guidance for the safe and compliant disposal of this compound, also known as Seocalcitol, a synthetic vitamin D analog. Adherence to these protocols is crucial to ensure personnel safety and environmental protection.
I. Understanding the Hazards
Seocalcitol (this compound) is a potent vitamin D analog that inhibits cell proliferation.[1] While specific comprehensive safety data is limited, its structural similarity to other potent compounds, such as Calcitriol, necessitates careful handling and disposal. The primary hazards are associated with its high biological activity. Furthermore, GHS hazard statements indicate that Seocalcitol may cause long-lasting harmful effects to aquatic life.[1]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Recommended if handling powders or creating aerosols. |
III. Disposal Procedures
The following step-by-step procedures should be followed for the disposal of this compound and associated waste.
Step 1: Waste Segregation
Proper segregation of waste at the source is critical. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Decontamination of Non-Disposable Items
For glassware and other reusable equipment contaminated with this compound:
-
Rinse: Triple rinse with an appropriate solvent in which Seocalcitol is soluble.
-
Wash: Wash with a suitable laboratory detergent and water.
-
Collect Rinsate: The initial solvent rinse must be collected and treated as chemical waste.
Step 3: Disposal of Unused or Expired this compound
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Original Container: If possible, keep the compound in its original, labeled container.
-
Labeling: Ensure the container is clearly labeled with the chemical name ("Seocalcitol" or "this compound") and any relevant hazard symbols.
-
Waste Collection: Transfer the container to a designated hazardous waste collection area within your facility.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Step 4: Disposal of Contaminated Solid Waste
This category includes items such as contaminated gloves, bench paper, and plasticware.
-
Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a chemically resistant bag.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").
-
Storage: Store the container in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.
Step 5: Disposal of Contaminated Liquid Waste
This includes solvents used for rinsing, cell culture media containing this compound, and other liquid formulations.
-
Collection: Collect all liquid waste in a sealed, leak-proof, and chemically compatible container.
-
Labeling: Label the container with "Hazardous Waste," the chemical name ("Seocalcitol" or "this compound"), and an approximate concentration.
-
pH Neutralization: If the waste is acidic or basic, neutralize it before storage, if safe to do so.
-
Storage: Store in a designated hazardous waste accumulation area, ensuring segregation from incompatible chemicals.
-
Disposal: Arrange for disposal through a licensed hazardous waste contractor. Do not pour this compound solutions down the drain.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an absorbent material (e.g., spill pillows, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Dispose: Collect all cleanup materials and dispose of them as hazardous waste.
V. Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the procedures outlined above are based on standard laboratory practices for handling potent pharmaceutical compounds and hazardous chemicals. These are derived from general laboratory safety guidelines and safety data sheets for similar compounds.
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste streams.
References
Essential Safety and Handling Guide for EB 1089 (Seocalcitol)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling EB 1089, a potent vitamin D analog also known as Seocalcitol. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Compound Information and Hazard Identification
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4E)-6-Ethyl-6-hydroxy-1-methyl-2,4-octadien-1-yl]-octahydro-7α-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol |
| Synonyms | Seocalcitol, this compound |
| Molecular Formula | C30H46O3 |
| Molecular Weight | 454.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability.[2] |
Hazard Classification
Based on available information, Seocalcitol is classified under the Globally Harmonized System (GHS) with the following hazard statement:
-
H413: May cause long lasting harmful effects to aquatic life. [3]
As a potent biological agent, it should be handled with care to avoid accidental exposure.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, stringent adherence to PPE protocols is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended when handling stock solutions or the neat compound. |
| Eye Protection | Safety glasses with side shields or safety goggles are required. |
| Skin and Body Protection | A laboratory coat must be worn. Consider disposable sleeves for added protection during weighing and solution preparation. |
| Respiratory Protection | For handling the solid compound outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of airborne particles. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, tightly sealed container in a designated, secure location at -20°C.
-
Maintain an accurate inventory of the compound.
Weighing and Solution Preparation:
-
All weighing of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
Prepare stock solutions in a chemical fume hood. This compound is typically dissolved in DMSO or ethanol.[2]
-
Cap vials tightly and label them clearly with the compound name, concentration, solvent, and date of preparation.
General Laboratory Use:
-
Conduct all experimental work with this compound in a designated area of the laboratory.
-
Avoid generating aerosols.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
Disposal Plan
Waste Categorization:
All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be treated as hazardous chemical waste.
Disposal Procedures:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing papers, disposable lab coats) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and appropriately labeled hazardous waste container. Do not discharge to the sewer.
-
Sharps: Needles and other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate work surfaces with a suitable cleaning agent (e.g., 70% ethanol) after each use. All cleaning materials should be disposed of as hazardous waste.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Experimental Protocols
The following are generalized protocols for common experiments involving this compound, based on published research. Researchers should adapt these protocols to their specific cell lines and experimental conditions.
Cell Culture Treatment Protocol:
This protocol outlines the general steps for treating cancer cell lines with this compound to assess its effects on cell proliferation and signaling pathways.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and recover overnight.
-
Preparation of Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
On the day of the experiment, thaw the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 nM).[4] It is crucial to perform these dilutions in a chemical fume hood.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours, or up to 7 days).[4]
-
Endpoint Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, Crystal Violet) to determine the effect of this compound on cell growth.
-
Western Blot Analysis: To examine changes in protein expression in signaling pathways (e.g., VDR, PI3K/Akt, MAPK).[5]
-
Flow Cytometry: To analyze cell cycle progression or apoptosis.[6]
-
Signaling Pathway and Workflow Diagrams
This compound (Seocalcitol) Signaling Pathway
This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[7] The following diagram illustrates the general signaling pathway.
Caption: this compound signaling pathway.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for a cell-based experiment using this compound.
References
- 1. Seocalcitol (this compound): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Seocalcitol | C30H46O3 | CID 5288149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
